molecular formula C6H12O6 B15581869 D-(+)-Talose-13C-1

D-(+)-Talose-13C-1

Numéro de catalogue: B15581869
Poids moléculaire: 181.15 g/mol
Clé InChI: GZCGUPFRVQAUEE-YIJMDVFUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-(+)-Talose-13C-1 is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C6H12O6

Poids moléculaire

181.15 g/mol

Nom IUPAC

(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i3+1

Clé InChI

GZCGUPFRVQAUEE-YIJMDVFUSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of D-(+)-Talose-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of D-(+)-Talose-13C-1. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for metabolic research and as internal standards. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key experimental workflows.

General and Physicochemical Properties

This compound is a stable isotope-labeled version of the rare monosaccharide D-(+)-Talose, with a Carbon-13 isotope at the C1 position. This labeling makes it a valuable tracer for metabolic flux analysis (MFA) and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS)[1].

General Information
PropertyValueReference
IUPAC Name (2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy-[1-13C]hexanal
Molecular Formula C₅¹³CH₁₂O₆[2]
Molecular Weight 181.15 g/mol
CAS Number 83379-36-6[2]
Appearance White to off-white solid
Purity ≥99.0%[1]
Physicochemical Data

The following table summarizes key physicochemical properties. Data for the unlabeled D-(+)-Talose is included for comparison, as it is expected to be very similar to the 13C-labeled compound.

PropertyValue (this compound)Value (D-(+)-Talose, unlabeled)Reference
Melting Point Not explicitly reported124-127 °C
Solubility Not explicitly reportedSoluble in water, slightly soluble in methanol.
Optical Rotation Not explicitly reported[α]²⁰/D +21° ±1° (c=1% in H₂O, 3 hr)

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of D-[1-¹³C]talose in D₂O shows distinct signals for the different anomeric forms present in solution (α-pyranose, β-pyranose, α-furanose, and β-furanose). The chemical shifts (δ) are reported in ppm.

Anomeric FormC1C2C3C4C5C6
α-pyranose 96.172.271.166.672.663.0
β-pyranose 95.673.070.169.977.162.7
α-furanose 102.476.773.383.372.164.3
β-furanose 98.072.172.683.972.364.4
Data from Omicron Biochemicals, Inc. for D-[1-¹³C]talose.
¹H NMR Spectroscopy
Mass Spectrometry

The exact mass of this compound is 181.06674293 Da. Mass spectrometry of this compound, often after derivatization (e.g., trimethylsilylation), is used to determine its isotopic enrichment and to trace its metabolic fate in biological systems.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and use of this compound.

Determination of Melting Point (Capillary Method)

A standard method for determining the melting point of a crystalline solid like this compound is the capillary method.

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Determination of Solubility

The solubility of a carbohydrate can be determined using various methods, including gravimetric analysis.

  • Saturation: An excess amount of this compound is added to a known volume of a solvent (e.g., water, ethanol) at a specific temperature.

  • Equilibration: The mixture is agitated for a prolonged period to ensure that the solution is saturated.

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: A known volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid is measured to determine the concentration of the solute in the saturated solution, which represents its solubility.

Measurement of Optical Rotation (Polarimetry)

Polarimetry is used to measure the rotation of plane-polarized light by a chiral compound.

  • Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically water.

  • Polarimeter Setup: A polarimeter is calibrated using a blank (the solvent alone).

  • Measurement: The prepared solution is placed in a sample tube of a known path length (typically 1 decimeter). The angle of rotation of plane-polarized light is measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Application in ¹³C-Metabolic Flux Analysis

This compound is primarily used as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to elucidate metabolic pathways. The general workflow for such an experiment is outlined below.

Metabolic_Flux_Analysis_Workflow Figure 1: Generalized Workflow for ¹³C-Metabolic Flux Analysis cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Cell_Culture Cell Culture (e.g., bacteria, mammalian cells) Tracer_Addition Addition of This compound Cell_Culture->Tracer_Addition 1. Introduce Tracer Incubation Incubation and Metabolic Labeling Tracer_Addition->Incubation 2. Allow Uptake Metabolite_Extraction Metabolite Extraction (e.g., quenching and extraction) Incubation->Metabolite_Extraction 3. Harvest Cells MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Measures isotopic enrichment Metabolite_Extraction->MS_Analysis 4a. Analyze Sample NMR_Analysis NMR Spectroscopy Determines positional isotopomers Metabolite_Extraction->NMR_Analysis 4b. Analyze Sample Data_Processing Data Processing and Isotopomer Distribution Analysis MS_Analysis->Data_Processing NMR_Analysis->Data_Processing Flux_Estimation Metabolic Flux Estimation (using software like INCA, Metran) Data_Processing->Flux_Estimation 5. Input Data Model_Validation Model Validation and Statistical Analysis Flux_Estimation->Model_Validation 6. Assess Goodness of Fit Biological_Interpretation Biological Interpretation of Flux Maps Model_Validation->Biological_Interpretation 7. Finalize Fluxes

Figure 1: Generalized Workflow for ¹³C-Metabolic Flux Analysis

This workflow illustrates the key stages of a ¹³C-MFA experiment, from the introduction of the labeled substrate to the final biological interpretation of the metabolic flux map. The use of this compound allows for the precise tracing of carbon atoms through various metabolic pathways, providing valuable insights into cellular metabolism.

References

A Technical Guide to the Natural Abundance of D-(+)-Talose and its Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-(+)-Talose is an aldohexose, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose, that is classified as a "rare sugar."[1][2] Its classification as an "unnatural monosaccharide" underscores its scarce presence in nature.[1][2] While trace amounts have been suggested to exist in certain natural sources, D-(+)-Talose is not found in significant quantities, making its isolation from natural materials challenging. This guide provides a comprehensive overview of the known information regarding the natural abundance of D-(+)-Talose, its isotopic composition, and relevant experimental methodologies for its study. Given the scarcity of direct data on D-(+)-Talose, information on the natural isotopic abundance of its constituent elements in other hexoses is presented as a reliable proxy.

Natural Abundance of D-(+)-Talose

D-(+)-Talose is exceedingly rare in nature. While some studies have focused on the enzymatic synthesis of D-talose from more common sugars like D-galactose, its natural isolation is not a common practice due to the lack of a significant natural source.[3] However, derivatives of its L-enantiomer, such as 6-deoxy-L-talose, are known constituents of the lipopolysaccharide of some bacteria, including Actinobacillus actinomycetemcomitans (now Aggregatibacter actinomycetemcomitans).[4][5][6][7][8][9]

Isotopic Composition of D-(+)-Talose

Direct analysis of the isotopic composition of naturally occurring D-(+)-Talose is not available due to its rarity. However, the natural abundance of stable isotopes of its constituent elements—carbon, hydrogen, and oxygen—is constant for all monosaccharides with the formula C₆H₁₂O₆. The following tables summarize the natural abundances of these stable isotopes, which can be considered representative for D-(+)-Talose.[10]

Data Presentation: Natural Abundance of Stable Isotopes

Table 1: Natural Abundance of Stable Carbon Isotopes [10]

IsotopeNatural Abundance (%)
¹²C98.9
¹³C1.1

Table 2: Natural Abundance of Stable Hydrogen Isotopes [10]

IsotopeNameNatural Abundance (%)
¹HProtium>99.98
²HDeuterium~0.0156

Note: Tritium (³H) is a radioactive isotope of hydrogen with a very low natural abundance, occurring only in trace amounts.[10]

Table 3: Natural Abundance of Stable Oxygen Isotopes [10]

IsotopeNatural Abundance (%)
¹⁶O99.76
¹⁷O0.038
¹⁸O0.205

Experimental Protocols

Isolation and Quantification of D-(+)-Talose

Given its rarity, isolation from natural sources is not a standard procedure. However, should a potential source be identified, the following protocol outlines a general approach for the extraction and quantification of rare sugars from a biological matrix. This protocol is adapted from methods used for other rare sugars and would require optimization for D-(+)-Talose.[11][12][13][14][15]

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation (Homogenization and Extraction):

    • Homogenize the biological sample (e.g., bacterial cells, plant tissue) in a suitable solvent (e.g., 80% methanol) to extract small molecules, including monosaccharides.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the sugar extract.

    • The extract may require further cleanup using solid-phase extraction (SPE) cartridges to remove interfering compounds.

  • Chromatographic Separation:

    • Utilize a high-performance liquid chromatography (HPLC) system equipped with a column suitable for carbohydrate analysis (e.g., an amino-based or graphitized carbon column).

    • The mobile phase will typically consist of a gradient of acetonitrile (B52724) and water.

    • Inject the prepared sample extract onto the column for separation.

  • Mass Spectrometric Detection and Quantification:

    • Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Monitor for specific precursor-to-product ion transitions for D-(+)-Talose. This would require the use of a pure D-(+)-Talose standard to determine the optimal transitions.

    • Quantify the amount of D-(+)-Talose in the sample by comparing its peak area to a calibration curve generated with known concentrations of the D-(+)-Talose standard.

Determination of Natural Isotopic Abundance

The following protocols describe established methods for determining the natural abundance of carbon and hydrogen isotopes in monosaccharides. These can be directly applied to a purified sample of D-(+)-Talose.

Methodology 1: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for ¹³C/¹²C Ratio [10]

  • Sample Preparation and Derivatization:

    • Purify the D-(+)-Talose sample to remove any contaminants.

    • To make the sugar volatile for GC analysis, it must be derivatized. A common method is acetylation or silylation.

    • Dissolve the dried talose sample in a suitable solvent and add the derivatizing agent (e.g., acetic anhydride (B1165640) and pyridine (B92270) for acetylation).

    • Heat the mixture to complete the reaction, then evaporate the excess reagents.

    • Re-dissolve the derivatized sample in an appropriate solvent for GC injection.

  • GC Separation and Combustion:

    • Inject the derivatized sample into a gas chromatograph. The GC column separates the derivatized talose from any remaining impurities.

    • The effluent from the GC column is directed into a combustion furnace, where the organic compounds are combusted to CO₂ and H₂O.

  • Isotope Ratio Mass Spectrometry:

    • The resulting CO₂ gas is introduced into the isotope ratio mass spectrometer.

    • The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂, from which the ¹³C/¹²C ratio of the original D-(+)-Talose sample is determined.

Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Position-Specific Isotope Analysis [10][16]

  • Sample Preparation:

    • Dissolve a high-concentration, purified sample of D-(+)-Talose in a deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition:

    • Place the sample in a high-field NMR spectrometer.

    • Acquire a quantitative ¹³C NMR spectrum. This requires long acquisition times and specific pulse sequences to ensure the signal intensity is directly proportional to the number of ¹³C nuclei at each carbon position.

  • Spectral Analysis:

    • The ¹³C NMR spectrum will display distinct peaks for each of the six carbon atoms in the talose molecule.

    • By integrating the area of each peak, the relative ¹³C abundance at each specific carbon position can be determined.

Signaling and Metabolic Pathways

While D-(+)-Talose itself is not a central metabolite in common pathways, studies on its derivatives provide insight into its potential biological interactions.

Metabolism of a D-Talose Analog

A fluorinated derivative of D-talose, 2-deoxy-2-[18F]fluoro-D-talose ([18F]FDT), has been shown to enter the D-galactose metabolic pathway. It is phosphorylated by galactokinase to form [18F]FDT-1-phosphate, which is then trapped in the cell.[17] This suggests that D-talose may be recognized by enzymes of the galactose metabolic pathway.

Galactose_Metabolism_Analog FDT D-(+)-Talose Analog ([18F]FDT) Galactokinase Galactokinase FDT->Galactokinase FDT_1P [18F]FDT-1-Phosphate Trapped Metabolically Trapped FDT_1P->Trapped Galactokinase->FDT_1P

Metabolism of a D-(+)-Talose analog.
Biosynthesis of a 6-deoxy-L-talose derivative

In Aggregatibacter actinomycetemcomitans, the biosynthesis of dTDP-6-deoxy-L-talose, a precursor for the bacterial lipopolysaccharide, proceeds from dTDP-D-glucose through a series of enzymatic steps.[4]

dTDP_L_Talose_Biosynthesis cluster_0 Biosynthetic Pathway of dTDP-6-deoxy-L-talose A dTDP-D-Glucose RmlB RmlB (dTDP-glucose 4,6-dehydratase) A->RmlB B dTDP-4-keto-6-deoxy-D-glucose RmlC RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) B->RmlC C dTDP-4-keto-6-deoxy-L-mannose Tll Tll (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) C->Tll D dTDP-6-deoxy-L-talose RmlB->B RmlC->C Tll->D

Biosynthesis of dTDP-6-deoxy-L-talose.
Experimental Workflow for Isotopic Analysis

The logical flow for the analysis of the isotopic composition of D-(+)-Talose from a biological sample is outlined below.

Isotopic_Analysis_Workflow cluster_1 Workflow for Natural Isotopic Abundance Analysis Sample Biological Sample Extraction Extraction of Monosaccharides Sample->Extraction Purification Purification of D-(+)-Talose (e.g., HPLC) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization Analysis Isotopic Analysis Purification->Analysis Direct analysis for NMR Derivatization->Analysis GCCIRMS GC-C-IRMS (Bulk ¹³C Abundance) Analysis->GCCIRMS NMR NMR Spectroscopy (Position-Specific ¹³C Abundance) Analysis->NMR

Experimental workflow for isotopic analysis.

References

D-(+)-Talose-13C-1 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-(+)-Talose-13C-1, a stable isotope-labeled rare sugar. It covers its chemical identity, synthesis and purification protocols, and its applications in metabolic research and drug development, particularly in metabolic flux analysis.

Chemical Identity and Properties

This compound is an isotopic analog of the rare monosaccharide D-Talose, where the carbon atom at the C1 position is replaced by its stable isotope, ¹³C. This labeling makes it a valuable tracer for metabolic studies.

Chemical Identifiers
IdentifierValue
CAS Number 83379-36-6[1]
Molecular Formula C₅¹³CH₁₂O₆
Molecular Weight 181.15 g/mol [2]
IUPAC Name (2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(1¹³C)hexanal[2]
InChI InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1[2]
InChIKey GZCGUPFRVQAUEE-QXESHIHCSA-N[2]
Canonical SMILES C(--INVALID-LINK--O)O)O">C@HO)O[2]
Synonyms D-talose-1-13C, D-(+)-Talose-13C[2]
Physicochemical Properties
PropertyValue
Appearance White to off-white solid
Purity Typically ≥99%
Storage Store at -20°C for long-term stability
Solubility Soluble in water

Synthesis and Purification

The synthesis of this compound can be achieved through enzymatic methods, which offer high specificity and yield. An effective approach is the epimerization of a readily available labeled precursor, D-Galactose-1-¹³C.

Enzymatic Synthesis from D-Galactose-1-¹³C

This protocol is adapted from the enzymatic conversion of D-galactose to D-talose using cellobiose (B7769950) 2-epimerase.[3]

Experimental Protocol:

  • Enzyme Source: Utilize a recombinant cellobiose 2-epimerase, such as the one from Rhodothermus marinus (RmCE), for its ability to catalyze the C2 epimerization of galactose to talose.[3]

  • Reaction Setup:

    • Dissolve D-Galactose-1-¹³C in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.3).

    • Add the purified cellobiose 2-epimerase to the substrate solution.

    • The reaction can be performed at an elevated temperature (e.g., 70°C) to optimize enzyme activity.[3]

  • Reaction Monitoring: Monitor the progress of the reaction over time using High-Performance Liquid Chromatography (HPLC) to determine the ratio of D-Talose-1-¹³C to the remaining D-Galactose-1-¹³C. A side-product, D-Tagatose-1-¹³C, may also form over prolonged incubation.[3]

  • Enzyme Inactivation: Once the desired conversion is achieved (e.g., ~20% yield of talose), terminate the reaction by heat inactivation of the enzyme.[3]

  • Purification: Proceed with the purification of this compound from the reaction mixture.

G Enzymatic Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification D-Galactose-1-13C D-Galactose-1-13C Reaction Incubation at 70°C, pH 6.3 D-Galactose-1-13C->Reaction Enzyme Cellobiose 2-Epimerase Enzyme->Reaction Mixture Reaction Mixture (Talose, Galactose, Tagatose) Reaction->Mixture Heat Inactivation HPLC Preparative HPLC Mixture->HPLC Product This compound HPLC->Product G Metabolic Flux Analysis (MFA) Workflow Start Cell Culture with This compound Quench Metabolic Quenching Start->Quench Extract Metabolite Extraction Quench->Extract Analyze LC-MS or GC-MS Analysis Extract->Analyze Data Mass Isotopomer Distribution Data Analyze->Data Model Computational Flux Modeling Data->Model Result Metabolic Flux Map Model->Result G Proposed Metabolic Fate of D-Talose Talose D-Talose-13C-1 Galactokinase Galactokinase Talose->Galactokinase ATP -> ADP Talose1P D-Talose-13C-1-Phosphate Galactokinase->Talose1P Trapping Metabolic Trapping Talose1P->Trapping GALT Galactose-1-Phosphate Uridyltransferase Talose1P->GALT Downstream Further Metabolism (Low Affinity) GALT->Downstream

References

A Technical Guide to High-Purity D-(+)-Talose-13C-1 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the commercial landscape, key applications, and experimental considerations for the use of high-purity D-(+)-Talose-13C-1 in advanced research and pharmaceutical development.

High-purity this compound, a stable isotope-labeled monosaccharide, is a critical tool for researchers, scientists, and drug development professionals. Its primary utility lies in its application as a tracer for metabolic flux analysis (MFA) and as a precise internal standard for the quantitative analysis of biological samples by nuclear magnetic resonance (NMR) and mass spectrometry (MS). This guide provides a comprehensive overview of commercially available this compound, its technical specifications, and detailed methodologies for its principal applications.

Commercial Supplier Landscape and Product Specifications

Several reputable suppliers offer high-purity this compound and its related isotopically labeled analogues. The table below summarizes the key quantitative data for products from prominent vendors. Researchers are advised to request batch-specific Certificates of Analysis (CoA) to obtain the most accurate and up-to-date information on purity and isotopic enrichment.

SupplierProduct NameCatalog NumberCAS NumberPurityIsotopic EnrichmentMolecular Weight
MedchemExpress This compoundHY-W145492S383379-36-6≥99.0%Not specified181.15
Cambridge Isotope Laboratories, Inc. D-Talose (2-13C, 99%)CLM-1204-02595-98-4 (Unlabeled)Not specified99%181.16
Omicron Biochemicals, Inc. D-[2-13C]taloseTAL-00283379-36-6Not specifiedNot specified181.15

Core Applications and Experimental Protocols

The unique properties of this compound make it an invaluable tool in two primary research areas: metabolic flux analysis and quantitative bioanalysis.

Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing a 13C-labeled substrate, such as this compound, into cells or organisms, researchers can trace the path of the labeled carbon atoms through various metabolic pathways.[1][2] This provides a detailed, quantitative map of cellular metabolism, which is crucial for understanding disease states, identifying drug targets, and optimizing bioprocesses.[3]

MFA_Workflow cluster_prep Experimental Preparation cluster_exp Labeling Experiment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture Preparation media_prep Prepare 13C-labeled Media (with this compound) labeling Isotopic Labeling media_prep->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis nmr_analysis NMR Analysis extraction->nmr_analysis data_processing Data Processing & Isotopomer Distribution ms_analysis->data_processing nmr_analysis->data_processing flux_calculation Flux Calculation & Modeling data_processing->flux_calculation interpretation Biological Interpretation flux_calculation->interpretation

Caption: A generalized workflow for conducting a metabolic flux analysis experiment using a 13C-labeled substrate.

1. Cell Culture and Media Preparation:

  • Culture mammalian cells of interest to mid-exponential growth phase in standard culture medium.

  • Prepare a labeling medium by replacing the standard glucose (or other carbon source) with this compound at a known concentration. The concentration should be optimized for the specific cell line and experimental goals.

2. Isotopic Labeling:

  • Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS).

  • Add the pre-warmed 13C-labeling medium to the cells.

  • Incubate the cells for a sufficient period to achieve isotopic steady-state. This time should be determined empirically for the specific cell line and metabolic pathways of interest, but typically ranges from several hours to overnight.[1]

3. Metabolic Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.

  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

4. Analytical Measurement:

  • Analyze the extracted metabolites using either liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distribution of key metabolites.

  • Alternatively, nuclear magnetic resonance (NMR) spectroscopy can be used to analyze the labeling patterns.

5. Data Analysis and Flux Calculation:

  • Process the raw analytical data to correct for natural isotope abundance and determine the fractional labeling of each metabolite.

  • Utilize specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and calculate the intracellular fluxes.

Quantitative Analysis using this compound as an Internal Standard

Stable isotope-labeled internal standards are the gold standard for accurate and precise quantification of analytes in complex biological matrices.[4] this compound serves as an ideal internal standard for the quantification of unlabeled D-(+)-Talose and other related sugars due to its identical chemical and physical properties, with the exception of its mass. This allows for the correction of variability introduced during sample preparation, extraction, and analysis.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample_collection Biological Sample Collection is_spike Spike with this compound (Internal Standard) sample_collection->is_spike extraction Analyte Extraction is_spike->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis nmr_analysis Quantitative NMR Analysis extraction->nmr_analysis peak_integration Peak Area Integration (Analyte and Internal Standard) lcms_analysis->peak_integration nmr_analysis->peak_integration ratio_calculation Calculate Peak Area Ratio peak_integration->ratio_calculation concentration_determination Determine Analyte Concentration (from Calibration Curve) ratio_calculation->concentration_determination

Caption: A generalized workflow for the quantitative analysis of a target analyte using a 13C-labeled internal standard.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of this compound (internal standard) at a known concentration.

  • Prepare a series of calibration standards containing known concentrations of the unlabeled analyte (D-(+)-Talose) and a constant concentration of the internal standard.

  • For each biological sample, add a known amount of the this compound internal standard solution.

2. Sample Extraction:

  • Perform a suitable extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction) to isolate the analytes from the biological matrix.

3. LC-MS/MS Analysis:

  • Inject the extracted samples and calibration standards onto an appropriate liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

  • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor-to-product ion transitions for both the unlabeled analyte and the 13C-labeled internal standard.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and the internal standard in each sample and calibration standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the biological sample and a known amount of this compound (internal standard) in a suitable deuterated solvent (e.g., D₂O).

2. NMR Data Acquisition:

  • Acquire a quantitative 13C NMR spectrum. Key parameters to ensure accurate quantification include:

    • Long relaxation delay (D1): This should be at least 5 times the longest T1 relaxation time of the carbons being quantified to ensure complete relaxation between scans.[5]

    • Inverse-gated decoupling: This technique is used to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[5]

    • Sufficient number of scans: A high signal-to-noise ratio is essential for accurate integration.

3. Data Processing and Quantification:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signal corresponding to a specific carbon atom of the analyte and the signal of the 13C-labeled carbon of the internal standard.

  • Calculate the molar ratio of the analyte to the internal standard based on the integral values.

  • Determine the concentration of the analyte in the original sample based on the known concentration of the internal standard.[6]

Signaling Pathways and Logical Relationships

The metabolic fate of this compound within a cell is dependent on the specific enzymatic machinery present. While not a primary metabolite in most organisms, it can potentially enter central carbon metabolism through various enzymatic transformations. The diagram below illustrates a hypothetical entry point into glycolysis.

Talose_Metabolism Talose_13C1 This compound Talose_P Talose-6-phosphate-13C-1 Talose_13C1->Talose_P Hexokinase Fructose_P Fructose-6-phosphate-13C-1 Talose_P->Fructose_P Isomerase Glycolysis Glycolysis Fructose_P->Glycolysis

Caption: A hypothetical metabolic pathway for the entry of this compound into glycolysis.

Conclusion

High-purity this compound is an indispensable tool for modern life science and pharmaceutical research. Its application in metabolic flux analysis provides unparalleled insights into the intricate workings of cellular metabolism, while its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful labeled compound in their studies. As with any advanced analytical technique, careful experimental design, optimization, and data interpretation are paramount to achieving robust and meaningful results.

References

Stability and Storage of D-(+)-Talose-13C-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-(+)-Talose-13C-1, an isotopically labeled monosaccharide crucial for tracer studies in metabolic research and drug development. Understanding the stability profile of this compound is critical for ensuring experimental accuracy and preserving material integrity.

Core Stability Data

This compound is supplied as a white to off-white solid and exhibits good stability when stored under appropriate conditions.[1] The stability of the compound is dependent on whether it is in solid form or dissolved in a solvent.

Quantitative Stability Summary

The following table summarizes the recommended storage conditions and expected shelf life for this compound in both powder form and in solution. Adherence to these guidelines is essential for preventing degradation and ensuring the isotopic enrichment and chemical purity of the product.

FormStorage TemperatureShelf Life
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month
Data sourced from MedchemExpress product information.[1][2]

For the non-labeled D-(+)-Talose, general storage recommendations include room temperature or 4°C.[3] It is supplied as a white solid with a melting point of 136-138°C.[3] While D-(+)-Talose is soluble in water, it is only slightly soluble in methanol (B129727) and DMSO.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of D-(+)-Talose and its isotopically labeled form is provided below.

PropertyD-(+)-TaloseThis compound
Molecular Formula C₆H₁₂O₆C₅¹³CH₁₂O₆
Molecular Weight 180.16 g/mol 181.15 g/mol [1][2]
Appearance White solid[3]White to off-white solid[1]
Melting Point 124-127°C[4][5] or 136-138°C[3]Not specified
Solubility Water (soluble), Methanol (slightly soluble)[4]Not specified, but expected to be similar to D-Talose
CAS Number 2595-98-4[3]83379-36-6[2]

Experimental Protocols for Stability Assessment

While specific experimental protocols for this compound stability testing are not publicly available, standard methods for assessing the stability of carbohydrates and isotopically labeled compounds can be applied. These methods are crucial for verifying the identity, purity, and isotopic enrichment of the compound over time.

Recommended Analytical Methods:
  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amino-based column for sugar analysis) and detector (e.g., a refractive index detector or an evaporative light scattering detector) can be used to assess the purity of this compound and to detect the presence of degradation products.

  • Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is essential for confirming the molecular weight of the labeled compound and for identifying any potential impurities or degradants.[1] It also serves to verify the isotopic enrichment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound and for ensuring that the ¹³C label is at the correct position (C-1). Over time, NMR can be used to detect structural changes that may indicate degradation.

The following diagram illustrates a general workflow for a stability testing program for this compound.

G Figure 1: General Workflow for this compound Stability Testing cluster_0 Initial Characterization cluster_1 Stability Study Setup cluster_2 Time-Point Analysis cluster_3 Data Evaluation A Receive this compound B Perform Initial Analysis (HPLC, LC-MS, NMR) A->B C Establish Baseline Purity, Identity, and Isotopic Enrichment B->C D Aliquot Samples C->D Initiate Study E Store at Recommended Conditions (-20°C, 4°C, -80°C in solvent) D->E F Store at Accelerated Conditions (e.g., higher temperature/humidity) D->F G Pull Samples at Defined Intervals E->G F->G H Perform Analysis (HPLC, LC-MS, NMR) G->H I Compare Data to Baseline H->I J Assess Changes in Purity I->J K Identify Degradation Products I->K L Confirm Structural Integrity and Isotopic Label I->L M Determine Shelf-Life J->M K->M L->M

A general workflow for stability assessment.

Factors Influencing Stability

Several factors can influence the stability of carbohydrates like this compound:

  • Temperature: As indicated by the stability data, lower temperatures significantly extend the shelf life of the compound, especially when in solution.[1][2]

  • Moisture: Carbohydrates are hygroscopic and can be susceptible to hydrolysis. Storing the solid compound in a dry environment is crucial. The safety data sheet for D-Talose recommends storing the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • pH: Extreme pH conditions can catalyze the degradation of sugars. When preparing solutions, using buffers with a pH near neutral is advisable unless experimental conditions require otherwise.

  • Light: While not specifically mentioned for D-Talose, photodecomposition can be a concern for some organic molecules. Storing the compound in a light-protected container is a good practice.

Use in Research

This compound serves as a tracer for quantitation during drug development and for studying metabolic pathways.[1][2][7] The incorporation of stable isotopes allows for the precise tracing of molecules in biological systems.[][9] The choice of a specifically labeled isotopomer, such as this compound, is critical for mechanistic studies where the fate of a particular carbon atom is of interest.

The following diagram illustrates the logical relationship in applying this compound in a typical metabolic study.

G Figure 2: Application of this compound in Metabolic Studies A This compound (Tracer) C Introduction of Tracer A->C B Biological System (e.g., Cells, Organism) B->C D Metabolic Conversion C->D E Downstream Metabolites (Containing 13C) D->E F Analytical Detection (e.g., MS, NMR) E->F G Metabolic Pathway Elucidation F->G

References

The Metabolic Fate of D-(+)-Talose-13C-1 in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Talose, a rare aldohexose, is of increasing interest in biomedical research. Understanding its metabolic fate within mammalian cells is crucial for its potential therapeutic and diagnostic applications. This technical guide synthesizes the current, albeit indirect, evidence to postulate a primary metabolic pathway for D-(+)-Talose. Drawing parallels from studies on its fluorinated analogue, this document posits that D-(+)-Talose is likely a substrate for galactokinase, leading to its phosphorylation and subsequent intracellular trapping. This guide provides a detailed, hypothetical experimental protocol for researchers to validate this hypothesis using D-(+)-Talose-13C-1, a stable isotope-labeled tracer. Furthermore, it includes structured data tables and diagrams of the proposed metabolic pathway to facilitate a deeper understanding and guide future research.

Introduction: The Enigma of Rare Sugar Metabolism

Rare sugars, defined as monosaccharides and their derivatives that are scarce in nature, are gaining attention for their potential health benefits and unique biological activities.[1][2] Unlike common sugars such as glucose and fructose, many rare sugars are poorly metabolized, which can lead to lower caloric intake and beneficial effects on glycemic control.[3][4] D-(+)-Talose is a C-2 epimer of D-galactose and a C-4 epimer of D-glucose. Its interaction with mammalian cellular machinery is not well-documented. The use of isotopically labeled sugars, such as this compound, provides a powerful method to trace the metabolic fate of these molecules, offering insights into pathway engagement and flux.

Postulated Metabolic Pathway of D-(+)-Talose

Direct studies on the metabolism of D-(+)-Talose in mammalian cells are currently absent in the scientific literature. However, compelling evidence from a study on its derivative, 2-deoxy-2-[18F]fluoro-D-talose ([18F]FDT), offers significant insights.[5]

This research demonstrated that [18F]FDT is a substrate for galactokinase (GALK) , an enzyme in the Leloir pathway responsible for galactose metabolism.[5][6] In vivo studies in mice showed that [18F]FDT was rapidly converted to 2-deoxy-2-fluoro-alpha-D-talose-1-phosphate ([18F]FDT-1-P) in tissues like the liver and tumors.[5]

Crucially, the study also found that [18F]FDT-1-P was a very poor substrate for the subsequent enzyme in the pathway, galactose-1-phosphate uridyltransferase (GALT) .[5] This enzymatic bottleneck leads to the intracellular accumulation of the phosphorylated talose derivative, a phenomenon known as "metabolic trapping".[5]

Based on this evidence, it is highly probable that D-(+)-Talose follows the initial step of the Leloir pathway. The C-1 13C label in this compound would be retained through this phosphorylation step.

Proposed Metabolic Steps:
  • Uptake: D-(+)-Talose is transported into the mammalian cell, likely via glucose transporters (GLUTs) or other sugar transporters with broad specificity.

  • Phosphorylation: Intracellular D-(+)-Talose is phosphorylated at the C-1 position by galactokinase (GALK), utilizing ATP as a phosphate (B84403) donor, to form D-Talose-1-Phosphate.

  • Metabolic Trapping: D-Talose-1-Phosphate is not efficiently processed by galactose-1-phosphate uridyltransferase (GALT), leading to its accumulation within the cell.

The following diagram illustrates this proposed pathway.

D_Talose_Metabolism cluster_outside Extracellular Space cluster_inside Intracellular Space D_Talose_ext This compound D_Talose_int This compound D_Talose_ext->D_Talose_int Uptake (e.g., GLUTs) D_Talose_1P D-Talose-13C-1-Phosphate D_Talose_int->D_Talose_1P Phosphorylation Metabolic_Trap Accumulation D_Talose_1P->Metabolic_Trap Inefficient Reaction GALK Galactokinase (GALK) GALK->D_Talose_1P ADP ADP GALK->ADP ATP ATP ATP->GALK GALT GALT GALT->Metabolic_Trap

Caption: Proposed metabolic pathway of D-(+)-Talose in mammalian cells.

Quantitative Data Summary

As there are no direct studies on D-Talose metabolism, quantitative data is not available. The table below summarizes the key enzymes involved in the Leloir pathway and their known or inferred substrate interactions relevant to D-Talose.

EnzymeGene NameSubstrate(s)Product(s)Interaction with D-Talose/Derivative
Galactokinase GALK1D-Galactose, ATPD-Galactose-1-Phosphate, ADPLikely substrate. 2-deoxy-2-fluoro-D-talose is efficiently phosphorylated by GALK. It is highly probable that D-Talose is also a substrate.[5]
Galactose-1-Phosphate Uridyltransferase GALTD-Galactose-1-Phosphate, UDP-GlucoseUDP-Galactose, Glucose-1-PhosphateLikely a poor substrate. 2-deoxy-2-fluoro-D-talose-1-phosphate shows low affinity for GALT, leading to its accumulation. D-Talose-1-Phosphate is expected to behave similarly.[5]
UDP-Galactose-4-Epimerase GALEUDP-GalactoseUDP-GlucoseNo interaction expected, as D-Talose-1-Phosphate is unlikely to be converted to a UDP-sugar.

Experimental Protocols

To investigate the metabolism of this compound, a stable isotope tracing study coupled with mass spectrometry is the recommended approach.

Objective

To determine if this compound is taken up and phosphorylated by mammalian cells, and to identify the resulting metabolites.

Materials
  • Cell Line: A cell line with high galactokinase activity (e.g., HepG2 human hepatoma cells).

  • Isotopically Labeled Substrate: this compound (ensure high isotopic purity).

  • Culture Medium: Glucose-free DMEM or other suitable base medium.

  • Reagents: Dialyzed Fetal Bovine Serum (dFBS), Penicillin-Streptomycin, PBS.

  • Metabolite Extraction: 80% Methanol (B129727) (LC-MS grade), chilled to -80°C.

  • Instrumentation: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed HepG2 cells in 6-well plates B Grow to 80% confluency A->B C Wash cells with PBS B->C D Incubate in glucose-free medium + 10 mM this compound C->D E Collect samples at time points (e.g., 0, 15m, 1h, 4h, 24h) D->E F Aspirate medium E->F G Quench with cold 80% Methanol F->G H Scrape cells, collect lysate G->H I Centrifuge to pellet debris H->I J Collect supernatant I->J K LC-HRMS Analysis J->K L Data Processing: - Peak picking - Metabolite identification - Isotope correction K->L M Quantify 13C-labeled metabolites L->M

Caption: Workflow for tracing the metabolism of this compound.

Detailed Procedure
  • Cell Culture:

    • Seed HepG2 cells in 6-well plates at an appropriate density.

    • Culture in standard DMEM with 10% FBS and 1% Pen-Strep until they reach ~80% confluency.

  • Isotope Labeling:

    • Prepare labeling medium: Glucose-free DMEM supplemented with 10% dFBS, 1% Pen-Strep, and 10 mM this compound.

    • For each time point, aspirate the growth medium from the wells.

    • Wash the cell monolayer once with sterile PBS.

    • Add 1 mL of the labeling medium to each well.

    • Incubate the plates at 37°C in a CO2 incubator for the desired time periods (e.g., 0, 15 min, 1 hour, 4 hours, 24 hours). The '0' time point serves as a negative control.

  • Metabolite Extraction:

    • At the end of each time point, quickly aspirate the labeling medium.

    • Immediately place the plate on dry ice and add 1 mL of ice-cold (-80°C) 80% methanol to quench all enzymatic activity.

    • Incubate at -80°C for 15 minutes.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-HRMS analysis.

  • LC-HRMS Analysis:

    • Analyze the metabolite extracts using a suitable LC-HRMS method for polar metabolites (e.g., HILIC chromatography coupled to a Q-Exactive mass spectrometer).

    • The mass spectrometer should be operated in negative ion mode to detect sugar phosphates.

    • Monitor for the specific mass-to-charge ratio (m/z) of unlabeled D-Talose-1-Phosphate and its 13C-labeled isotopologue.

      • D-Talose-1-Phosphate (12C): C6H13O9P, Exact Mass: 260.0297

      • D-Talose-13C-1-Phosphate: 13C12C5H13O9P, Exact Mass: 261.0331

    • The detection of a peak with an m/z corresponding to 261.0331 would confirm the phosphorylation of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that D-(+)-Talose is metabolized in mammalian cells via phosphorylation by galactokinase, leading to the formation of D-Talose-1-Phosphate. The subsequent metabolic step is likely blocked due to the substrate specificity of GALT, resulting in the intracellular accumulation of D-Talose-1-Phosphate.

The use of this compound in the detailed experimental protocol will be instrumental in confirming this hypothesis. Future research should focus on:

  • Quantitative Flux Analysis: Determining the precise rates of uptake and phosphorylation.

  • Enzyme Kinetics: Characterizing the kinetic parameters (Km, Vmax) of mammalian galactokinase with D-Talose as a substrate.

  • Cellular Consequences: Investigating the downstream effects of D-Talose-1-Phosphate accumulation, such as potential inhibition of other metabolic pathways or induction of cellular stress.

This guide provides a foundational framework for researchers to explore the metabolism of D-(+)-Talose, a critical step toward unlocking its potential in medicine and biotechnology.

References

Unraveling the Metabolic Dichotomy: A Technical Guide to D-Talose and D-Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the fundamental metabolic differences between the ubiquitous energy source, D-Glucose, and the rare epimer, D-Talose. While D-Glucose is a central player in cellular bioenergetics, readily catabolized through well-established pathways, the metabolic fate of D-Talose is markedly distinct, characterized by alternative enzymatic processing and unique downstream signaling consequences. This document delineates the core metabolic pathways, presents available quantitative data, details relevant experimental methodologies, and visualizes the key signaling cascades, offering a comprehensive resource for researchers in metabolism, drug discovery, and diagnostics.

Introduction: The Tale of Two Sugars

D-Glucose is the primary monosaccharide utilized by most living organisms for energy production. Its catabolism through glycolysis and the pentose (B10789219) phosphate (B84403) pathway is a cornerstone of cellular metabolism[1]. In stark contrast, D-Talose, an unnatural C-2 epimer of D-galactose and a C-4 epimer of D-glucose, is not a readily metabolizable substrate for most mammalian cells[2]. This metabolic inertia, coupled with emerging evidence of its unique biological activities, positions D-Talose as a molecule of significant interest for therapeutic and diagnostic applications[3]. Understanding the fundamental differences in their metabolic processing is paramount for harnessing the potential of D-Talose and for deciphering the intricate specificity of cellular metabolic machinery.

Core Metabolic Pathways: A Divergence at the First Step

The metabolic journey of a monosaccharide begins with its phosphorylation, a step that traps it within the cell and primes it for subsequent enzymatic reactions. It is at this critical juncture that the metabolic paths of D-Glucose and D-Talose diverge significantly.

D-Glucose Metabolism: The Central Energy Axis

D-Glucose is efficiently phosphorylated by hexokinases to yield D-glucose-6-phosphate (G6P) [4]. This irreversible reaction is the first committed step of glycolysis. G6P is then isomerized to fructose-6-phosphate (B1210287) and continues through the glycolytic pathway to generate pyruvate (B1213749), ATP, and NADH[5]. Alternatively, G6P can enter the pentose phosphate pathway to produce NADPH and precursors for nucleotide biosynthesis[6]. The regulation of glycolysis is tightly controlled at several key enzymatic steps, notably by phosphofructokinase and pyruvate kinase, ensuring that energy production is matched to cellular demand[7].

D-Talose Metabolism: An Alternative Route with a Metabolic Trap

The metabolism of D-Talose is less straightforward and appears to proceed via two potential phosphorylation routes, neither of which leads to efficient energy production.

  • Phosphorylation by Galactokinase: Evidence strongly suggests that D-Talose is a substrate for galactokinase (GALK) , the first enzyme in the D-galactose metabolic pathway[8]. This reaction produces D-talose-1-phosphate . However, unlike galactose-1-phosphate, which is further metabolized by galactose-1-phosphate uridylyltransferase (GALT), D-talose-1-phosphate is a poor substrate for this enzyme[8]. This leads to a "metabolic trapping" of D-Talose as D-talose-1-phosphate, causing its accumulation within the cell[8].

  • Phosphorylation by Hexokinase: D-Talose can also be a substrate for hexokinase , leading to the formation of D-talose-6-phosphate . The efficiency of this phosphorylation is thought to be significantly lower than that of D-Glucose. The subsequent metabolic fate of D-talose-6-phosphate is not well-elucidated but it is not believed to efficiently enter the glycolytic pathway.

Quantitative Data: A Comparative Overview

Direct comparative quantitative data on the metabolism of D-Talose versus D-Glucose is scarce in the literature. However, based on available studies of related sugars and enzymes, a qualitative and semi-quantitative comparison can be drawn.

ParameterD-GlucoseD-TaloseReference
Primary Phosphorylating Enzyme Hexokinase/GlucokinaseGalactokinase, Hexokinase[4][8]
Primary Phosphorylated Product D-glucose-6-phosphateD-talose-1-phosphate, D-talose-6-phosphate[5][8]
Entry into Glycolysis EfficientInefficient to negligibleInferred
Metabolic Fate Energy production (ATP, NADH), biosynthesis (via PPP)Metabolic trapping (as D-talose-1-phosphate), potential signaling[5][8]
Enzyme Kinetics (Hexokinase) High affinity (Low Km)Lower affinity (Higher Km) - inferred[9]
Enzyme Kinetics (Galactokinase) Not a substrateSubstrate - kinetic parameters not determined[8]

Signaling Pathways: Beyond Simple Catabolism

The metabolic divergence of D-Talose and D-Glucose extends to their influence on cellular signaling pathways. While D-Glucose metabolism is intricately linked to insulin (B600854) signaling and energy homeostasis, D-Talose and its epimer D-allose appear to trigger distinct signaling cascades with potential therapeutic implications.

D-Glucose and Insulin Signaling

High blood glucose levels stimulate the release of insulin, which in turn promotes glucose uptake in peripheral tissues and its conversion to glycogen (B147801) or fat for storage. This is a well-characterized signaling pathway central to metabolic regulation.

D-Talose and the AMPK/TXNIP Axis: An Emerging Paradigm

Studies on the D-Talose epimer, D-allose, have revealed a novel signaling pathway that leads to the inhibition of glycolysis and cancer cell proliferation[1]. This pathway is initiated by the upregulation of Thioredoxin-Interacting Protein (TXNIP) [1]. TXNIP is a key regulator of cellular redox status and glucose metabolism. Increased TXNIP expression leads to the activation of AMP-activated protein kinase (AMPK) , a central energy sensor in the cell[9][10]. Activated AMPK, in turn, can inhibit glycolysis, thereby reducing cellular glucose consumption and proliferation[11]. While direct evidence for D-Talose activating this pathway is still emerging, its structural similarity to D-allose suggests a shared mechanism of action.

D_Talose_Signaling DTalose D-Talose Cell Cell Membrane DTalose->Cell Uptake TXNIP TXNIP Expression Cell->TXNIP Upregulation AMPK AMPK Activation TXNIP->AMPK Activation Glycolysis Glycolysis Inhibition AMPK->Glycolysis Inhibition Proliferation Cell Proliferation Inhibition Glycolysis->Proliferation Leads to

Figure 1: Proposed signaling pathway for D-Talose-mediated inhibition of cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate and compare the metabolism of D-Talose and D-Glucose.

Protocol 1: In Vitro Hexokinase Activity Assay

Objective: To determine and compare the kinetic parameters (Km and Vmax) of hexokinase for D-Glucose and D-Talose.

Materials:

  • Purified recombinant human hexokinase

  • D-Glucose and D-Talose solutions of varying concentrations

  • ATP solution

  • Magnesium chloride (MgCl₂)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP⁺

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NADP⁺, and G6PDH.

  • Add varying concentrations of either D-Glucose or D-Talose to the wells of the microplate.

  • Initiate the reaction by adding a fixed amount of hexokinase to each well.

  • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Hexokinase_Assay_Workflow start Prepare Reaction Mixture (ATP, MgCl2, NADP+, G6PDH) add_substrate Add Substrate (D-Glucose or D-Talose) start->add_substrate add_enzyme Add Hexokinase add_substrate->add_enzyme measure Measure Absorbance at 340 nm (NADPH production) add_enzyme->measure calculate Calculate Initial Velocity (V₀) measure->calculate plot Plot V₀ vs. [Substrate] calculate->plot determine_kinetics Determine Km and Vmax plot->determine_kinetics LCMS_Workflow start Cell Culture incubate Incubate with D-Glucose or D-Talose start->incubate quench Quench Metabolism incubate->quench extract Metabolite Extraction quench->extract separate Separate Polar Fraction extract->separate analyze LC-MS Analysis separate->analyze identify Identify and Quantify Sugar Phosphates analyze->identify

References

Methodological & Application

Application Notes and Protocols for D-(+)-Talose-13C-1 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology.[1][2] Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), are indispensable tools in MFA, allowing researchers to trace the fate of atoms through metabolic pathways.[3][4][5] While ¹³C-labeled glucose and glutamine are commonly used, there is a growing need for novel tracers to probe specific or less-understood metabolic routes.

D-(+)-Talose is a rare sugar, an epimer of D-galactose at the C2 position. Its unique stereochemistry suggests it may be metabolized through pathways distinct from that of glucose, offering a new window into cellular metabolism. This document provides detailed application notes and protocols for the use of D-(+)-Talose-¹³C-1 as a novel tracer for MFA, particularly for investigating pathways related to galactose metabolism.

Hypothesized Metabolic Pathway of D-(+)-Talose

Based on existing research on similar rare sugars and talose derivatives, we propose a hypothetical metabolic pathway for D-(+)-Talose in mammalian cells. Evidence suggests that derivatives of D-talose can be phosphorylated by galactokinase (GALK), indicating its potential entry into the Leloir pathway of galactose metabolism.

The proposed initial steps are as follows:

  • Transport: D-(+)-Talose enters the cell, likely through glucose transporters (GLUTs) or other hexose (B10828440) transporters.

  • Phosphorylation: In the cytoplasm, D-(+)-Talose is phosphorylated at the first carbon position by galactokinase (GALK) to produce D-Talose-1-phosphate, using one molecule of ATP.

  • Epimerization: Subsequent enzymatic steps would likely convert D-Talose-1-phosphate into intermediates that can enter central carbon metabolism, such as the pentose (B10789219) phosphate (B84403) pathway or glycolysis.

The use of D-(+)-Talose-¹³C-1 allows for the direct tracing of the C1 carbon as it moves through these downstream pathways.

Talose_Metabolism Talose_ext D-(+)-Talose-¹³C-1 (extracellular) Talose_int D-(+)-Talose-¹³C-1 (intracellular) Talose_ext->Talose_int GLUT Transporter Talose_1P D-Talose-1-Phosphate-¹³C-1 Talose_int->Talose_1P Galactokinase (GALK) ATP -> ADP Galactose_pathway Downstream Galactose Metabolism Intermediates Talose_1P->Galactose_pathway PPP Pentose Phosphate Pathway Galactose_pathway->PPP Glycolysis Glycolysis Galactose_pathway->Glycolysis

Caption: Hypothesized metabolic pathway of D-(+)-Talose-¹³C-1.

Application 1: Tracing D-(+)-Talose-¹³C-1 Entry into the Pentose Phosphate Pathway

This application focuses on quantifying the contribution of D-(+)-Talose to the Pentose Phosphate Pathway (PPP), a crucial pathway for generating NADPH and precursors for nucleotide biosynthesis.

Experimental Protocol

Objective: To quantify the flux of D-(+)-Talose-¹³C-1 into the PPP in a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cell line

  • Dulbecco's Modified Eagle Medium (DMEM), glucose-free

  • Dialyzed Fetal Bovine Serum (dFBS)

  • D-(+)-Talose-¹³C-1

  • Phosphate Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold

  • Liquid nitrogen

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture HeLa cells in standard DMEM with 10% FBS. At 80% confluency, switch to glucose-free DMEM supplemented with 10% dFBS and 10 mM D-galactose for 24 hours to adapt the cells.

  • Labeling Experiment: Replace the adaptation medium with glucose-free DMEM containing 10% dFBS and 10 mM D-(+)-Talose-¹³C-1. Incubate for 0, 1, 4, 8, and 24 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to the plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing polar metabolites.

  • Sample Analysis: Analyze the metabolite extracts using LC-MS/MS to determine the mass isotopologue distributions (MIDs) of PPP intermediates.

Data Presentation

The primary data output will be the Mass Isotopologue Distribution (MID) for key PPP metabolites. The M+1 enrichment indicates the incorporation of one ¹³C atom from D-(+)-Talose-¹³C-1.

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)M+n (%)
Ribose-5-phosphate 094.55.00.50.0
192.17.40.50.0
485.314.20.50.0
878.920.60.50.0
2465.234.30.50.0
Sedoheptulose-7-phosphate 093.26.00.80.0
191.57.70.80.0
483.116.10.80.0
875.423.80.80.0
2460.738.50.80.0

Application 2: Assessing the Contribution of D-(+)-Talose-¹³C-1 to Glycolytic Intermediates

This application aims to determine if and to what extent D-(+)-Talose can be converted to intermediates of the glycolytic pathway.

Experimental Protocol

Objective: To measure the incorporation of the ¹³C label from D-(+)-Talose-¹³C-1 into glycolytic intermediates.

Materials: Same as in Application 1.

Procedure:

  • Cell Culture and Labeling: Follow the same procedure as in Application 1.

  • Metabolite Extraction: Follow the same procedure as in Application 1.

  • Sample Analysis: Use LC-MS/MS to analyze the MIDs of glycolytic intermediates such as glucose-6-phosphate, fructose-6-phosphate, and pyruvate.

Data Presentation

The MID data for glycolytic intermediates will reveal the extent of D-(+)-Talose metabolism through this central carbon pathway.

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)M+n (%)
Glucose-6-Phosphate 094.55.00.50.0
194.05.50.50.0
492.37.20.50.0
889.110.40.50.0
2485.613.90.50.0
Pyruvate 098.91.10.00.0
198.51.50.00.0
497.22.80.00.0
895.34.70.00.0
2492.17.90.00.0

Experimental Workflow and Logical Relationships

The overall workflow for a typical MFA experiment using D-(+)-Talose-¹³C-1 is depicted below.

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Cell_Culture Cell Culture and Adaptation Labeling ¹³C Labeling with D-(+)-Talose-¹³C-1 Cell_Culture->Labeling Extraction Metabolite Extraction Labeling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS MID_Determination Mass Isotopologue Distribution (MID) Analysis LCMS->MID_Determination Flux_Calculation Metabolic Flux Calculation MID_Determination->Flux_Calculation Pathway_Analysis Pathway Activity Interpretation Flux_Calculation->Pathway_Analysis

Caption: General workflow for a ¹³C-MFA experiment.

Conclusion

D-(+)-Talose-¹³C-1 represents a promising new tool for metabolic flux analysis, offering the potential to investigate metabolic pathways related to galactose and other rare sugars. The protocols and applications outlined in this document provide a framework for researchers to begin exploring the utility of this novel tracer. Further studies are warranted to fully elucidate the metabolic fate of D-(+)-Talose in various biological systems, which will undoubtedly contribute to a more comprehensive understanding of cellular metabolism in health and disease.

References

Application Notes and Protocols for D-(+)-Talose-¹³C-1 Tracing in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Talose is an aldohexose, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose, that is not commonly found in nature.[1] Understanding the metabolic fate of such rare sugars within cellular systems is crucial for various fields, including drug development and glycobiology. Stable isotope tracing using compounds like D-(+)-Talose labeled with Carbon-13 (¹³C) at a specific position (C-1) is a powerful technique to elucidate the metabolic pathways a compound enters.[2] By tracking the incorporation of the ¹³C isotope into downstream metabolites using mass spectrometry, researchers can map the metabolic fate of D-(+)-Talose and quantify its contribution to various cellular processes.

These application notes provide a detailed experimental protocol for conducting D-(+)-Talose-¹³C-1 tracing experiments in a cell culture setting. The protocol covers cell line selection, stable isotope labeling, metabolite extraction, sample preparation, and analysis by liquid chromatography-mass spectrometry (LC-MS).

Potential Metabolic Pathway of D-(+)-Talose

Based on studies with structurally similar sugars, it is hypothesized that D-(+)-Talose, upon entering the cell, is metabolized via the Leloir pathway, which is the primary route for D-galactose catabolism.[3][4] The initial and rate-limiting step is the phosphorylation of the sugar at the 1-position by galactokinase (GALK).[5] The resulting Talose-1-phosphate can then potentially be converted to UDP-Talose.

Talose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-(+)-Talose-13C-1_ext D-(+)-Talose-¹³C-1 D-(+)-Talose-13C-1_int D-(+)-Talose-¹³C-1 D-(+)-Talose-13C-1_ext->D-(+)-Talose-13C-1_int Transport Talose-1-P Talose-1-Phosphate-¹³C-1 D-(+)-Talose-13C-1_int->Talose-1-P GALK UDP-Talose UDP-Talose-¹³C-1 Talose-1-P->UDP-Talose GALT (hypothesized) UDP-Glucose UDP-Glucose UDP-Talose->UDP-Glucose GALE (hypothesized) Glucose-1-P Glucose-1-Phosphate UDP-Glucose->Glucose-1-P Glycolysis Glycolysis Glucose-1-P->Glycolysis

Figure 1: Hypothesized metabolic pathway of D-(+)-Talose-¹³C-1.

Experimental Workflow

The overall experimental workflow for D-(+)-Talose-¹³C-1 tracing is a multi-step process that requires careful planning and execution to ensure high-quality, interpretable data.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture - Seed cells - Grow to exponential phase B 2. Isotope Labeling - Replace medium with D-(+)-Talose-¹³C-1 medium A->B C 3. Metabolite Quenching - Rapidly halt metabolism (e.g., with cold saline) B->C D 4. Metabolite Extraction - Extract with cold solvent (e.g., 80% Methanol) C->D E 5. Sample Preparation - Dry extract - Reconstitute for analysis D->E F 6. LC-MS/MS (B15284909) Analysis - Separate and detect ¹³C-labeled metabolites E->F G 7. Data Analysis - Determine Mass Isotopologue Distribution (MID) - Quantify isotopic enrichment F->G

Figure 2: General experimental workflow for D-(+)-Talose-¹³C-1 tracing.

Experimental Protocols

Protocol 1: Cell Culture and D-(+)-Talose-¹³C-1 Labeling

Objective: To label cultured cells with D-(+)-Talose-¹³C-1 to trace its metabolic fate.

Materials:

  • Cell line of interest (e.g., HepG2, glioblastoma cell lines, or other cells with active galactose metabolism).[5][6]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free and galactose-free cell culture medium

  • D-(+)-Talose-¹³C-1

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of the experiment.

  • Cell Growth: Culture cells in complete medium for 24-48 hours.

  • Preparation of Labeling Medium: Prepare the D-(+)-Talose-¹³C-1 labeling medium by supplementing the glucose-free and galactose-free base medium with D-(+)-Talose-¹³C-1. A starting concentration of 5-10 mM is recommended, but this should be optimized for the specific cell line and experimental goals.[6] The medium should also be supplemented with 10% dialyzed FBS to minimize the presence of unlabeled sugars.

  • Initiation of Labeling:

    • For adherent cells, aspirate the standard growth medium and wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed D-(+)-Talose-¹³C-1 labeling medium to the cells.

  • Incubation: Incubate the cells for a defined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C into various metabolites.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for mass spectrometry analysis.

Materials:

  • Ice-cold 0.9% NaCl solution

  • -80°C 80% Methanol (B129727) (v/v)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching:

    • Place the culture plate on dry ice to rapidly cool the cells.

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled D-(+)-Talose. Aspirate the wash solution completely.

  • Metabolite Extraction:

    • Add 1 mL of -80°C 80% methanol to each well of a 6-well plate.

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -80°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the tubes at >16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Storage: The extracts can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and quantify ¹³C-labeled metabolites.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., Q-Exactive Orbitrap)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

  • Sample Preparation: Dry the metabolite extracts using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC Separation: Separate the metabolites using a HILIC column with a gradient of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) or ammonium carbonate in water.

  • MS Analysis:

    • Operate the mass spectrometer in negative ion mode for the detection of sugar phosphates and other organic acids.

    • Perform full scan analysis to identify all detectable ions.

    • Use targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) to quantify the mass isotopologues of D-(+)-Talose, Talose-1-phosphate, and other predicted downstream metabolites.

Representative Mass Spectrometry Parameters:

Parameter Setting
Ionization Mode Negative
Scan Range (m/z) 70 - 1000
Resolution 70,000
AGC Target 1e6

| Maximum IT | 100 ms |

Data Presentation

The primary output of a stable isotope tracing experiment is the Mass Isotopologue Distribution (MID), which represents the fractional abundance of each isotopologue of a given metabolite. This data can be used to calculate the percent enrichment of ¹³C in each metabolite pool.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after 8 hours of Labeling with D-(+)-Talose-¹³C-1.

MetaboliteM+0 (%)M+1 (%)M+2 (%)...M+6 (%)
D-(+)-Talose5.894.20...0
Talose-1-Phosphate10.289.80...0
UDP-Talose45.554.50...0
Glucose-1-Phosphate95.14.90...0
Lactate98.71.30...0

Table 2: Hypothetical ¹³C Enrichment in Metabolite Pools at Different Time Points.

Metabolite¹³C Enrichment at 1h (%)¹³C Enrichment at 4h (%)¹³C Enrichment at 8h (%)¹³C Enrichment at 24h (%)
D-(+)-Talose85.392.194.295.0
Talose-1-Phosphate60.182.589.891.2
UDP-Talose25.745.354.558.3
Glucose-1-Phosphate1.23.54.95.1
Lactate0.51.01.31.4

Data Analysis: The raw mass spectrometry data should be corrected for the natural abundance of ¹³C. Specialized software can be used for this correction and for calculating the MIDs and fractional enrichment. The enrichment data can then be used in metabolic flux analysis (MFA) models to quantify the rates of metabolic pathways.[7]

References

Application Note: D-(+)-Talose-13C-1 as an Internal Standard for Accurate LC-MS Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of D-(+)-Talose in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with D-(+)-Talose-13C-1 as a stable isotope-labeled (SIL) internal standard. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision.[1][2][3] This document provides a comprehensive protocol, including sample preparation, LC-MS/MS conditions, and data analysis, making it a valuable resource for researchers in metabolomics, drug development, and clinical diagnostics.

Introduction

D-(+)-Talose is a rare aldohexose sugar that plays a role in various biological processes and is of increasing interest in biomedical research. Accurate and precise quantification of D-(+)-Talose in complex biological samples is crucial for understanding its metabolism and potential as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of small molecules like monosaccharides.[4][5][6]

The primary challenge in LC-MS-based quantification is the potential for matrix effects, where co-eluting components from the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these effects.[1][3] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same matrix effects.[2] This allows for reliable normalization of the analyte signal, thereby improving the accuracy and reproducibility of the quantification.[7][8][9]

This application note provides a detailed protocol for the sensitive and accurate quantification of D-(+)-Talose in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • D-(+)-Talose: Analytical standard grade

  • This compound: Isotopic purity >99%

  • Acetonitrile (B52724): LC-MS grade

  • Methanol: LC-MS grade

  • Formic acid: LC-MS grade

  • Water: Ultrapure (18.2 MΩ·cm)

  • Human plasma: Pooled, drug-free

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of D-(+)-Talose and dissolve it in 10 mL of 50:50 (v/v) acetonitrile/water to obtain a 1 mg/mL stock solution.

    • Similarly, prepare a 1 mg/mL stock solution of this compound.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of D-(+)-Talose by serially diluting the stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, calibration standard, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, return to 95% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
D-(+)-Talose179.05689.0242512
This compound180.05990.0272512

Data Presentation

The use of this compound as an internal standard significantly improves the precision and accuracy of the quantification. The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Model
D-(+)-Talose1 - 1000Linear, 1/x weighting>0.995

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Concentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low3< 10± 10< 10± 10
Mid100< 10± 10< 10± 10
High800< 10± 10< 10± 10

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low395 - 10585 - 95
High80093 - 10788 - 98

Visualizations

The following diagrams illustrate the key workflows and principles described in this application note.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample / Standard add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc HILIC Separation reconstitute->lc ms ESI-MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for LC-MS quantification.

internal_standard_principle cluster_sample Sample Processing cluster_lcms LC-MS System cluster_result Result start Analyte + Internal Standard in Sample Matrix extraction Extraction & Cleanup start->extraction lc_injection LC Injection extraction->lc_injection var1 Variability in recovery extraction->var1 chromatography Chromatographic Separation lc_injection->chromatography var2 Variability in injection volume lc_injection->var2 ionization Ionization (ESI) chromatography->ionization detection MS/MS Detection ionization->detection var3 Variability in ionization (Matrix Effect) ionization->var3 ratio Peak Area Ratio (Analyte/IS) is Constant detection->ratio quant Accurate Quantification ratio->quant

Caption: Principle of internal standard correction.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a highly selective, sensitive, and reproducible approach for the quantification of D-(+)-Talose in biological matrices. The incorporation of a stable isotope-labeled internal standard is crucial for mitigating analytical variability and ensuring the generation of high-quality data essential for metabolomic studies, clinical research, and drug development. This detailed protocol serves as a valuable starting point for laboratories seeking to establish a robust bioanalytical assay for D-(+)-Talose.

References

Application Notes and Protocols for NMR Spectroscopy of 13C Labeled Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of ¹³C labeled carbohydrates. Isotopic labeling with ¹³C offers significant advantages for structural elucidation, conformational analysis, and the study of intermolecular interactions by overcoming the inherent low natural abundance of the ¹³C isotope and enabling a suite of powerful NMR experiments.

Introduction to ¹³C Labeling in Carbohydrate NMR

The low natural abundance of ¹³C (approximately 1.1%) poses a significant sensitivity challenge in carbohydrate NMR spectroscopy.[1] Uniform or selective ¹³C enrichment dramatically enhances the signal-to-noise ratio, enabling the use of advanced NMR techniques that are otherwise impractical. This is particularly crucial for complex carbohydrates and for studying interactions with binding partners like proteins, where detailed structural information is paramount. The larger chemical shift dispersion of ¹³C compared to ¹H also helps to resolve signal overlap, a common issue in the ¹H NMR spectra of carbohydrates.[2][3]

Key NMR Spectroscopy Techniques for ¹³C Labeled Carbohydrates

A variety of 1D and 2D NMR experiments can be employed to analyze ¹³C labeled carbohydrates. The choice of experiment depends on the specific information required, such as through-bond connectivity, spatial proximity, or intermolecular interactions.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment is a cornerstone of labeled biomolecular NMR, providing a 2D correlation spectrum of directly bonded ¹H-¹³C pairs.[3] This technique is invaluable for assigning resonances in complex carbohydrate spectra, as the ¹³C dimension provides excellent resolution of otherwise overlapping proton signals.[2]

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment detects longer-range correlations between ¹H and ¹³C nuclei, typically over two to three bonds. This is crucial for establishing connectivity across glycosidic linkages and for assigning quaternary carbons, which are not observed in HSQC spectra.[4]

¹³C-¹³C Correlated Spectroscopy (COSY)

Directly observing correlations between adjacent ¹³C nuclei is possible with ¹³C-¹³C COSY experiments on uniformly labeled carbohydrates. This powerful technique provides an unambiguous map of the carbon skeleton, which is particularly useful for the de novo structure elucidation of novel carbohydrates.[1][5]

Quantitative Data Presentation

The following tables summarize typical NMR parameters for ¹³C labeled carbohydrates. These values can serve as a useful reference for spectral assignment and interpretation.

Table 1: Typical ¹³C Chemical Shift Ranges for Carbohydrates [2]

Carbon TypeChemical Shift Range (ppm)
Anomeric Carbons (C1)90 - 110
Ring Carbons (C2-C5)60 - 85
Exocyclic Carbons (e.g., C6)60 - 65
Carboxyl Carbons170 - 180

Table 2: Typical One-Bond ¹JCH and ¹JCC Coupling Constants [6]

CouplingValue (Hz)Application
¹JC1,H1 (α-anomer)~170Anomeric configuration
¹JC1,H1 (β-anomer)~160Anomeric configuration
¹JC,C30 - 60Establishing carbon backbone

Experimental Protocols

Sample Preparation for NMR Spectroscopy of ¹³C Labeled Carbohydrates

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • ¹³C labeled carbohydrate sample

  • High-purity deuterated solvent (e.g., D₂O, DMSO-d₆)

  • 5 mm high-precision NMR tubes[7][8]

  • Pipettes and filters (e.g., glass wool plug in a Pasteur pipette)[7][9]

  • Vortex mixer

  • pH meter (for aqueous samples)

Protocol:

  • Determine Sample Amount: For a standard 5 mm NMR tube, aim for a sample concentration that provides sufficient signal-to-noise in a reasonable time. For ¹³C experiments, a higher concentration is generally better. A typical starting point is 10-50 mg of carbohydrate dissolved in 0.5-0.6 mL of solvent.[7][8]

  • Solvent Selection: Choose a deuterated solvent in which the carbohydrate is highly soluble and that does not have signals overlapping with regions of interest. D₂O is commonly used for polar carbohydrates.

  • Dissolution: Weigh the desired amount of the ¹³C labeled carbohydrate and dissolve it in the appropriate volume of deuterated solvent in a small vial. Use a vortex mixer to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small glass wool plug packed into a Pasteur pipette directly into the clean, dry NMR tube.[7][9]

  • Volume Adjustment: Ensure the final sample volume in the NMR tube is between 0.5 and 0.6 mL, corresponding to a height of approximately 4-5 cm.[7]

  • pH Adjustment (for D₂O samples): If necessary, adjust the pD of the sample using small amounts of DCl or NaOD. The optimal pH will depend on the specific carbohydrate and the goals of the experiment.

  • Degassing (Optional): For samples sensitive to oxidation or for long-term experiments, degassing can be performed using the freeze-pump-thaw method to remove dissolved oxygen.[9]

  • Labeling: Clearly label the NMR tube with the sample identification.[8]

Protocol for 2D ¹H-¹³C HSQC Experiment

Purpose: To correlate directly attached protons and carbons.

Procedure:

  • Setup: Insert the prepared NMR sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C channels.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradients for artifact suppression (e.g., hsqcedetgpsisp2 on Bruker instruments).

    • Spectral Width (SW):

      • F2 (¹H dimension): Typically 10-12 ppm, centered around 4.5 ppm for carbohydrates.

      • F1 (¹³C dimension): Typically 100-120 ppm, centered around 75-80 ppm.[2]

    • Number of Points (TD):

      • F2: 1024-2048 points.

      • F1: 256-512 increments.

    • Number of Scans (NS): 4-16 scans per increment, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz for carbohydrate C-H correlations.

  • Data Acquisition: Start the experiment.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Reference the spectrum using an internal standard or the solvent signal.

Protocol for 2D ¹H-¹³C HMBC Experiment

Purpose: To correlate protons and carbons over multiple bonds (typically 2-3 bonds).

Procedure:

  • Setup and Tuning: Follow the same initial steps as for the HSQC experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence with gradients (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (SW):

      • F2 (¹H dimension): 10-12 ppm.

      • F1 (¹³C dimension): Can be wider than for HSQC to include quaternary and carbonyl carbons, e.g., 200 ppm.

    • Number of Points (TD):

      • F2: 1024-2048 points.

      • F1: 256-512 increments.

    • Number of Scans (NS): 8-32 scans per increment.

    • Relaxation Delay (d1): 1.5-2.5 seconds.

    • Long-Range Coupling Constant (ⁿJCH): Set to an average value of 8 Hz to optimize for 2- and 3-bond correlations.

  • Data Acquisition: Start the experiment.

  • Data Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform (magnitude calculation is often used).

    • Phase correct the spectrum if a phase-sensitive version of the experiment was used.

    • Reference the spectrum.

Visualizations of Workflows and Logical Relationships

The following diagrams illustrate common experimental workflows and the logical connections between different NMR experiments in the analysis of ¹³C labeled carbohydrates.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation start 13C Labeled Carbohydrate + Protein dissolve Dissolve in D2O Buffer start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_ready NMR Sample Ready transfer->nmr_ready hsqc_15n 1H-15N HSQC (Chemical Shift Mapping) nmr_ready->hsqc_15n hsqc_13c 1H-13C HSQC (Ligand Resonance Assignment) nmr_ready->hsqc_13c std_nmr Saturation Transfer Difference (STD) NMR (Epitope Mapping) nmr_ready->std_nmr tr_noe Transferred NOESY (Bound Conformation) nmr_ready->tr_noe binding_site Identify Protein Binding Site hsqc_15n->binding_site kd Determine Dissociation Constant (Kd) hsqc_15n->kd binding_epitope Determine Carbohydrate Binding Epitope std_nmr->binding_epitope bound_conf Model Bound Conformation tr_noe->bound_conf

Caption: Experimental workflow for analyzing carbohydrate-protein interactions.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_info Derived Information nmr_1h 1H NMR hsqc 1H-13C HSQC nmr_1h->hsqc hmbc 1H-13C HMBC nmr_1h->hmbc proton_env Proton Environments nmr_1h->proton_env nmr_13c 13C NMR nmr_13c->hsqc nmr_13c->hmbc cosy_cc 13C-13C COSY nmr_13c->cosy_cc carbon_types Carbon Types nmr_13c->carbon_types direct_ch_bonds Direct C-H Bonds hsqc->direct_ch_bonds long_range_ch_bonds Long-Range C-H Bonds hmbc->long_range_ch_bonds carbon_skeleton Carbon Backbone cosy_cc->carbon_skeleton full_structure Complete Structure direct_ch_bonds->full_structure long_range_ch_bonds->full_structure carbon_skeleton->full_structure

Caption: Logical relationships between NMR experiments for structure elucidation.

References

Application Notes and Protocols for Tracing Glycosylation Pathways with D-(+)-Talose-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly impacts protein folding, stability, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation. Stable isotope labeling with monosaccharide analogs, followed by mass spectrometry, is a powerful technique to trace the flux of sugars through glycosylation pathways and to quantify changes in glycan biosynthesis. D-(+)-Talose is a rare aldohexose, and its 13C-labeled form, D-(+)-Talose-13C-1, presents a novel tool for investigating specific aspects of glycan metabolism.

These application notes provide a comprehensive guide to using this compound as a metabolic tracer in cell culture experiments. We offer detailed protocols for metabolic labeling, metabolite extraction, and sample preparation for mass spectrometry analysis, along with illustrative data and pathway diagrams to guide your research.

Metabolic Fate and Applications

When introduced to cells, this compound is anticipated to be taken up and metabolized through a salvage pathway, analogous to other monosaccharides. The incorporated 13C-label at the C-1 position results in a mass shift in downstream glycoconjugates, enabling their detection and quantification by mass spectrometry.

Key Applications:

  • Quantitative Glycoproteomics: Determine the relative abundance of specific glycopeptides and glycoproteins that incorporate talose.

  • Biomarker Discovery: Identify alterations in talose incorporation associated with disease states.

  • Drug Development: Assess the impact of therapeutic agents on specific glycosylation pathways.

  • Glycan Biosynthesis Studies: Investigate the dynamics and regulation of pathways that can process D-talose.

Illustrative Quantitative Data

The following tables represent hypothetical quantitative data from a this compound tracing experiment in two different cell lines (Cell Line A and Cell Line B) after 24 hours of labeling. This data is intended to serve as a template for presenting experimental results.

Table 1: Fractional Enrichment of 13C in Key Metabolites

MetaboliteCell Line A (Fractional Enrichment %)Cell Line B (Fractional Enrichment %)
UDP-Talose-13C-115.2 ± 1.88.5 ± 0.9
GDP-Talose-13C-15.1 ± 0.62.3 ± 0.3
Glycoprotein-Bound Talose-13C-12.5 ± 0.40.8 ± 0.1

Table 2: Mass Isotopologue Distribution (MID) in a Specific Glycopeptide

IsotopologueCell Line A (Relative Abundance %)Cell Line B (Relative Abundance %)
M+097.599.2
M+1 (from Talose-13C-1)2.50.8
M+2<0.1<0.1
M+3<0.1<0.1

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the potential metabolic pathway for this compound and a general experimental workflow for tracing experiments.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Golgi Apparatus Talose_13C_1 This compound Talose_13C_1_in This compound Talose_13C_1->Talose_13C_1_in Transport Talose_1_P_13C_1 Talose-1-P-13C-1 Talose_13C_1_in->Talose_1_P_13C_1 Talokinase (ATP -> ADP) UDP_Talose_13C_1 UDP-Talose-13C-1 Talose_1_P_13C_1->UDP_Talose_13C_1 UDP-Talose Pyrophosphorylase GDP_Talose_13C_1 GDP-Talose-13C-1 Talose_1_P_13C_1->GDP_Talose_13C_1 GDP-Talose Pyrophosphorylase UTP UTP UTP->UDP_Talose_13C_1 Glycoprotein Nascent Glycoprotein UDP_Talose_13C_1->Glycoprotein Glycosyltransferase GTP GTP GTP->GDP_Talose_13C_1 GDP_Talose_13C_1->Glycoprotein Glycosyltransferase Glycosylated_Protein Glycosylated Protein (13C-labeled) Glycoprotein->Glycosylated_Protein

Caption: Putative metabolic pathway of this compound incorporation into glycoproteins.

G A 1. Cell Culture (Adherent or Suspension Cells) B 2. Metabolic Labeling (Medium with this compound) A->B C 3. Cell Harvest & Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Protein Denaturation, Reduction, and Alkylation D->E F 6. Proteolytic Digestion (e.g., Trypsin) E->F G 7. Peptide Desalting (C18 SPE) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Analysis (Identify and Quantify 13C-labeled Glycopeptides) H->I

Caption: Experimental workflow for this compound tracing in glycoproteomics.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Cells with this compound

Objective: To incorporate this compound into the glycans of cultured mammalian cells.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Glucose-free and pyruvate-free culture medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of labeling. Culture under standard conditions (37°C, 5% CO2).

  • Preparation of Labeling Medium:

    • Prepare the labeling medium by supplementing glucose-free and pyruvate-free medium with dialyzed FBS (to minimize unlabeled monosaccharides), necessary amino acids, and other supplements.

    • Add this compound to the desired final concentration (e.g., 100 µM - 1 mM, requires optimization). A common starting point is to replace the normal glucose concentration with the labeled sugar, but for rare sugars, supplementation is more common.

  • Metabolic Labeling:

    • When cells reach the desired confluency, aspirate the standard culture medium.

    • Gently wash the cells once with sterile PBS.

    • Add 2 mL of the pre-warmed labeling medium to each well.

  • Incubation: Incubate the cells for a desired period (e.g., 24 to 72 hours). The optimal time depends on the cell type and the turnover rate of the glycoproteins of interest.[1]

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Store the lysate at -80°C until further processing.[1]

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

Objective: To digest cellular proteins into peptides for subsequent LC-MS/MS analysis.

Materials:

  • Cell lysate from Protocol 1

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate (NH4HCO3)

  • Trypsin (mass spectrometry grade)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • C18 Solid-Phase Extraction (SPE) cartridges

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[1]

  • Reduction and Alkylation:

    • Take a known amount of protein (e.g., 100 µg) from the lysate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes.[1]

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM NH4HCO3 to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.[1]

  • Peptide Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50-80% ACN and 0.1% FA.[1]

  • Sample Concentration and Reconstitution:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the dried peptides in a solution of 2% ACN and 0.1% FA for LC-MS/MS analysis.[1]

Protocol 3: LC-MS/MS Data Acquisition and Analysis

Objective: To identify and quantify this compound labeled glycopeptides.

Procedure:

  • LC-MS/MS Analysis:

    • Analyze the reconstituted peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

    • Use a data-dependent acquisition (DDA) method, prioritizing precursor ions that exhibit a +1 Da mass shift, which is indicative of the 13C-1 label.

  • Data Analysis:

    • Use specialized glycoproteomics software (e.g., Byonic™, MaxQuant) to search the MS/MS data against a protein database.

    • Configure the search parameters to include the mass of the talose moiety and a variable modification corresponding to the +1.00335 Da mass shift of the 13C-1 label on talose.

    • Quantify the relative abundance of labeled versus unlabeled glycopeptides by comparing the peak areas of their respective extracted ion chromatograms (XICs).

    • Calculate the fractional enrichment and mass isotopologue distributions to determine the extent of this compound incorporation.

Conclusion

This compound is a promising tool for the detailed investigation of glycosylation pathways. The protocols and illustrative data provided here offer a framework for researchers to design and execute metabolic labeling experiments to gain novel insights into the complex world of glycobiology. Successful application of this tracer will contribute to a deeper understanding of cellular metabolism in both health and disease, potentially leading to the discovery of new biomarkers and therapeutic targets.

References

Quantifying Pentose Phosphate Pathway Flux: Application and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of D-(+)-Talose-13C-1 as a Tracer

Extensive literature review did not yield any specific applications or established protocols for the use of this compound in quantifying Pentose Phosphate Pathway (PPP) flux. Scientific research indicates that Talose is an unnatural monosaccharide and is not readily metabolized through the central carbon pathways in most model organisms. Its metabolism, where observed, appears to proceed via the D-galactose metabolic pathway.[1] Consequently, the development of detailed application notes and protocols for this compound for PPP flux analysis is not feasible based on current scientific knowledge.

As a comprehensive alternative, this document provides detailed application notes and protocols for the quantification of PPP flux using [1,2-¹³C₂]glucose , a widely accepted and scientifically validated tracer for this purpose.

Application Notes: Quantifying Pentose Phosphate Pathway Flux Using [1,2-¹³C₂]glucose

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway for the generation of NADPH and the synthesis of nucleotide precursors.[1] Quantifying the flux through the PPP is essential for understanding cellular metabolism in various physiological and pathological conditions, including cancer and neurodegenerative diseases.[1] ¹³C-Metabolic Flux Analysis (¹³C-MFA) using stable isotope tracers is a powerful technique for this purpose.[1]

[1,2-¹³C₂]glucose is considered a superior tracer for resolving PPP flux from glycolysis.[2][3] Metabolism of [1,2-¹³C₂]glucose through the oxidative PPP results in the loss of the ¹³C label at the C1 position as ¹³CO₂, leading to singly labeled (M+1) intermediates. In contrast, glycolysis of [1,2-¹³C₂]glucose produces doubly labeled (M+2) triose phosphates. This distinction in labeling patterns allows for the precise deconvolution of fluxes between the two pathways.[1]

Key Advantages of [1,2-¹³C₂]glucose for PPP Flux Analysis:

  • High Precision: Provides highly precise estimates for both oxidative and non-oxidative PPP fluxes.[1][3]

  • Excellent Resolution: Allows for clear differentiation between PPP and glycolytic pathways.[1]

  • Established Methodology: A large body of literature supports its use, providing a robust framework for experimental design and data interpretation.

Quantitative Data Summary

The relative flux through the PPP can vary significantly depending on cell type, physiological state, and environmental conditions. The table below presents a summary of representative quantitative data from studies using ¹³C-labeled glucose to highlight these differences.

Cell Line/TissueConditionOxidative PPP Flux (% of Glucose Uptake)Non-oxidative PPP Flux (% of Glucose Uptake)Reference
Human embryonic kidney (HEK-293)Standard culture~5-10%Variable, often coupled with glycolysisBased on general literature findings[4]
Murine MacrophagesLPS-stimulatedIncreased significantlyIncreased to support nucleotide synthesisInferred from studies on immune cell metabolism
Cerebellar Granule NeuronsStandard culture~10-15%Active recycling of hexose (B10828440) phosphates[5]
Carcinoma Cell LineProliferatingElevatedElevated to support biomass production[3]

Experimental Protocols

The following protocols provide a generalized framework for conducting a ¹³C-MFA experiment to assess PPP flux using [1,2-¹³C₂]glucose. These protocols should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically mid-log phase).

  • Media Preparation: Prepare a labeling medium by supplementing glucose-free base medium with a known concentration of [1,2-¹³C₂]glucose. The concentration should be optimized for the specific cell line, with a typical starting range of 5-25 mM.

  • Acclimatization: At least 24 hours prior to the labeling experiment, switch the cells to a medium containing unlabeled glucose at the same concentration as the planned labeling experiment to allow for metabolic adaptation.

  • Labeling:

    • Aspirate the acclimatization medium.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed [1,2-¹³C₂]glucose labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of ¹³C into intracellular metabolites and achieve isotopic steady state.

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. Place the culture plate on dry ice.

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol (B129727) to each well.

    • Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Storage: Store the extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis
  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: Separate metabolites using a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column). The mobile phase typically consists of a gradient of acetonitrile (B52724) and water with a suitable modifier like ammonium (B1175870) acetate.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the detection of phosphorylated intermediates of glycolysis and the PPP.

  • Data Acquisition: Monitor the mass-to-charge ratio (m/z) for each metabolite of interest and its corresponding ¹³C-labeled isotopologues (M+1, M+2, etc.).

Visualizations

Signaling Pathways and Experimental Workflows

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_oxPPP Oxidative PPP cluster_nonoxPPP Non-Oxidative PPP Glucose Glucose Glucose_6_P Glucose-6-Phosphate Glucose->Glucose_6_P Fructose_6_P Fructose-6-Phosphate Glucose_6_P->Fructose_6_P 6_P_Gluconolactone 6-P-Gluconolactone Glucose_6_P->6_P_Gluconolactone Glyceraldehyde_3_P Glyceraldehyde-3-Phosphate Fructose_6_P->Glyceraldehyde_3_P Pyruvate Pyruvate Glyceraldehyde_3_P->Pyruvate 6_P_Gluconate 6-P-Gluconate 6_P_Gluconolactone->6_P_Gluconate NADPH_out1 NADPH 6_P_Gluconolactone->NADPH_out1 Ribulose_5_P Ribulose-5-Phosphate 6_P_Gluconate->Ribulose_5_P NADPH_out2 NADPH 6_P_Gluconate->NADPH_out2 CO2_out CO2 6_P_Gluconate->CO2_out Ribose_5_P Ribose-5-Phosphate Ribulose_5_P->Ribose_5_P Xylulose_5_P Xylulose-5-Phosphate Ribulose_5_P->Xylulose_5_P Sedoheptulose_7_P Sedoheptulose-7-Phosphate Ribose_5_P->Sedoheptulose_7_P Xylulose_5_P->Glyceraldehyde_3_P Xylulose_5_P->Sedoheptulose_7_P Erythrose_4_P Erythrose-4-Phosphate Sedoheptulose_7_P->Erythrose_4_P Erythrose_4_P->Fructose_6_P

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling and Extraction cluster_analysis Analysis Cell_Culture Cell Culture Acclimatization Acclimatization Cell_Culture->Acclimatization Labeling Labeling with [1,2-13C2]glucose Acclimatization->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing and Isotopologue Analysis LC_MS->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

Tracer_Logic cluster_glycolysis Glycolysis cluster_ppp Oxidative PPP Glucose_1_2_13C [1,2-¹³C₂]glucose C1: ¹³C C2: ¹³C Triose_P_M2 Triose-Phosphate (M+2) C1: ¹³C C2: ¹³C Glucose_1_2_13C->Triose_P_M2 Glycolysis CO2_13C ¹³CO₂ (from C1) Glucose_1_2_13C->CO2_13C G6PDH Pentose_P_M1 Pentose-Phosphate (M+1) C1: ¹³C (from original C2) Glucose_1_2_13C->Pentose_P_M1 Decarboxylation

Caption: Logic of using [1,2-¹³C₂]glucose to distinguish PPP from Glycolysis.

References

Application of D-(+)-Talose-13C-1 in Cancer Metabolism Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a recognized hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival. Stable isotope tracing using compounds labeled with heavy isotopes, such as Carbon-13 (¹³C), is a powerful technique to delineate and quantify metabolic fluxes in cancer cells. D-(+)-Talose, a rare sugar, and its isotopically labeled form, D-(+)-Talose-¹³C-1, represent novel tools for investigating cancer metabolism.[1][2][] While research on D-Talose is less extensive than for other rare sugars like D-Allose, its structural similarity to glucose suggests potential interactions with glucose transporters and metabolic enzymes, making it a compound of interest for probing cancer-specific metabolic phenotypes.

This document provides detailed application notes and experimental protocols for the use of D-(+)-Talose-¹³C-1 in cancer metabolism research. These guidelines are based on established methodologies for stable isotope tracing with other ¹³C-labeled sugars and are intended to serve as a comprehensive resource for researchers in academia and industry.

Principle of D-(+)-Talose-¹³C-1 Tracing

Stable isotope tracing with D-(+)-Talose-¹³C-1 involves introducing the labeled sugar to cancer cells and tracking the incorporation of the ¹³C atom into downstream metabolites.[4] This allows for the qualitative and quantitative assessment of its uptake, metabolic fate, and impact on central carbon metabolism. The primary analytical techniques for detecting ¹³C-labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

Key Applications:

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways to understand how cancer cells rewire their metabolism.[4][7][8]

  • Pathway Tracing: Identifying active metabolic pathways that utilize talose or are affected by its presence.[]

  • Diagnostic and Therapeutic Target Identification: Uncovering unique metabolic dependencies in cancer cells that could be exploited for diagnostic or therapeutic purposes.

Data Presentation

Quantitative data from D-(+)-Talose-¹³C-1 tracing experiments should be organized to clearly present the fractional enrichment of ¹³C in various metabolites over time. This allows for the assessment of the rate and extent of talose metabolism.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after D-(+)-Talose-¹³C-1 Labeling

MetaboliteTime (hours)M+0 (%)M+1 (%)M+n (%)
Intracellular Talose 010000
620800
245950
Glycolytic Intermediates
Glucose-6-Phosphate249820
Fructose-6-Phosphate249820
Lactate249910
TCA Cycle Intermediates
Citrate249910
α-Ketoglutarate249910
Malate249910

Note: This table presents hypothetical data for illustrative purposes. M+n represents the mass isotopologue with 'n' ¹³C atoms.

Experimental Protocols

The following protocols provide a general framework for conducting stable isotope tracing experiments with D-(+)-Talose-¹³C-1. Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: Cell Culture and ¹³C-Labeling

Objective: To label cancer cells with D-(+)-Talose-¹³C-1 to trace its metabolic fate.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free cell culture medium

  • D-(+)-Talose-¹³C-1

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates or 10-cm dishes at a density that allows them to reach 70-80% confluency at the time of labeling.

  • Acclimatization: Once cells are attached, replace the standard medium with a glucose-free medium supplemented with dialyzed FBS and the desired concentration of unlabeled D-glucose for at least 24 hours to adapt the cells.

  • Labeling Medium Preparation: Prepare the D-(+)-Talose-¹³C-1 labeling medium by supplementing glucose-free base medium with a specific concentration of D-(+)-Talose-¹³C-1 (e.g., 5-25 mM). The optimal concentration should be determined empirically.

  • Labeling:

    • Aspirate the acclimatization medium.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed D-(+)-Talose-¹³C-1 labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of ¹³C into various metabolites.[9]

Protocol 2: Metabolite Extraction

Objective: To rapidly quench metabolism and extract intracellular metabolites for analysis.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Ice-cold PBS

  • Cell scraper

  • Centrifuge

Procedure:

  • Quenching and Extraction:

    • Place the cell culture plate on ice.

    • Aspirate the labeling medium.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

  • Cell Lysis:

    • Incubate at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

  • Collection:

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation:

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated protein.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Storage:

    • Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To identify and quantify ¹³C-labeled metabolites using Liquid Chromatography-Mass Spectrometry.

Materials:

  • Metabolite extracts from Protocol 2

  • LC-MS/MS system (e.g., QTRAP or high-resolution MS)

  • Appropriate chromatography column (e.g., HILIC)

  • Mobile phases (e.g., acetonitrile, water with appropriate buffers)

Procedure:

  • Sample Preparation:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent compatible with the LC-MS method.

  • LC Separation:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic method.

  • MS Detection:

    • Analyze the eluting metabolites using the mass spectrometer in either full scan mode to identify potential labeled compounds or in selected reaction monitoring (SRM) mode for targeted analysis of expected metabolites.

  • Data Analysis:

    • Process the raw data to identify peaks corresponding to metabolites of interest and their ¹³C-labeled isotopologues.

    • Calculate the Mass Isotopologue Distribution (MID) for each metabolite by determining the fractional abundance of each isotopologue (M+0, M+1, etc.).[10]

    • Correct for the natural abundance of ¹³C.[10]

Protocol 4: NMR-based Analysis

Objective: To determine the positional labeling of metabolites with ¹³C using Nuclear Magnetic Resonance spectroscopy.

Materials:

  • Metabolite extracts from Protocol 2

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

Procedure:

  • Sample Preparation:

    • Dry a larger quantity of metabolite extract.

    • Reconstitute the dried sample in a deuterated solvent.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Specialized 2D NMR experiments (e.g., HSQC, HMBC) can be used to resolve overlapping signals and confirm the position of the ¹³C label.[5][6]

  • Data Analysis:

    • Process the NMR spectra to identify signals from labeled metabolites.

    • The chemical shifts and splitting patterns of the ¹³C signals provide information about the position of the label within the molecule.[11][12]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of D-(+)-Talose-¹³C-1 in cancer metabolism research.

G cluster_0 Experimental Workflow A Cancer Cell Culture B D-(+)-Talose-13C-1 Labeling A->B C Metabolite Extraction B->C D LC-MS or NMR Analysis C->D E Data Analysis & Flux Calculation D->E

Caption: General experimental workflow for D-(+)-Talose-¹³C-1 tracing.

G cluster_pathway Potential Metabolic Fate of this compound Talose_ext This compound (Extracellular) GLUTs Glucose Transporters Talose_ext->GLUTs Talose_int This compound (Intracellular) GLUTs->Talose_int HK Hexokinase Talose_int->HK Talose_6P Talose-6-P-13C-1 HK->Talose_6P Glycolysis Glycolysis Talose_6P->Glycolysis ? PPP Pentose Phosphate Pathway Talose_6P->PPP ? TCA TCA Cycle Glycolysis->TCA

Caption: Hypothesized metabolic pathway for D-(+)-Talose-¹³C-1 in cancer cells.

Conclusion

D-(+)-Talose-¹³C-1 is a promising tool for the investigation of cancer metabolism. By employing the protocols and methodologies outlined in these application notes, researchers can gain valuable insights into the metabolic wiring of cancer cells, potentially leading to the discovery of new therapeutic targets and strategies. The adaptability of these protocols to various cancer models and analytical platforms makes D-(+)-Talose-¹³C-1 a versatile probe for the cancer metabolism research community.

References

Illuminating Microbial Mazes: A Guide to Investigating Metabolic Pathways with 13C-Talose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for utilizing ¹³C-talose, a stable isotope-labeled rare sugar, to investigate microbial metabolic pathways. By tracing the journey of the ¹³C label through cellular metabolism, researchers can elucidate novel pathways, quantify metabolic fluxes, and identify potential targets for drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope tracing to unravel the complexities of microbial metabolism.

Introduction

The study of microbial metabolism is fundamental to understanding infectious diseases, developing novel therapeutics, and harnessing microorganisms for biotechnological applications. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful methodology to trace the metabolic fate of specific substrates within cellular systems. While ¹³C-glucose is a widely used tracer for central carbon metabolism, the unique biochemical properties of rare sugars like talose present an opportunity for a different class of metabolic inquiry. D-talose, a C-2 epimer of D-galactose and a C-4 epimer of D-glucose, can be metabolized by some microorganisms, and its labeled form, ¹³C-talose, serves as a valuable probe to investigate these specific metabolic routes.

This document outlines the principles of ¹³C-talose-based metabolic flux analysis, provides detailed experimental protocols for its application, and presents a framework for data analysis and visualization.

Principle of ¹³C-Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify the rates (fluxes) of intracellular metabolic reactions. The core principle involves introducing a ¹³C-labeled substrate, such as ¹³C-talose, into a microbial culture. As the microorganisms metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the distribution of ¹³C isotopes (isotopomers) in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the active metabolic pathways and calculate the flux through each reaction.[1][2][3][4]

The general workflow for a ¹³C-MFA experiment is as follows:

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A Microbial Culture Preparation B Introduction of 13C-Talose A->B C Incubation and Growth B->C D Metabolite Quenching and Extraction C->D E Sample Derivatization (for GC-MS) D->E F MS or NMR Analysis E->F G Mass Isotopomer Distribution (MID) Determination F->G I Flux Calculation and Statistical Analysis G->I H Metabolic Model Construction H->I J Pathway Mapping and Visualization I->J

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Application 1: Tracing the Metabolic Fate of ¹³C-Talose in Microorganisms

This application focuses on identifying the intracellular pathways that metabolize D-talose and quantifying its contribution to central carbon metabolism.

Experimental Protocol

Objective: To trace the metabolic fate of ¹³C-talose and quantify its incorporation into central carbon metabolites in a target microorganism.

Materials:

  • Microorganism of interest (e.g., Escherichia coli, Saccharomyces cerevisiae, or other species capable of metabolizing talose)

  • Defined minimal medium with a known carbon source concentration

  • Uniformly labeled [U-¹³C₆]-D-talose

  • Sterile culture flasks or bioreactor

  • Incubator/shaker

  • Centrifuge

  • Ice-cold quenching solution (e.g., 60% methanol (B129727) at -20°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Lyophilizer or speed vacuum concentrator

  • GC-MS or LC-MS/MS system

Procedure:

  • Pre-culture Preparation: Inoculate the microorganism into a defined minimal medium containing a non-labeled carbon source (e.g., glucose) and grow to mid-exponential phase. This ensures a healthy and active starting culture.

  • Isotope Labeling: Harvest the cells from the pre-culture by centrifugation and wash them with a carbon-free minimal medium to remove any residual non-labeled carbon source. Resuspend the cells in a fresh minimal medium where the primary carbon source is replaced with [U-¹³C₆]-D-talose at a known concentration.

  • Cell Growth and Harvesting: Incubate the culture under appropriate conditions (temperature, aeration). Monitor cell growth (e.g., by measuring optical density at 600 nm). Harvest the cells at the mid-exponential phase to ensure a metabolic pseudo-steady state.

  • Metabolite Quenching: Rapidly quench metabolic activity by adding the cell suspension to an ice-cold quenching solution. This step is critical to prevent further metabolic changes after harvesting.

  • Metabolite Extraction: Centrifuge the quenched cell suspension at a low temperature to pellet the cells. Discard the supernatant and extract the intracellular metabolites by adding a cold extraction solvent. Vortex thoroughly and incubate on ice.

  • Sample Preparation for Analysis: Centrifuge the cell extract to remove cell debris. Collect the supernatant containing the metabolites and dry it using a lyophilizer or speed vacuum concentrator.

  • Derivatization (for GC-MS analysis): The dried metabolite extracts are chemically derivatized to increase their volatility for gas chromatography. A common method involves methoximation followed by silylation.

  • Mass Spectrometry Analysis: Analyze the prepared samples using GC-MS or LC-MS/MS to determine the mass isotopomer distributions (MIDs) of key metabolites.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis, specifically the Mass Isotopomer Distributions (MIDs) of key central carbon metabolites, should be summarized in a table for clear comparison.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Pyruvate5.23.110.581.2---
α-Ketoglutarate8.15.515.325.146.0--
Succinate10.36.218.922.542.1--
Malate9.86.017.523.143.6--
Citrate7.54.812.120.330.225.1-
Alanine5.03.010.881.2---
Valine7.24.513.121.953.3--
Glutamate8.35.615.125.046.0--

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIDs will vary depending on the microorganism and experimental conditions.

Application 2: Elucidating the Talose Metabolic Pathway

This application aims to identify the specific enzymatic reactions involved in talose catabolism. By analyzing the labeling patterns of metabolic intermediates, it is possible to distinguish between different potential pathways.

Potential Metabolic Pathways for Talose

While the metabolic pathways for talose are not as well-characterized as those for glucose, several potential routes exist in microorganisms. One plausible pathway involves the phosphorylation of talose to talose-6-phosphate, followed by its entry into the pentose (B10789219) phosphate (B84403) pathway or glycolysis via isomerization or epimerization.

Talose_Metabolism Talose 13C-Talose T6P Talose-6-Phosphate Talose->T6P Hexokinase G6P Glucose-6-Phosphate T6P->G6P Isomerase/Epimerase F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Caption: A potential metabolic pathway for the catabolism of ¹³C-talose.
Experimental Protocol

Objective: To determine the active metabolic pathway for talose utilization in a specific microorganism.

Materials:

  • Same as in Application 1.

  • Additional standards for potential metabolic intermediates of talose.

Procedure:

The experimental procedure is similar to that described in Application 1. The key difference lies in the data analysis, which will focus on the MIDs of intermediates specific to the potential pathways.

  • Follow steps 1-8 from the protocol in Application 1.

  • Targeted Metabolite Analysis: In addition to the central carbon metabolites, specifically look for and quantify the MIDs of potential talose metabolic intermediates, such as talose-6-phosphate.

  • Pathway Inference: Compare the observed MIDs with the expected labeling patterns for each proposed pathway. For example, if talose is converted to glucose-6-phosphate, the labeling pattern in the pentose phosphate pathway and glycolysis intermediates will be consistent with the labeling of the initial ¹³C-talose.

Data Presentation

The relative flux through different pathways can be summarized in a table.

PathwayRelative Flux (%)
Glycolysis75.3 ± 4.2
Pentose Phosphate Pathway24.7 ± 4.2
Anaplerotic Reactions15.1 ± 2.5
TCA Cycle84.9 ± 2.5

Note: This data is hypothetical and for illustrative purposes. Actual flux distributions will be specific to the organism and conditions.

Conclusion

The use of ¹³C-talose as a metabolic tracer provides a powerful tool for investigating the less-explored areas of microbial metabolism. The methodologies and protocols outlined in this application note offer a framework for researchers to design and execute experiments that can lead to a deeper understanding of how microorganisms utilize this rare sugar. The insights gained from such studies are invaluable for the discovery of novel enzymatic functions, the identification of new drug targets, and the metabolic engineering of microorganisms for biotechnological purposes. While the experimental data for ¹³C-talose is currently limited in the public domain, the proposed experiments are based on well-established methodologies in metabolic research and are expected to yield significant insights.

References

Application Notes and Protocols: D-(+)-Talose-13C-1 for Studying Rare Sugar Metabolism in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(+)-Talose is a rare aldohexose sugar, a C-2 epimer of D-galactose and a C-4 epimer of D-glucose. While the in vivo metabolism of common sugars like glucose is well-documented, the metabolic fate of rare sugars such as D-Talose remains largely unexplored. The use of stable isotope-labeled molecules is a powerful technique for tracing the metabolic fate of nutrients within a living organism, providing a dynamic view of metabolic pathways.[1] D-(+)-Talose-13C-1, with a carbon-13 isotope at the C-1 position, serves as an invaluable tool for researchers to investigate its absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive tracers.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to study rare sugar metabolism in vivo. It includes detailed experimental protocols for murine models, analytical methods, and data presentation templates.

Putative Metabolic Pathway of D-(+)-Talose

While direct evidence for the in vivo metabolism of D-(+)-Talose in mammals is limited, studies on fluorinated analogs of D-Talose suggest that it may enter the D-galactose metabolic pathway.[2] This hypothesis is based on the observation that 2-deoxy-2-[18F]fluoro-D-talose ([18F]FDT) is phosphorylated by galactokinase in vivo.[2] Therefore, it is proposed that D-(+)-Talose is first phosphorylated by galactokinase to D-Talose-1-phosphate. This intermediate may then be further metabolized, potentially intersecting with the Leloir pathway of galactose metabolism.

dot

Hypothesized Metabolic Pathway of this compound This compound This compound D-Talose-1-phosphate-13C-1 D-Talose-1-phosphate-13C-1 This compound->D-Talose-1-phosphate-13C-1  ATP -> ADP Further Metabolism Further Metabolism D-Talose-1-phosphate-13C-1->Further Metabolism Galactokinase (GALK) Galactokinase (GALK) Galactokinase (GALK)->this compound ATP ATP ATP->Galactokinase (GALK) ADP ADP

Caption: Hypothesized phosphorylation of this compound by galactokinase.

Applications

The study of this compound metabolism has several potential applications in biomedical research and drug development:

  • Elucidating Rare Sugar Metabolic Pathways: Tracing the 13C label can help identify the enzymes and pathways involved in D-Talose metabolism.

  • Investigating Galactokinase Activity: this compound can be used as a probe to measure galactokinase activity in vivo, which could be relevant for studying galactosemia and other metabolic disorders.[2]

  • Cancer Metabolism Research: Given that some rare sugars exhibit anti-proliferative effects, understanding the metabolism of D-Talose could open new avenues for cancer research.

  • Drug Development: For any therapeutic agent based on D-Talose or its derivatives, understanding its metabolic fate is a critical component of preclinical development.

Experimental Protocols

This section details the in vivo infusion of this compound in a murine model, followed by sample collection and preparation for mass spectrometry analysis.

Protocol 1: In Vivo Infusion of this compound in Mice

Materials:

  • This compound (sterile, high purity)

  • Sterile 0.9% saline

  • Animal model (e.g., C57BL/6J mice, 8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Infusion pump and catheters

  • Blood collection supplies (e.g., heparinized capillaries)

  • Liquid nitrogen

  • Homogenizer

  • Cold extraction solvent (e.g., 80% methanol)

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions. Fast the mice for 6 hours prior to the infusion to reduce endogenous glucose levels.

  • Tracer Preparation: Prepare a sterile solution of this compound in 0.9% saline at the desired concentration.

  • Anesthesia and Catheterization: Anesthetize the mouse using isoflurane. Place a catheter in the tail vein for infusion.

  • Bolus Infusion: Administer an initial bolus of the this compound solution to rapidly increase its plasma concentration. A typical starting dose could be 0.4 mg/g of body weight.

  • Continuous Infusion: Immediately following the bolus, begin a continuous infusion at a constant rate (e.g., 0.012 mg/g/min) using an infusion pump for a predetermined duration (e.g., 30-60 minutes).

  • Blood Sampling: Collect small blood samples at various time points during the infusion to monitor the plasma concentration of this compound.

  • Tissue Collection: At the end of the infusion period, euthanize the mouse and rapidly dissect the tissues of interest (e.g., liver, kidney, brain, tumor).

  • Metabolic Quenching: Immediately freeze-clamp the tissues in liquid nitrogen to halt all metabolic activity.

  • Sample Storage: Store all samples at -80°C until metabolite extraction.

dot

Experimental Workflow for In Vivo this compound Infusion cluster_animal_prep Animal Preparation cluster_infusion Infusion Protocol cluster_sampling Sample Collection cluster_analysis Analysis Acclimatization Acclimatization Fasting (6h) Fasting (6h) Acclimatization->Fasting (6h) Anesthesia Anesthesia Fasting (6h)->Anesthesia Catheterization Catheterization Anesthesia->Catheterization Bolus Injection Bolus Injection Catheterization->Bolus Injection Continuous Infusion Continuous Infusion Bolus Injection->Continuous Infusion Blood Sampling (time points) Blood Sampling (time points) Continuous Infusion->Blood Sampling (time points) Euthanasia & Tissue Dissection Euthanasia & Tissue Dissection Blood Sampling (time points)->Euthanasia & Tissue Dissection Metabolic Quenching (Liquid N2) Metabolic Quenching (Liquid N2) Euthanasia & Tissue Dissection->Metabolic Quenching (Liquid N2) Storage (-80°C) Storage (-80°C) Metabolic Quenching (Liquid N2)->Storage (-80°C) Metabolite Extraction Metabolite Extraction Storage (-80°C)->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for the in vivo administration and analysis of this compound.

Protocol 2: Metabolite Extraction and LC-MS/MS Analysis

Materials:

  • Frozen tissue samples

  • Ice-cold 80% methanol

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system with a HILIC column

  • Mobile phases (e.g., acetonitrile (B52724) and water with appropriate buffers)

Procedure:

  • Tissue Homogenization: Homogenize the frozen tissue samples in ice-cold 80% methanol.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

  • Drying: Evaporate the supernatant to dryness using a nitrogen evaporator or vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of polar metabolites. Set up the mass spectrometer to detect the parent and fragment ions for this compound and its potential downstream metabolites (e.g., D-Talose-1-phosphate-13C-1).

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the in vivo experiments.

Table 1: Plasma Pharmacokinetics of this compound

Time Point (minutes)Plasma Concentration of this compound (µM)
00
5Experimental Value
15Experimental Value
30Experimental Value
60Experimental Value

Table 2: Isotopic Enrichment of Key Metabolites in Liver Tissue

MetaboliteIsotopic Enrichment (%)
This compoundExperimental Value
D-Talose-1-phosphate-13C-1Experimental Value
UDP-Talose-13C-1 (hypothetical)Experimental Value
Glycolytic Intermediates (e.g., G6P)Experimental Value

Table 3: Tissue Distribution of this compound at 60 minutes Post-Infusion

TissueConcentration of this compound (nmol/g tissue)
LiverExperimental Value
KidneyExperimental Value
BrainExperimental Value
MuscleExperimental Value
Tumor (if applicable)Experimental Value

Conclusion

The use of this compound provides a powerful and safe method to investigate the in vivo metabolism of this rare sugar. The protocols and data presentation formats provided in this application note offer a framework for researchers to design and execute robust studies to elucidate the metabolic fate and biological significance of D-(+)-Talose. While the metabolic pathway presented is based on indirect evidence, the experimental approach outlined here will enable the direct testing of this hypothesis and the discovery of novel metabolic pathways for rare sugars.

References

Troubleshooting & Optimization

Technical Support Center: Correcting for Natural ¹³C Abundance in Metabolomics Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹³C in their metabolomics data.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural ¹³C abundance in metabolomics?

A1: Carbon naturally exists as a mixture of stable isotopes: approximately 98.9% is ¹²C and about 1.1% is ¹³C.[1][2][3] When a carbon-containing molecule is analyzed by mass spectrometry, this naturally occurring ¹³C contributes to the signal of ions that are one or more mass units heavier than the monoisotopic peak (M+0). In stable isotope tracing experiments, where a ¹³C-labeled substrate is intentionally introduced to trace metabolic pathways, it is crucial to differentiate between the ¹³C enrichment from the tracer and the ¹³C that is naturally present.[4] Failure to correct for this natural abundance can lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[4]

Q2: What are the key inputs required for an accurate ¹³C correction?

A2: To perform an accurate correction for natural ¹³C abundance, the following information is essential:

  • Correct Molecular Formula: The complete and accurate molecular formula of the metabolite, including any atoms added during derivatization, is critical for calculating the theoretical natural isotope distribution.[4][5]

  • Measured Mass Isotopologue Distribution (MID): This is the raw, uncorrected data from the mass spectrometer, representing the relative abundances of the different isotopologues (M+0, M+1, M+2, etc.) of the analyte.[4][6]

  • Tracer Isotopic Purity: For stable isotope labeling experiments, the purity of the ¹³C-labeled tracer is required. Commercially available tracers are not 100% pure and contain a small fraction of ¹²C.[4]

  • Instrument Mass Resolution: The mass resolution of the instrument can influence the correction algorithm, especially for high-resolution instruments that can resolve different isotopologues.[4][7]

Q3: What are some common software tools used for ¹³C correction?

A3: Several software tools are available to automate the correction for natural isotope abundance. Some commonly used tools include:

  • IsoCor: A widely used tool for correcting raw mass spectrometry data for natural isotope abundance.[4]

  • AccuCor2: An R-based tool designed for resolution-dependent correction, particularly useful for dual-isotope tracer experiments (e.g., ¹³C and ¹⁵N).[7][8]

  • MIDcor: Corrects for natural abundance and potential overlap with other compounds.[9][10]

  • IsoCorrectoR: Corrects for natural MID as well as for tracer purity.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the correction of natural ¹³C abundance in metabolomics data.

Problem Potential Cause Troubleshooting Steps
Negative abundance values after correction Low signal intensity or missing peaks in the raw data.1. Manually inspect the raw spectra to ensure all isotopologue peaks are present and have sufficient signal-to-noise.2. Adjust peak integration parameters or manually reintegrate peaks if necessary.
Incorrect molecular formula.1. Verify the molecular formula of the metabolite, including any derivatization agents.[4]2. Re-run the correction with the correct formula.
Background interference.1. Examine the chromatogram for co-eluting species.[4]2. Improve chromatographic separation or utilize background subtraction tools in your software.[4]
Corrected data shows M+0 is not close to 100% for an unlabeled sample Incorrectly applied correction algorithm.1. Review all parameters in your correction software, ensuring they match your experimental setup (e.g., instrument resolution, tracer purity).[4]2. Test the correction with a known unlabeled standard.
Systematic error in data acquisition.1. Ensure the mass spectrometer is properly calibrated across the relevant mass range.[4]2. Monitor instrument performance using quality control samples throughout the analytical run.[4]
Inconsistent or non-reproducible mass isotopologue distributions Violation of the metabolic steady-state assumption.1. Conduct a time-course experiment to ensure that isotopic steady state has been reached before harvesting cells.[11]
Errors in sample preparation or extraction.1. Standardize the metabolite extraction protocol to ensure consistency.[11]2. Quench metabolism rapidly and completely to prevent further enzymatic activity.[11]
Incorrect data processing.1. Double-check all calculations and ensure the correct molecular formulas are used in the correction algorithm.[11]

Quantitative Data Summary

The natural abundance of stable carbon isotopes is a fundamental parameter in these corrections.

IsotopeNatural Abundance (%)
¹²C~98.89% - 99%[2][3]
¹³C~1.07% - 1.11%[2][5][12]

Experimental Protocols & Workflows

A generalized workflow for acquiring and correcting metabolomics data for natural ¹³C abundance is outlined below.

Protocol: Data Acquisition and Correction

  • Sample Preparation: Prepare both unlabeled (natural abundance) and ¹³C-labeled samples according to your experimental design.

  • Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy. Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution.

  • Data Acquisition:

    • Inject a blank sample to assess background noise.

    • Inject your unlabeled control sample to verify the natural abundance correction.

    • Inject your ¹³C-labeled samples, ensuring sufficient signal intensity for the peaks of interest.

  • Data Extraction: Process the raw mass spectrometry data using appropriate software to integrate the peaks for each isotopologue of your target metabolites.

  • Correction for Natural ¹³C Abundance: Use a dedicated software tool (e.g., IsoCor, AccuCor2) to correct the measured mass isotopologue distributions. This involves providing the software with the raw data, the correct molecular formulas, and other relevant experimental parameters.

  • Data Analysis: The corrected data can then be used for downstream analysis, such as calculating fractional enrichment and metabolic fluxes.

Visualizations

Correction_Workflow cluster_data_acquisition Data Acquisition cluster_processing Data Processing cluster_inputs Required Inputs cluster_output Output Raw_Data Raw MS Data (Measured MID) Correction_Algorithm Correction Algorithm (e.g., IsoCor, AccuCor2) Raw_Data->Correction_Algorithm Unlabeled_Control Unlabeled Control Data Unlabeled_Control->Correction_Algorithm Corrected_Data Corrected MID Correction_Algorithm->Corrected_Data Molecular_Formula Molecular Formula Molecular_Formula->Correction_Algorithm Tracer_Purity Tracer Purity Tracer_Purity->Correction_Algorithm

Caption: Workflow for correcting natural ¹³C abundance in metabolomics data.

Troubleshooting_Logic Start Negative Abundance Values Observed? Check_Signal Check Signal Intensity & Peak Integration Start->Check_Signal Yes Resolved Issue Resolved Start->Resolved No Check_Formula Verify Molecular Formula Check_Signal->Check_Formula Check_Background Assess Background Interference Check_Formula->Check_Background ReRun_Correction Re-run Correction Check_Background->ReRun_Correction Improve_Separation Improve Chromatographic Separation Check_Background->Improve_Separation ReRun_Correction->Resolved Improve_Separation->Resolved

Caption: Troubleshooting logic for negative abundance values after correction.

References

Technical Support Center: Troubleshooting Poor Separation of Sugar Epimers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in overcoming challenges with the chromatographic separation of sugar epimers. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor separation between sugar epimers?

Poor separation of sugar epimers in chromatography can stem from several factors, often related to the selection of the stationary phase, mobile phase composition, and operating temperature. Because epimers have very similar chemical structures and physical properties, achieving baseline resolution requires careful optimization of the chromatographic conditions. Key contributing factors include an inappropriate column chemistry for the specific epimers, a mobile phase that does not sufficiently differentiate between the analytes, and a column temperature that may either fail to resolve the epimers or lead to the coalescence of anomeric peaks.

Q2: Which chromatographic modes are most effective for separating sugar epimers?

Hydrophilic Interaction Liquid Chromatography (HILIC) and Ligand Exchange Chromatography (LEC) are the two most common and effective modes for separating sugar epimers.

  • HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (B52724), and a small amount of water. HILIC is well-suited for retaining and separating highly polar compounds like sugars.[1]

  • Ligand Exchange Chromatography (LEC): This method utilizes a stationary phase containing metal counter-ions (e.g., Ca2+, Pb2+) that form transient complexes with the hydroxyl groups of the sugars. The strength of these interactions varies depending on the stereochemistry of the hydroxyl groups, allowing for the separation of epimers.[2]

Q3: My sugar peaks are split. What is the likely cause and how can I fix it?

Peak splitting for a single sugar is often due to the separation of its α and β anomers, a phenomenon known as mutarotation.[3] This is particularly common in methods where the interconversion between anomers is slow compared to the chromatographic timescale.

To resolve this issue, increasing the column temperature is the most common solution. Higher temperatures (e.g., 60-85°C) accelerate the interconversion rate between anomers, causing them to elute as a single, sharp peak.[4][5]

Troubleshooting Guides

Issue 1: Co-elution or Poor Resolution of Epimers (e.g., Glucose and Mannose)

Symptoms:

  • A single, broad peak where two epimers are expected.

  • Two peaks with very little separation (low resolution).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Inappropriate Stationary Phase The selectivity of the column is crucial for epimer separation. If you are using a standard reversed-phase column (like C18), it will likely not provide sufficient retention or selectivity for these polar analytes.[3] Solution: Switch to a column specifically designed for carbohydrate analysis, such as a HILIC column (e.g., amide or aminopropyl phase) or a ligand exchange column.[1][2]
Suboptimal Mobile Phase Composition The composition of the mobile phase, including the organic solvent concentration, buffer type, and pH, significantly impacts selectivity.[6]
For HILIC:
* Optimize Acetonitrile/Water Ratio: A higher acetonitrile concentration generally increases retention. Systematically decrease the acetonitrile percentage in small increments (e.g., 1-2%) to reduce retention and potentially improve the separation between closely eluting epimers.[7]
* Mobile Phase pH: The pH can influence the charge of both the analyte and the stationary phase, affecting retention and selectivity. Experiment with a pH range appropriate for your column (typically pH 2-7 for silica-based HILIC columns).[6]
For Ligand Exchange:
* Counter-ion Selection: The choice of the metal counter-ion (e.g., Ca2+, Pb2+) on the column can significantly affect the selectivity for different sugars. Consult the column manufacturer's guide to select the most appropriate counter-ion for your specific epimers.
Incorrect Column Temperature Temperature affects both the kinetics of analyte interaction with the stationary phase and the viscosity of the mobile phase.[4] Solution: Optimize the column temperature. For some epimeric pairs, a higher temperature can improve separation efficiency. A systematic study varying the temperature in 5°C increments (e.g., from 40°C to 65°C) can help identify the optimal condition.[8]
Issue 2: Tailing or Asymmetric Peaks

Symptoms:

  • Peaks that are not symmetrical, with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can cause secondary ionic interactions with the hydroxyl groups of sugars, leading to peak tailing.
Solution:
* Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing these secondary interactions.
* Increase Buffer Concentration: A higher buffer concentration can help to mask the active sites on the stationary phase.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.
Solution: Reduce the sample concentration or the injection volume.
Column Contamination Buildup of contaminants from the sample matrix on the column can lead to poor peak shape.
Solution: Use a guard column to protect the analytical column.[9] If the column is already contaminated, follow the manufacturer's instructions for column washing.

Experimental Protocols

Protocol 1: Method Development for the Separation of Glucose and Mannose using HILIC

This protocol provides a starting point for developing a HILIC method for the separation of glucose and mannose.

1. Column and Initial Conditions:

  • Column: HILIC Amide or Aminopropyl column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • Initial Gradient: 85% A / 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

2. Optimization Steps:

  • Isocratic Elution:

    • Inject a standard mixture of glucose and mannose under the initial conditions.

    • If co-elution occurs, decrease the percentage of acetonitrile by 1% (e.g., to 84%) and re-inject.

    • Continue to decrease the acetonitrile percentage in small increments until baseline separation is achieved.

  • Temperature Optimization:

    • Once partial separation is achieved, increase the column temperature in 5°C increments (e.g., 45°C, 50°C, 55°C, 60°C) to see if resolution improves.[8]

  • Mobile Phase Modification (if necessary):

    • If separation is still not optimal, consider adding a buffer to the aqueous portion of the mobile phase (e.g., 10 mM ammonium (B1175870) formate, pH 4.5). This can help to improve peak shape and may alter selectivity.

3. Data Analysis:

  • Calculate the resolution between the glucose and mannose peaks at each condition to determine the optimal parameters. A resolution value of >1.5 is generally considered baseline separation.

Data Presentation

Table 1: Effect of Temperature on the Separation of Glucose and Mannose

This table illustrates the impact of column temperature on the resolution of glucose and mannose using a cation exchange column in the sodium form.

Temperature (°C)Resolution (Rs)
35.5Not specified, but lower than higher temperatures
44.8Not specified, but lower than higher temperatures
54.5Not specified, but lower than higher temperatures
62.5Highest separation efficiency observed

Data adapted from a study on the separation of glucose and mannose using a cation exchanger.[8]

Visualizations

Troubleshooting Workflow for Poor Epimer Separation

Troubleshooting_Epimer_Separation Start Poor or No Separation of Sugar Epimers Check_Column Is the column appropriate? (e.g., HILIC, Ligand Exchange) Start->Check_Column Change_Column Switch to a suitable carbohydrate analysis column Check_Column->Change_Column No Optimize_MP Optimize Mobile Phase Check_Column->Optimize_MP Yes Change_Column->Optimize_MP Adjust_ACN Adjust Acetonitrile/Water Ratio (HILIC) Optimize_MP->Adjust_ACN HILIC Adjust_pH Modify Mobile Phase pH Optimize_MP->Adjust_pH HILIC/LEC Optimize_Temp Optimize Temperature Adjust_ACN->Optimize_Temp Adjust_pH->Optimize_Temp Increase_Temp Increase temperature to improve anomer peak coalescence and separation efficiency Optimize_Temp->Increase_Temp Check_Peak_Shape Are peaks tailing? Increase_Temp->Check_Peak_Shape Reduce_Sample Reduce sample concentration or injection volume Check_Peak_Shape->Reduce_Sample Yes Success Separation Achieved Check_Peak_Shape->Success No Use_Guard_Column Use a guard column and/or clean the analytical column Reduce_Sample->Use_Guard_Column Use_Guard_Column->Success

Caption: A flowchart for troubleshooting poor separation of sugar epimers.

Logical Flow for Method Selection

Method_Selection Start Goal: Separate Sugar Epimers Analyte_Properties Consider Analyte Properties: - High Polarity - Structural Similarity Start->Analyte_Properties Select_Mode Select Chromatographic Mode Analyte_Properties->Select_Mode HILIC HILIC Select_Mode->HILIC Common Choice LEC Ligand Exchange Select_Mode->LEC Alternative/Specific Selectivity HILIC_Params Key Parameters: - Amide or Amino Column - Acetonitrile/Water Gradient - pH and Buffer HILIC->HILIC_Params LEC_Params Key Parameters: - Cation Exchange Resin - Metal Counter-ion (Ca2+, Pb2+) - Temperature LEC->LEC_Params Optimization Method Optimization HILIC_Params->Optimization LEC_Params->Optimization

Caption: A diagram illustrating the decision-making process for selecting a chromatographic method for sugar epimer separation.

References

Technical Support Center: Enhancing 13C-Labeled Metabolite Signals in NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the signal-to-noise ratio (SNR) in your 13C NMR experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the quality of their data.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your 13C NMR experiments in a question-and-answer format.

Q1: My 13C signals are extremely weak, and I can barely see my peaks. What are the first things I should check?

A1: Weak 13C signals are a common issue due to the low natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[1][2] Here’s a checklist of initial troubleshooting steps:

  • Sample Concentration: Ensure your sample is as concentrated as possible.[3][4] Low concentration is a primary cause of poor signal. If solubility is an issue, consider using a different solvent or a Shigemi tube to reduce the solvent volume.[5]

  • Number of Scans (NS): The SNR increases with the square root of the number of scans.[6] Doubling the number of scans will increase the SNR by a factor of about 1.4.[6] For very dilute samples, a significantly higher number of scans may be necessary.[7]

  • Probe Tuning: A poorly tuned proton channel can lead to incomplete decoupling, resulting in broader lines and a lower SNR.[8] Always ensure the probe is properly tuned for both the 13C and 1H channels before starting your experiment.[8]

  • Shimming: Optimize the magnetic field homogeneity by carefully shimming the spectrometer. Poor shimming leads to broad peaks and reduced signal height.

Q2: I have a limited amount of sample. How can I maximize the signal without preparing more material?

A2: When sample quantity is the limiting factor, several strategies can be employed to enhance the signal:

  • Use a Cryoprobe: If available, a cryogenically cooled probe can dramatically increase the SNR by reducing thermal noise in the probe's electronics.[9][10][11][12] This can lead to a signal-to-noise enhancement of up to a factor of five compared to a room temperature probe.[9]

  • Optimize Acquisition Parameters:

    • Pulse Angle: Use a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse.[6][13][14] This is particularly beneficial for carbons with long relaxation times (like quaternary carbons) as it allows for a shorter relaxation delay and thus more scans in the same amount of time.[4][13]

    • Acquisition Time (AQ): An acquisition time of around 1.0 second is often a good compromise for balancing resolution and signal-to-noise in a given experiment time.[6][13]

  • Isotopic Enrichment: If your experimental design allows, using 13C-labeled precursors to biosynthesize your metabolite of interest will vastly increase the signal intensity compared to natural abundance.[15]

Q3: My experiment is taking too long. How can I reduce the experiment time while maintaining a reasonable signal-to-noise ratio?

A3: Reducing experiment time is crucial for high-throughput studies. Here are some effective approaches:

  • Shorten the Relaxation Delay (D1): The relaxation delay is often the most time-consuming part of the experiment.

    • Use a Smaller Pulse Angle: As mentioned, a smaller flip angle allows for a shorter D1.[13]

    • Use a Relaxation Agent: For carbons with very long T1 relaxation times (e.g., quaternary carbons), adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)3) can shorten the T1.[6][12][16] This allows for a much shorter D1 and a faster repetition rate.[6]

  • Dynamic Nuclear Polarization (DNP): DNP is a hyperpolarization technique that can enhance 13C signals by several orders of magnitude.[2][17][18][19] This dramatic increase in sensitivity can drastically reduce the required experiment time.[19]

Frequently Asked Questions (FAQs)

This section covers broader questions related to improving 13C NMR signal-to-noise.

Q4: What is the Nuclear Overhauser Effect (NOE) and how does it impact my 13C spectrum?

A4: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[6] In 13C NMR, irradiating the protons during the relaxation delay can enhance the signal of nearby 13C nuclei.[13][20] This can increase a 13C signal by as much as 200%.[13] It is important to note that the NOE is most effective for carbons with directly attached protons. Quaternary carbons do not benefit from the NOE.

Q5: How does proton decoupling improve the signal-to-noise ratio in 13C NMR?

A5: Proton decoupling improves the SNR in two main ways:[6]

  • Signal Simplification: It collapses the multiplets caused by 1H-13C coupling into single sharp lines. This concentrates the signal intensity into a single peak, increasing its height.[6]

  • Nuclear Overhauser Effect (NOE): As explained above, the proton irradiation used for decoupling can lead to a significant enhancement of the 13C signal.[13]

Q6: What are the benefits of using a higher magnetic field strength for 13C NMR?

A6: Using a spectrometer with a higher magnetic field strength generally improves the signal-to-noise ratio.[6] A stronger magnetic field increases the population difference between the nuclear spin states, which results in a stronger NMR signal.[6] It also leads to better chemical shift dispersion, which can help resolve overlapping peaks.

Q7: When should I consider using 13C isotopic labeling?

A7: 13C isotopic labeling is a powerful technique to overcome the low natural abundance of 13C (1.1%).[1] You should consider using it when:

  • You are studying a specific metabolic pathway and want to trace the flow of carbon atoms.

  • Your metabolite of interest is present at a very low concentration.

  • You need to distinguish the metabolite signals from a complex background matrix.

Different labeling strategies, such as uniform or positional labeling, can be employed depending on the specific research question.[15][21][22]

Quantitative Data Summary

The following table summarizes the typical signal-to-noise ratio (SNR) enhancements that can be expected from various techniques.

TechniqueTypical SNR Enhancement FactorNotes
Cryoprobe 2 to 5Compared to a conventional room temperature probe.[9][10] The enhancement can be even higher for some systems.[11]
Dynamic Nuclear Polarization (DNP) 100 to 10,000+Can provide massive signal enhancements, enabling single-scan 13C NMR in some cases.[1][17][18]
Nuclear Overhauser Effect (NOE) Up to 3The enhancement factor is theoretically 1 + (γH / 2γC) ≈ 2.988, but the actual enhancement depends on the relaxation mechanisms.[20]
Increased Number of Scans Proportional to the square root of the number of scansDoubling the scans increases SNR by ~1.4x.[6]

Key Experimental Protocols

Protocol 1: Standard Sample Preparation for 13C NMR of Metabolites
  • Extraction: Extract metabolites from your biological sample (e.g., cells, tissue, biofluid) using a suitable solvent system (e.g., methanol/chloroform/water).[23][24]

  • Drying: Lyophilize or use a speed-vac to completely dry the metabolite extract.

  • Reconstitution: Reconstitute the dried extract in a deuterated solvent (e.g., D2O, CD3OD) containing a known concentration of an internal standard (e.g., DSS, TSP). The volume should be appropriate for the NMR tube being used (e.g., 500 µL for a standard 5 mm tube).[5]

  • pH Adjustment: Adjust the pH of the sample to the desired value, as chemical shifts of some metabolites are pH-dependent.

  • Transfer to NMR Tube: Transfer the final sample to a high-quality NMR tube.[4]

Protocol 2: Optimizing Acquisition Parameters for a Standard 1D 13C Experiment
  • Pulse Program: Select a standard 1D 13C pulse program with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).[13]

  • Number of Scans (NS): Start with a reasonable number of scans (e.g., 1024) and increase as needed based on the signal intensity.

  • Pulse Angle (p1): Set a 30° pulse angle to allow for a shorter relaxation delay.[13]

  • Relaxation Delay (d1): A good starting point for d1 is 1-2 seconds.[6] For samples containing primarily protonated carbons, this is often sufficient. For samples with significant quaternary carbons, a longer delay or the use of a relaxation agent may be necessary.

  • Acquisition Time (AQ): Set the acquisition time to approximately 1.0 second.[13]

  • Processing: After acquisition, apply an exponential multiplication with a line broadening factor (LB) of around 1.0 Hz to reduce noise.[13][14]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing SampleCollection Sample Collection MetaboliteExtraction Metabolite Extraction SampleCollection->MetaboliteExtraction Reconstitution Reconstitution in D2O MetaboliteExtraction->Reconstitution Tuning Probe Tuning & Shimming Reconstitution->Tuning ParameterSetup Set Acquisition Parameters Tuning->ParameterSetup Acquisition Data Acquisition ParameterSetup->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing BaselineCorrection Baseline Correction Processing->BaselineCorrection Analysis Spectral Analysis BaselineCorrection->Analysis

Caption: A general workflow for a 13C NMR experiment, from sample preparation to data analysis.

Troubleshooting_SNR Start Poor 13C SNR CheckConcentration Is sample concentration > 10 mM? Start->CheckConcentration IncreaseConcentration Increase concentration or use Shigemi tube CheckConcentration->IncreaseConcentration No CheckScans Is Number of Scans (NS) sufficiently high? CheckConcentration->CheckScans Yes IncreaseConcentration->CheckScans IncreaseScans Increase NS CheckScans->IncreaseScans No CheckHardware Is a Cryoprobe available? CheckScans->CheckHardware Yes IncreaseScans->CheckHardware UseCryoprobe Use Cryoprobe CheckHardware->UseCryoprobe Yes OptimizeParams Optimize Acquisition Parameters (e.g., smaller pulse angle, shorter D1) CheckHardware->OptimizeParams No UseCryoprobe->OptimizeParams AdvancedTechniques Consider Advanced Techniques (DNP, relaxation agent) OptimizeParams->AdvancedTechniques

Caption: A decision tree for troubleshooting poor signal-to-noise ratio in 13C NMR experiments.

References

Minimizing isotopic dilution effects in 13C tracer experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic dilution effects in their 13C tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic dilution and why is it a concern in 13C tracer experiments?

A1: Isotopic dilution is the decrease in the enrichment of a 13C-labeled metabolite pool by the influx of unlabeled (12C) molecules from endogenous or exogenous sources. This is a significant concern because it can lead to the underestimation of metabolic fluxes. Accurate 13C Metabolic Flux Analysis (13C-MFA) relies on precise tracking of the labeled carbon atoms to calculate metabolic rates.[1] Dilution of the 13C tracer can obscure the true labeling patterns, resulting in erroneous flux calculations.

Q2: What are the primary sources of isotopic dilution in cell culture experiments?

A2: The main sources of isotopic dilution in cell culture-based 13C tracer experiments include:

  • Unlabeled substrates in the medium: Standard culture media often contain unlabeled glucose, amino acids, and other potential carbon sources that can compete with the 13C tracer.[1]

  • Endogenous unlabeled pools: Cells have internal stores of metabolites (e.g., glycogen, amino acids) that are unlabeled. These can be mobilized and enter metabolic pathways, diluting the labeled pools.[1]

  • CO2 fixation: The fixation of unlabeled CO2 from the bicarbonate in the culture medium or cellular respiration can introduce unlabeled carbon into central carbon metabolism, particularly into TCA cycle intermediates.[1]

  • Tracer impurity: Commercially available 13C-labeled tracers are never 100% pure and contain a small fraction of unlabeled (12C) molecules.[2][3]

Q3: How does the natural abundance of 13C affect my results?

A3: Carbon naturally exists as a mixture of isotopes, with approximately 1.1% being 13C.[2] This natural abundance contributes to the mass isotopologue distribution (MID) of any carbon-containing metabolite, creating M+1, M+2, etc., peaks in the mass spectrum even in the absence of a labeled tracer.[4][5] It is crucial to correct for this natural abundance to distinguish the enrichment from your tracer from the naturally present 13C.[2][6] Failure to do so will lead to an overestimation of isotopic enrichment and inaccurate flux calculations.[2]

Q4: What is isotopic steady state and why is it important?

A4: Isotopic steady state is a condition where the isotopic enrichment of intracellular metabolites remains constant over time. Reaching this state is a critical assumption for many 13C-MFA calculations.[7][8] If measurements are taken before steady state is achieved, the changing labeling patterns will lead to inaccurate flux estimations. The time required to reach isotopic steady state varies depending on the cell line, the specific metabolites of interest, and the sizes of the intracellular pools.[7][8]

Troubleshooting Guides

Issue 1: Lower-than-expected 13C enrichment in target metabolites.

This is a common issue that can arise from several factors leading to isotopic dilution.

Troubleshooting Steps:

  • Verify Substrate Purity and Concentration:

    • Confirm the isotopic purity of your tracer from the supplier's certificate of analysis.

    • Measure the concentration of the labeled substrate in the medium over time to ensure it is being consumed by the cells.[1] If uptake is slow, consider optimizing the substrate concentration, but be mindful of potential toxic effects.[1]

  • Analyze Media Components:

    • Ensure the experimental medium is free from unlabeled sources of the same metabolite. For example, when using 13C-glucose, use glucose-free medium.[1]

    • If using serum, it should be dialyzed to remove small molecules that could act as unlabeled carbon sources.[1]

  • Account for Endogenous Pools:

    • Consider pre-incubating cells in a medium lacking the unlabeled version of your tracer to help deplete intracellular stores. For instance, a brief starvation period in a glucose-free medium can help clear unlabeled glucose before adding the 13C-glucose tracer.[9]

  • Check Cell Viability and Health:

    • Ensure that the cells are healthy and metabolically active. Poor cell health can lead to reduced metabolic activity and tracer uptake.[1]

Logical Flow for Troubleshooting Low Enrichment:

low_enrichment start Low 13C Enrichment Observed check_uptake Verify Tracer Uptake and Viability start->check_uptake analyze_media Analyze Media for Unlabeled Sources check_uptake->analyze_media Uptake & Viability OK conclusion Identify Source of Dilution check_uptake->conclusion Poor Uptake or Viability check_endogenous Consider Endogenous Pool Dilution analyze_media->check_endogenous Media is Clean analyze_media->conclusion Unlabeled Sources Found review_protocol Review Experimental Protocol check_endogenous->review_protocol Endogenous Pools Addressed check_endogenous->conclusion Significant Endogenous Dilution review_protocol->conclusion

Caption: Troubleshooting workflow for low 13C enrichment.

Issue 2: Inconsistent or non-reproducible labeling patterns.

Variability between replicate experiments can compromise the statistical power of your findings.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Ensure consistent cell seeding density to achieve a similar confluency at the time of the experiment.[9]

    • Maintain consistent incubation times for tracer labeling.

  • Optimize Metabolite Quenching and Extraction:

    • Metabolic activity must be rapidly quenched to prevent further enzymatic reactions that could alter labeling patterns. A common method is to use ice-cold 80% methanol.[7][9]

    • Ensure the quenching and extraction procedures are performed consistently and quickly across all samples.

  • Instrument Performance:

    • Check for fluctuations in the mass spectrometer's performance. Run system suitability tests before each batch to monitor sensitivity and stability.[10]

Experimental Workflow for Reproducible Labeling:

reproducible_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Standardize Cell Seeding tracer_prep Prepare Fresh Tracer Medium seed_cells->tracer_prep labeling Incubate for Defined Time tracer_prep->labeling quenching Rapidly Quench Metabolism labeling->quenching extraction Consistent Metabolite Extraction quenching->extraction ms_analysis LC/GC-MS Analysis extraction->ms_analysis data_processing Data Correction & Analysis ms_analysis->data_processing

Caption: Standardized workflow for reproducible 13C tracer experiments.

Issue 3: Negative abundance values after natural abundance correction.

This is a common artifact that can arise from several sources.

Troubleshooting Steps:

  • Check Signal Intensity:

    • Low signal-to-noise ratios for certain mass isotopologues can lead to inaccurate measurements that result in negative values after correction. Ensure your analytical method is sensitive enough to detect the metabolites of interest.

  • Verify Molecular Formula:

    • The correction algorithm relies on the correct molecular formula of the analyte, including any derivatization agents, to calculate the theoretical natural isotope distribution.[2] An incorrect formula will lead to an erroneous correction.

  • Review Peak Integration:

    • Incorrect or inconsistent integration of the mass isotopologue peaks can introduce errors. Manually review the peak integration to ensure accuracy.[2]

  • Background Subtraction:

    • High background noise or co-eluting interferences can distort the measured isotopologue distribution. Implement appropriate background subtraction or improve chromatographic separation.[2]

Experimental Protocols

Protocol 1: Correction for Natural 13C Abundance

This protocol outlines the general steps for correcting raw mass spectrometry data for the natural abundance of 13C using software tools like IsoCor.

1. Data Acquisition:

  • Prepare both unlabeled (natural abundance) and 13C-labeled samples.
  • Acquire data in full scan mode to capture the entire mass isotopologue distribution of your target analytes.
  • Inject a blank sample to assess background noise and an unlabeled control sample to verify the natural abundance correction.[2]

2. Data Extraction:

  • Process the raw mass spectrometry data to integrate the peaks for each isotopologue of your target metabolites, obtaining their respective intensities or areas.[2]
  • Export the data into a compatible format (e.g., CSV) with columns for metabolite name, molecular formula, and the measured intensities for each isotopologue (M+0, M+1, M+2, etc.).[2]

3. Data Correction:

  • Launch the correction software (e.g., IsoCor).
  • Load your data file.
  • Provide the necessary parameters, including the tracer isotope (13C), the isotopic purity of the tracer, and the mass resolution of your instrument.[2]
  • Run the correction. The software will generate an output file with the corrected mass isotopologue distributions, which represent the enrichment solely from the 13C tracer.[2]

Protocol 2: Minimizing Dilution from Media Components

This protocol details the steps to prepare a "clean" experimental medium to reduce isotopic dilution from unlabeled sources.

1. Select a Basal Medium:

  • Choose a basal medium formulation that is free of the unlabeled version of your tracer. For example, for 13C-glucose experiments, use a glucose-free DMEM.

2. Dialyze Serum:

  • If your experiment requires serum, use dialyzed fetal bovine serum (dFBS) to remove small molecules like glucose and amino acids.

3. Prepare the Labeling Medium:

  • Reconstitute the basal medium according to the manufacturer's instructions.
  • Supplement the medium with the dialyzed serum and other necessary components (e.g., glutamine, antibiotics).
  • Add your 13C-labeled tracer to the desired final concentration.

4. Pre-incubation and Medium Exchange:

  • Before adding the labeling medium, wash the cells with phosphate-buffered saline (PBS) to remove the old medium.
  • Consider a brief pre-incubation (1-2 hours) in a medium lacking the unlabeled substrate to deplete intracellular pools.[9]
  • Aspirate the wash/starvation medium and add the prepared 13C-labeling medium to start the experiment.

Data Presentation

Table 1: Impact of Natural Abundance on Mass Isotopologue Distribution (MID) for a 6-Carbon Compound

Mass IsotopologueTheoretical Natural Abundance (%)Uncorrected MID (Example)Corrected MID (Example)
M+093.550.045.0
M+16.230.028.0
M+20.315.014.5
M+3<0.015.04.8
M+4<0.010.00.0
M+5<0.010.00.0
M+6<0.010.07.7

This table illustrates how the measured (uncorrected) MID is influenced by the natural abundance of 13C and how correction reveals the true tracer-derived enrichment.

Table 2: Comparison of 13C Tracers for Analyzing Central Carbon Metabolism

TracerPrimary Pathway(s) ResolvedAdvantagesDisadvantages
[1,2-13C2]glucoseGlycolysis, Pentose Phosphate PathwayProvides high precision for the upper part of central carbon metabolism.[11][12]Less informative for TCA cycle analysis compared to other tracers.
[U-13C6]glucoseGlycolysis, TCA CycleLabels all carbons, providing a general overview of glucose metabolism.Can be less sensitive for resolving specific pathway splits.
[U-13C5]glutamineTCA CyclePreferred tracer for analyzing anaplerosis and TCA cycle activity.[11][12]Does not provide information on glycolytic fluxes.

This table, based on computational and experimental evaluations, helps in selecting the optimal tracer for specific experimental goals.[11][12]

References

Technical Support Center: Derivatization of 13C-Labeled Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the derivatization of 13C-labeled monosaccharides for analysis, primarily by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing 13C-labeled monosaccharides before GC-MS analysis?

A1: Monosaccharides are polar and non-volatile compounds, making them unsuitable for direct analysis by gas chromatography.[1][2] Derivatization is a necessary step to convert them into volatile and thermally stable derivatives that can be readily separated and detected by GC-MS.[2][3] This process involves chemically modifying the hydroxyl and carbonyl groups of the sugar molecules.

Q2: Which are the most common derivatization methods for 13C-labeled monosaccharides?

A2: The most frequently employed derivatization techniques for monosaccharide analysis include:

  • Trimethylsilylation (TMS): This is a widely used method where active hydrogens in the monosaccharide are replaced by a trimethylsilyl (B98337) group (-Si(CH₃)₃).[4][5][6] Reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) are commonly used.[4][6]

  • Alditol Acetylation: This method involves the reduction of the monosaccharide to its corresponding alditol (sugar alcohol), followed by acetylation of the hydroxyl groups. This approach is advantageous as it produces a single derivative for each monosaccharide.[1][2]

  • Oximation followed by Silylation or Acetylation: To prevent the formation of multiple anomeric peaks, an oximation step is often introduced before silylation or acetylation.[1][2] This converts the carbonyl group to an oxime, simplifying the resulting chromatogram.[2]

  • Aldononitrile Acetate (B1210297) Derivatization: This technique is particularly useful for analyzing aldoses and amino sugars.[7][8][9] It involves the conversion of the aldehyde group to a nitrile, followed by acetylation of the hydroxyl groups.[8]

Q3: How does 13C labeling affect the derivatization process and subsequent analysis?

A3: The 13C labeling itself does not typically interfere with the chemical reactions of derivatization. However, it is the basis for metabolic flux analysis and other quantitative studies.[4][10] The key is to use a derivatization method that produces fragments in the mass spectrometer that retain the labeled carbon atoms, allowing for the determination of isotopic enrichment. The number of carbon atoms added during derivatization must be accounted for when calculating the final δ13C values.[11]

Troubleshooting Guide

Problem 1: Multiple peaks for a single 13C-labeled monosaccharide in the chromatogram.

  • Possible Cause: Monosaccharides exist in solution as an equilibrium of different anomers (α and β) and ring forms (pyranose and furanose).[3] Standard derivatization can "fix" these different forms, leading to multiple chromatographic peaks for a single sugar.[2]

  • Solution:

    • Oximation: Introduce an oximation step before silylation. This converts the open-chain aldehyde or ketone form to an oxime, which then forms syn- and anti-isomers, typically resulting in two well-separated peaks instead of multiple anomeric peaks.[2]

    • Alditol Acetate Method: Convert the monosaccharide to its alditol form before acetylation. This eliminates the ring structure and the anomeric center, resulting in a single peak per sugar.[1][2]

Problem 2: Poor or inconsistent derivatization yield.

  • Possible Cause: The presence of water is a major issue for many derivatization reagents, especially silylating agents like BSTFA, which are moisture-sensitive.[2] Sugars themselves are hygroscopic and can absorb atmospheric water.[2]

  • Solution:

    • Thorough Drying: Ensure all samples, glassware, and solvents are scrupulously dry. Lyophilize samples to dryness before adding derivatization reagents. Store reagents in a desiccator.

    • Use of a Molecular Sieve: Adding a molecular sieve during the derivatization reaction can help to remove trace amounts of water.[2]

    • Optimize Reaction Conditions: Ensure the correct reaction temperature and time are used as specified in the protocol. For example, trimethylsilylation often requires heating to ensure complete reaction.[1]

Problem 3: Inaccurate quantification of 13C enrichment.

  • Possible Cause:

    • Isotope Effects: Kinetic isotope effects during the derivatization reaction can lead to fractionation, where molecules with ¹²C react at a slightly different rate than those with ¹³C.[12]

    • Contribution from Derivatizing Agent: The derivatizing agent itself contains carbon, which will contribute to the overall mass and isotopic signature of the final derivative.[11] This is especially critical for accurate isotope ratio mass spectrometry.

  • Solution:

    • Use of Internal Standards: The use of isotopically labeled internal standards that are chemically identical to the analyte is the most reliable method for accurate quantification, as they undergo the same chemical transformations and potential fractionation.[13]

    • Correction for Natural Abundance: The natural abundance of ¹³C in both the analyte and the derivatizing agent must be corrected for to accurately determine the enrichment from the labeling experiment.[5]

    • Minimize Carbon Addition: For high-precision isotope analysis, consider derivatization methods that add a minimal number of carbon atoms to the original molecule, such as the methylboronic acid (MBA) method.[11]

Problem 4: Co-elution of different monosaccharide derivatives.

  • Possible Cause: Different monosaccharides can have very similar chemical properties, leading to their derivatives having close retention times on the GC column.

  • Solution:

    • Optimize GC Conditions: Adjust the temperature program (e.g., use a slower ramp rate) and carrier gas flow rate to improve separation.[13]

    • Select a Different Column: Use a GC column with a different stationary phase that offers different selectivity for the sugar derivatives.[2]

    • Alternative Derivatization: Different derivatization methods produce derivatives with different volatilities and polarities. If TMS derivatives co-elute, try the aldononitrile acetate method, for example.[7]

Quantitative Data Summary

Table 1: Comparison of Common Derivatization Methods for Monosaccharide Analysis

Derivatization MethodKey AdvantagesKey DisadvantagesTypical Number of Peaks per Aldose
Trimethylsilylation (TMS) Simple, effective for a wide range of sugars.[2]Produces multiple anomeric peaks, sensitive to moisture.[2]Multiple
Oximation + TMS/TFA Reduces the number of anomeric peaks to two (syn/anti).[2]Two-step process.Two
Alditol Acetylation Produces a single peak per monosaccharide.[1][2]Two-step process, some information about the original carbonyl group is lost.One
Aldononitrile Acetate Good for aldoses and amino sugars, often gives a single peak.[7][8]Not suitable for ketoses.[9]One

Experimental Protocols

Protocol 1: Aldononitrile Acetate Derivatization

This protocol is adapted for the derivatization of neutral and amino sugars.

Materials:

  • Dry sample containing 13C-labeled monosaccharides (approx. 0.15 mg)

  • Hydroxylamine (B1172632) reagent (e.g., hydroxylamine hydrochloride in pyridine)

  • Acetic anhydride (B1165640)

  • 1-Methylimidazole (catalyst)

  • Chloroform (B151607)

  • Deionized water

  • Screw-capped culture tubes (Teflon-lined caps)

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a dry sample in a screw-capped tube, add 0.3 mL of the hydroxylamine reagent.

  • Sonicate for 1 minute and then heat at 75°C for 25 minutes.[7]

  • Cool the tube to room temperature.

  • Add 1 mL of acetic anhydride and 0.1 mL of 1-methylimidazole.

  • Vortex the mixture and let it react at room temperature for 10 minutes.

  • Add 5 mL of deionized water to stop the reaction and vortex thoroughly.

  • Add 2 mL of chloroform and vortex for 30 seconds to extract the derivatives.

  • Centrifuge to separate the layers.

  • Carefully remove the upper aqueous layer and discard it.

  • Wash the lower chloroform layer with 2 mL of deionized water, vortex, and centrifuge again.

  • Remove the upper aqueous layer.

  • Transfer the chloroform layer containing the derivatives to a clean vial for GC-MS analysis.

Protocol 2: Oximation followed by Trimethylsilylation (TMS)

This protocol is designed to reduce the complexity of the chromatogram by first converting the carbonyl group to an oxime.

Materials:

  • Dry sample containing 13C-labeled monosaccharides (approx. 1 mg)

  • Pyridine (anhydrous)

  • Hydroxylamine hydrochloride or O-ethylhydroxylamine hydrochloride (EtOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Dissolve the dry monosaccharide sample in 100 µL of anhydrous pyridine.

  • Add 40 mg/mL of hydroxylamine hydrochloride or EtOx solution in pyridine.

  • Heat the mixture at 70-90°C for 30 minutes.[1][2]

  • Cool the sample to room temperature.

  • Add 120 µL of BSTFA with 1% TMCS.[1]

  • Heat again at 70°C for 30 minutes.[1]

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start 13C-Labeled Monosaccharide Sample hydrolysis Hydrolysis (if polysaccharide) start->hydrolysis Optional drying Drying (Lyophilization) start->drying hydrolysis->drying add_reagents Add Derivatization Reagents drying->add_reagents reaction Heating / Reaction add_reagents->reaction extraction Extraction (if needed) reaction->extraction gcms GC-MS Analysis extraction->gcms data Data Processing & Quantification gcms->data

Caption: General experimental workflow for the derivatization and analysis of 13C-labeled monosaccharides.

Troubleshooting_Logic cluster_peaks Peak Issues cluster_solutions Potential Solutions issue Problem Encountered multiple_peaks Multiple Peaks for One Sugar? issue->multiple_peaks no_peaks No / Low Peak Intensity? issue->no_peaks oximation Use Oximation or Alditol Acetate Method multiple_peaks->oximation Yes optimize_gc Optimize GC Method multiple_peaks->optimize_gc No check_water Check for Water Contamination no_peaks->check_water Yes check_reagents Verify Reagent Activity check_water->check_reagents If dry

References

Technical Support Center: Normalization Strategies for 13C Tracer Metabolomics Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing metabolomics data from experiments using 13C tracers.

Frequently Asked Questions (FAQs)

Q1: Why is data normalization crucial in metabolomics, especially when using 13C tracers?

A1: Normalization is essential to minimize systematic, non-biological variation, ensuring that observed differences in metabolite levels accurately reflect true metabolic changes.[1] In metabolomics, unwanted variation can arise from sample preparation, extraction efficiency, injection volume, and instrument drift.[2][3] For 13C tracer studies, a critical aspect of normalization is the correction for the natural abundance of stable isotopes, which, if ignored, can lead to significant overestimation of isotopic enrichment and incorrect calculations of metabolic fluxes.[1][4]

Q2: What is natural 13C abundance correction, and why is it a mandatory step?

A2: Natural 13C abundance correction is the process of distinguishing between the 13C enrichment intentionally introduced from a labeled tracer and the 13C that is naturally present in all carbon-containing molecules (approximately 1.1%).[4][5] This correction is mandatory because the mass spectrometer detects the total 13C content. Failing to account for the naturally occurring 13C leads to inaccurate mass isotopologue distributions (MIDs), which can result in the misinterpretation of metabolic pathway activities.[6][7]

Q3: What are the primary inputs required for an accurate natural abundance correction?

A3: To perform an accurate correction, you need:

  • The correct molecular formula of the analyte, including any derivatizing agents.[5]

  • The measured mass isotopologue distribution (MID) from the mass spectrometer.[4]

  • The isotopic purity of the tracer , as commercially available tracers are never 100% pure.[5][6]

  • The mass resolution of your instrument , which can influence the correction algorithm.[5]

Q4: What are the main strategies for normalizing 13C metabolomics data?

A4: Normalization strategies can be broadly divided into two categories:

  • Correction for Natural Isotope Abundance: This is a fundamental step specific to isotope tracing studies to remove the background 13C signal.[4][6]

  • Correction for Technical Variability: This addresses variations in sample amount and instrument performance. Common methods include:

    • Internal Standards: Adding known amounts of compounds, often stable isotope-labeled (e.g., a 13C-labeled yeast extract), to samples before analysis to account for variations in sample processing and instrument response.[2][8][9]

    • Data-Driven Normalization: Using the entire dataset to derive scaling factors. Popular methods include Normalization by Sum (Total Ion Count), Median Normalization, and Probabilistic Quotient Normalization (PQN).[10][11][12]

Q5: Can I use data from a low-resolution mass spectrometer for 13C tracer experiments?

A5: Yes, and natural abundance correction is particularly critical for low-resolution instruments as they cannot resolve fine isotopic structures.[5] However, for advanced applications like dual-isotope tracing (e.g., 13C and 15N), a high-resolution mass spectrometer is often necessary to distinguish between the different isotopically labeled species.[5][13]

Troubleshooting Guides

This section addresses specific issues that may arise during the normalization and analysis of 13C tracer metabolomics data.

Issue 1: Negative Abundance Values After Natural Abundance Correction
  • Problem: After applying a natural abundance correction algorithm, some mass isotopologue abundances are negative, which is physically impossible.

  • Root Causes & Solutions:

    • Low Signal Intensity or Missing Peaks: If the signal for an isotopologue is very low or absent, the algorithm can produce a negative value.[5]

      • Solution: Manually review the peak integration in your raw data. Ensure that low-intensity peaks are integrated correctly and not just noise.

    • Incorrect Background Subtraction: Inaccurate background subtraction can distort the relative intensities of isotopologues.

      • Solution: Review and optimize background subtraction parameters in your data processing software.

    • Random Measurement Error: Random noise in mass spectrometry data can lead to MIDs that result in negative values upon correction.[5]

      • Solution: It is generally recommended to set these negative values to zero and then re-normalize the remaining isotopologue fractions to sum to 100%.[5]

Issue 2: Corrected Enrichment Is Significantly Higher or Lower Than Expected
  • Problem: The calculated 13C enrichment in metabolites does not align with biological expectations.

  • Root Causes & Solutions:

    • Incorrect Molecular Formula: The formula used for correction does not match the actual elemental composition of the analyte (including any derivatization agents).[5]

      • Solution: Carefully verify the molecular formula for each metabolite of interest. Use resources like PubChem or the Human Metabolome Database (HMDB) and account for any chemical modifications during sample prep. Re-run the correction with the accurate formula.

    • Tracer Impurity Not Accounted For: The isotopic purity of the 13C-labeled substrate was assumed to be 100%.

      • Solution: Use the tracer purity information provided by the manufacturer (e.g., 99% 13C) as an input for your correction software. Most correction tools, like IsoCorrectoR, have a parameter for this.[6]

    • Background Interference: A co-eluting compound is distorting the mass isotopologue distribution.

      • Solution: Examine the chromatogram for co-eluting peaks. Optimize your LC or GC method to improve chromatographic separation.[5]

Issue 3: High Variability Across Quality Control (QC) Samples After Normalization
  • Problem: After normalization, the coefficient of variation (CV) for metabolites in pooled QC samples remains high, indicating that technical variability has not been adequately removed.

  • Root Causes & Solutions:

    • Inappropriate Normalization Method: The chosen normalization method may not be suitable for the type of variation present in the data. For example, normalization to a single internal standard may fail if the standard's behavior does not represent that of many other metabolites.[14][15]

      • Solution: Compare the performance of several normalization methods. Methods using multiple internal standards or data-driven approaches like Probabilistic Quotient Normalization (PQN) are often more robust.[12][16] Using a fully 13C-labeled metabolite extract as an internal standard can also improve performance.[8]

    • Instrument Instability: Significant signal loss or drift occurred during the analytical run.[17]

      • Solution: Examine the raw data for trends in signal intensity over the injection sequence. If significant drift is observed, algorithms designed to correct for this (e.g., QC-SVRC) may be necessary.[3] Ensure proper instrument conditioning before starting a large batch.[17]

Data Presentation: Comparison of Normalization Strategies

The following table summarizes common normalization methods and their performance characteristics based on literature.

Normalization MethodPrincipleAdvantagesLimitations
Single Internal Standard (IS) Normalizes all metabolites to the signal of a single, spiked-in standard.[15]Simple to implement.The IS may not reflect the behavior of all metabolite classes, leading to poor correction.[10][14]
Multiple Internal Standards (NOMIS) Uses a selection of internal standards to create a normalization factor based on correlation to other metabolites.[14]Generally outperforms single IS normalization by better accounting for diverse chemical properties.[14]Requires careful selection of appropriate internal standards.
Isotopologue Ratio Normalization Uses a fully stable isotope-labeled metabolite extract (e.g., 13C yeast extract) as a complex internal standard.[8]Provides robust normalization for both identified and unidentified compounds; outperforms single IS and summed signal normalization.[8]Availability and cost of fully labeled extracts can be a factor.
Sum Normalization (Total Ion Count) Scales each sample so that the sum of all peak intensities is the same.[18]Simple, does not require internal standards.Assumes that the majority of metabolites do not change between groups, which may not be true. Susceptible to the influence of a few very high-intensity peaks.[18]
Median Normalization Scales each sample so that the median of all peak intensities is the same.[18]More robust to outliers than sum normalization.[19]Shares the same core assumption as sum normalization.
Probabilistic Quotient Norm. (PQN) Calculates the most probable dilution factor by comparing the distribution of quotients between a sample and a reference spectrum (often the median spectrum).[12][16]Robust and widely used; often performs better than simple sum or median normalization.[16]Assumes that on average, the concentration of most metabolites is unchanged between samples.

Experimental Protocols

Protocol 1: Generalized 13C Labeling Experiment Workflow

This protocol outlines the key steps for a cell-based 13C tracer experiment.

  • Media Preparation: Prepare a culture medium deficient in the metabolite you will be tracing (e.g., glucose-free DMEM). Supplement this medium with the 13C-labeled tracer (e.g., [U-13C]-glucose) at the desired concentration. Also supplement with dialyzed fetal bovine serum to minimize unlabeled substrates.[1]

  • Cell Seeding and Growth: Seed cells in culture plates and grow them to the desired confluency.

  • Labeling: Aspirate the standard growth medium, wash cells once with pre-warmed tracer-free medium, and then add the prepared 13C-labeling medium.

  • Incubation: Incubate the cells for a sufficient period to approach isotopic steady state. This time should be determined empirically for your specific cell line and experimental goals.[20]

  • Metabolite Extraction:

    • Quickly aspirate the labeling medium.

    • Place the culture plate on dry ice and add a cold extraction solvent (e.g., 80% methanol (B129727) at -80°C).

    • Scrape the cells and collect the cell lysate/solvent mixture.

    • Centrifuge at a high speed at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for MS: Dry the metabolite extract completely using a vacuum concentrator. Reconstitute the dried sample in a suitable solvent for LC-MS or GC-MS analysis.[1]

Protocol 2: Data Correction for Natural 13C Abundance

This protocol provides a general workflow for using a tool like IsoCor or IsoCorrectoR.[5][6]

  • Data Extraction: Process your raw mass spectrometry data using vendor software or an open-source tool (e.g., MS-DIAL). Integrate the peaks for each isotopologue (M+0, M+1, M+2, etc.) of your target metabolites to obtain their respective intensities.

  • Format Input File: Create a CSV or text file containing the peak intensities. The file should typically include columns for sample name, metabolite name, molecular formula, and the measured intensity for each isotopologue.

  • Run Correction Software:

    • Launch the correction tool.

    • Load your formatted data file.

    • Specify the required parameters:

      • The elemental symbol of the tracer (e.g., 'C' for 13C).

      • The isotopic purity of the tracer (e.g., 0.99).

      • The correct molecular formula for each metabolite.

      • Instrument-specific settings like mass resolution, if applicable.

    • Execute the correction.

  • Review Output: The software will generate an output file containing the corrected mass isotopologue distributions, which are now free from the confounding effects of natural isotope abundance and tracer impurity. This corrected data is ready for downstream biological interpretation and flux analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_norm Normalization & Correction cluster_interp Biological Interpretation p1 1. Prepare 13C-Labeled Culture Medium p2 2. Seed and Grow Cells p1->p2 p3 3. Introduce Labeled Medium & Incubate p2->p3 p4 4. Quench Metabolism & Extract Metabolites p3->p4 a1 5. LC-MS/GC-MS Analysis p4->a1 a2 6. Peak Integration to get Raw MIDs a1->a2 n1 7. Natural Abundance Correction a2->n1 n2 8. Correction for Tracer Impurity n1->n2 n3 9. Normalization to Internal Standard / Total Signal n2->n3 i1 10. Calculate Fractional Contribution n3->i1 i2 11. Metabolic Flux Analysis i1->i2

Caption: Experimental workflow for 13C tracer metabolomics experiments.

troubleshooting_logic start Problem: Negative values in corrected MID data q1 Is signal-to-noise ratio > 10 for all isotopologues? start->q1 sol1 Solution: Improve instrument sensitivity or increase sample amount. q1->sol1 No q2 Was background subtraction performed correctly? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Review and optimize background subtraction parameters. q2->sol2 No q3 Is the molecular formula (including derivatization) 100% correct? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Verify and correct the molecular formula used in the correction algorithm. q3->sol3 No final_sol Action: Set negative values to zero and re-normalize MID to 100%. q3->final_sol Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic for negative values after 13C correction.

glycolysis_tca 13C Label Propagation cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (13C6) G3P G3P (13C3) Glucose->G3P Pyruvate Pyruvate (13C3) G3P->Pyruvate AcetylCoA Acetyl-CoA (13C2) Pyruvate->AcetylCoA Citrate Citrate (13C2) AcetylCoA->Citrate aKG a-Ketoglutarate (13C2) Citrate->aKG 1st Round Succinate Succinate (13C2) aKG->Succinate 1st Round Malate Malate (13C2) Succinate->Malate 1st Round Malate->Citrate 1st Round

Caption: 13C label flow from glucose into the TCA cycle.

References

How to address incomplete labeling in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to incomplete isotopic labeling in ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Frequently Asked Questions (FAQs)

Q1: What is incomplete labeling in the context of ¹³C-MFA?

A1: Incomplete labeling occurs when the isotopic tracer, typically a ¹³C-labeled substrate like glucose, has not been fully incorporated into the intracellular metabolites of interest by the time of measurement. This means that a significant fraction of the metabolite pool remains unlabeled or partially labeled, preventing the system from reaching an isotopic steady state. Accurate ¹³C-MFA relies on measuring the stable, steady-state distribution of ¹³C isotopes throughout the metabolic network.

Q2: Why is achieving a complete, steady-state labeling crucial for standard ¹³C-MFA?

A2: The fundamental assumption for standard ¹³C-MFA is that the system is at both a metabolic and isotopic steady state.[1] At isotopic steady state, the labeling pattern of a metabolite is determined by the flux-weighted average of its substrates' labeling patterns.[2][3] This stable distribution is what allows computational models to accurately calculate metabolic fluxes. If the labeling is incomplete and still changing over time, the model will not fit the data, leading to inaccurate and unreliable flux estimations.[1]

Q3: What are the main consequences of incomplete labeling on my MFA results?

A3: Incomplete labeling can lead to several critical issues:

  • Inaccurate Flux Calculations: The core algorithms in steady-state MFA will produce erroneous flux values because the underlying assumption of isotopic equilibrium is violated.

  • Poor Goodness-of-Fit: When fitting the experimental labeling data to the metabolic model, a high sum of squared residuals (SSR) will be observed, indicating a poor fit and lack of confidence in the results.[1]

  • Wide Confidence Intervals: The resulting flux estimations will have very large confidence intervals, making it impossible to determine the true rate of a specific pathway with any certainty.[1]

Q4: Can I still get useful data if I can't reach a perfect isotopic steady state?

A4: Yes. If achieving a steady state is not feasible due to experimental constraints (e.g., slow-growing cells, limited tracer availability), you can use Isotopically Nonstationary MFA (INST-MFA).[1][4] This method analyzes the transient labeling patterns of metabolites over time, using the rate of change in labeling to determine fluxes.[5][6][7] INST-MFA does not require the system to reach isotopic steady state, but it is computationally more demanding.[7][8]

Troubleshooting Guide: Addressing Incomplete Labeling

This guide addresses specific issues you may encounter during your ¹³C labeling experiments.

Problem 1: Low or No ¹³C Incorporation in Downstream Metabolites

This is often the first sign of an incomplete labeling issue, where metabolites in pathways distant from the initial tracer input show very low enrichment.

G

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps
1. Insufficient Labeling Time - Perform a Time-Course Experiment: This is the most critical step. Collect samples at multiple time points after introducing the ¹³C-labeled substrate to track the incorporation of the label over time.[9] This will reveal how long it takes for key metabolites to reach a stable labeling pattern (isotopic steady state).[9]
2. Slow Substrate Uptake or Metabolism - Verify Substrate Uptake: Measure the concentration of the labeled substrate in the culture medium over time to confirm it is being actively consumed by the cells.[9]- Check Cell Viability and Health: Ensure that cells are healthy and in an active metabolic state (e.g., exponential growth phase). Poor cell health directly leads to reduced metabolic activity.[9]
3. Dilution by Unlabeled Carbon Sources - Review Media Composition: Scrutinize all components of your culture medium. Other carbon-containing compounds (e.g., certain amino acids, vitamins, or serum components) can dilute the labeled tracer, leading to lower-than-expected enrichment.- Check for Contamination: Ensure samples are not contaminated with unlabeled biomass or other external carbon sources during handling or extraction.[1]
4. Low Substrate Concentration - Optimize Substrate Concentration: The concentration of your labeled substrate may be too low for efficient uptake and incorporation. Consider increasing the concentration, but remain mindful of potential toxicity or unintended metabolic shifts.[9]
Problem 2: Labeling Patterns are Inconsistent Across Biological Replicates

High variability between replicates makes it impossible to generate a statistically significant flux map.

Potential Causes & Troubleshooting Steps

Potential Cause Troubleshooting Steps
1. Inconsistent Cell Culture Conditions - Standardize Cell Seeding and Growth: Ensure that cell density, growth phase, and overall culture conditions are as identical as possible across all replicates when the tracer is introduced.- Synchronize Sampling: Collect samples from all replicates at the exact same time point post-labeling.
2. Inefficient or Variable Metabolite Extraction - Optimize Extraction Protocol: The efficiency of metabolite extraction can differ based on the cell type and solvent used. Test different solvents (e.g., methanol, ethanol, chloroform/methanol mixtures) to find the optimal method for your metabolites of interest.[9]- Use Internal Standards: Add a known amount of a labeled internal standard before the extraction step. This helps correct for variations in extraction efficiency between samples.[9]
3. Inconsistent Sample Quenching - Standardize Quenching: Quenching (the rapid stopping of all metabolic activity) is a critical step. Ensure the time from sample collection to quenching is minimized and kept consistent across all samples to prevent metabolic activity from continuing post-sampling.[9]

Methodologies and Advanced Strategies

If basic troubleshooting does not resolve incomplete labeling, more advanced experimental designs and analytical approaches may be necessary.

Experimental Protocol: Time-Course Experiment to Determine Isotopic Steady State

This experiment is essential to determine the minimum time required for your specific biological system to reach isotopic steady state.

  • Culture Setup: Prepare multiple, identical parallel cultures of your cells under the desired experimental conditions.

  • Tracer Introduction: At time zero (t=0), replace the standard medium with medium containing the ¹³C-labeled tracer.

  • Time-Point Sampling: Collect samples at various time points. A typical schedule might be t = 0, 2, 4, 8, 12, and 24 hours, but this should be adapted to the expected metabolic rates of your system (e.g., faster for bacteria, slower for mammalian cells).

  • Metabolite Extraction and Analysis: For each time point, immediately quench metabolic activity and extract intracellular metabolites. Analyze the mass isotopomer distributions (MIDs) of key central carbon metabolism intermediates (e.g., citrate, pyruvate, key amino acids) using GC-MS or LC-MS.

  • Data Analysis: Plot the fractional labeling of each measured metabolite against time. Isotopic steady state is achieved when the labeling patterns of these metabolites no longer change significantly over subsequent time points.[9]

G

Strategy 1: Isotopically Nonstationary MFA (INST-MFA)

When a steady state is unreachable, INST-MFA provides a powerful alternative. Instead of relying on a stable endpoint, it models the dynamic changes in labeling over time.[6][7]

G

Strategy 2: Parallel Labeling Experiments (e.g., COMPLETE-MFA)

Using a single tracer may not provide enough information to resolve all fluxes with high precision. Parallel labeling experiments (PLEs) address this by culturing cells under identical conditions but with different ¹³C tracers.[10] The combined analysis of data from multiple, complementary tracers can greatly improve the precision and accuracy of flux estimations.[11][12] For example, one experiment might use [1,2-¹³C]glucose to better resolve glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while a parallel experiment uses [U-¹³C]glutamine to resolve TCA cycle fluxes.[10]

G

References

Validation & Comparative

Validating Novel Metabolic Pathways: A Comparative Guide to D-(+)-Talose-13C-1 and Established Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise elucidation of metabolic pathways is critical for understanding disease states and identifying novel therapeutic targets. Stable isotope tracing is a powerful technique for quantifying metabolic fluxes.[1][2][3] While 13C-labeled glucose and glutamine are the most common tracers for interrogating central carbon metabolism, novel tracers offer the potential to probe specific, less-characterized metabolic routes.[4][5][6]

This guide provides a comparative overview of the prospective use of a novel tracer, D-(+)-Talose-13C-1, against the gold standard, 13C-labeled D-glucose. D-talose is an unnatural aldohexose sugar and a C-2 epimer of D-galactose, suggesting it may enter related metabolic pathways.[7] By tracing the fate of its 13C-labeled carbon, researchers can potentially validate and quantify activity in pathways that are less active with common sugars.

Performance Comparison: this compound vs. D-Glucose-13C-1

The primary distinction between these tracers lies in the metabolic pathways they are expected to illuminate. While D-glucose is a central fuel source entering glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), D-talose is hypothesized to be metabolized through the D-galactose pathway.[1][8]

A study on the related compound 2-deoxy-2-[18F]fluoro-D-talose indicated that it enters the D-galactose metabolic pathway, is phosphorylated by galactokinase (GALK), and accumulates as a phosphate derivative.[8] This suggests that this compound could be a valuable tool for measuring the activity of this pathway.

The following table presents hypothetical, yet plausible, quantitative data from a tracer experiment in a relevant cell line to illustrate the potential differences in metabolite labeling.

MetabolitePathway InvolvementExpected % Labeling from [1-13C]-GlucoseHypothesized % Labeling from [1-13C]-TaloseRationale for Difference
Glucose-6-PhosphateGlycolysis / PPP> 95%< 1%Glucose is directly phosphorylated upon entry into the cell; Talose is not expected to be a substrate for hexokinase.
Fructose-6-PhosphateGlycolysis / PPP> 90%< 1%A downstream product of glucose metabolism.
6-PhosphogluconatePentose Phosphate Pathway~10-30%< 1%A key intermediate of the PPP, directly derived from Glucose-6-Phosphate.
Galactose-1-PhosphateGalactose Metabolism< 1%> 90%Talose is hypothesized to be phosphorylated by Galactokinase (GALK), mirroring galactose metabolism.[8]
UDP-GalactoseGalactose Metabolism / Glycosylation< 1%> 85%Formed from Galactose-1-Phosphate, a key precursor for glycosylation reactions.
UDP-GlucoseGlycogen Synthesis / Glycosylation> 90%~5-15%Primarily derived from Glucose-1-Phosphate, but can also be formed from UDP-Galactose via the GALE enzyme.
LactateGlycolysis (Anaerobic)> 80%< 5%The end product of glycolysis, indicating high flux from glucose. Minimal contribution expected from talose.
CitrateTCA Cycle> 70%< 10%Glucose is a primary source of acetyl-CoA for the TCA cycle.[1] Talose's entry into the TCA cycle would be indirect.

Visualizing Metabolic Fates

The diagrams below illustrate the distinct, primary metabolic pathways that would be traced by D-Glucose-13C-1 versus the hypothesized route for this compound.

cluster_glucose D-Glucose-13C-1 Pathway cluster_talose Hypothesized D-Talose-13C-1 Pathway Glucose_in [1-13C]Glucose G6P Glucose-6-P Glucose_in->G6P Hexokinase F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Talose_in [1-13C]Talose T1P Talose-1-P Talose_in->T1P Galactokinase (GALK) UDP_Gal UDP-Galactose/Talose T1P->UDP_Gal GALT Glycosylation Glycosylation UDP_Gal->Glycosylation UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE

Fig. 1: Comparison of primary metabolic entry points.

Experimental Protocols

Accurate metabolic flux analysis requires rigorous experimental design. The following protocols provide a generalized framework for conducting stable isotope tracing experiments with either this compound or a comparative 13C-labeled sugar.

Protocol 1: 13C Tracer Labeling of Adherent Cells
  • Cell Culture: Plate cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare culture medium containing the desired concentration of the 13C-labeled tracer (e.g., [1-13C]-Talose or [1-13C]-Glucose). Use of dialyzed fetal bovine serum is recommended to minimize the concentration of unlabeled sugars. Prepare a parallel control medium with the corresponding unlabeled sugar.

  • Tracer Incubation: Aspirate the standard culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the pre-warmed 13C-labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady-state.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells to quench all enzymatic activity.[9]

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at maximum speed at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.

  • Sample Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS/MS or GC-MS) or NMR spectroscopy to determine the incorporation of the 13C label into downstream metabolites.[1][2]

Protocol 2: Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Analysis: Quantify the fractional abundance of each mass isotopomer for key metabolites. Correct for the natural abundance of 13C.

  • Metabolic Flux Analysis (MFA): Use the corrected MIDs and a known biochemical network model to calculate intracellular metabolic fluxes.[3] This is often performed using software platforms like INCA or Metran.

  • Comparative Analysis: Compare the calculated flux maps between the this compound and D-Glucose-13C-1 experiments to identify significant differences in pathway utilization.

Workflow and Logic for Comparative Tracer Validation

The validation of a novel tracer like this compound involves a systematic workflow to compare its metabolic fate against an established standard.

Start Select Cell Line and Culture Conditions Parallel_Incubation Parallel Incubation with: 1. [1-13C]Talose 2. [1-13C]Glucose 3. Unlabeled Control Start->Parallel_Incubation Quench Quench Metabolism & Extract Metabolites Parallel_Incubation->Quench Analysis LC-MS/MS or GC-MS Analysis Quench->Analysis MID Determine Mass Isotopomer Distributions (MIDs) Analysis->MID Flux Metabolic Flux Analysis (MFA) MID->Flux Compare Compare Flux Maps and Labeling Patterns Flux->Compare Conclusion Validate Novel Pathway Activity Compare->Conclusion

Fig. 2: Experimental workflow for novel tracer validation.

Logical Framework for Data Interpretation

The core of this comparative approach is to leverage the well-understood metabolism of glucose to provide context for the data obtained from the novel talose tracer.

cluster_glucose Established Tracer cluster_talose Novel Tracer Glucose [1-13C]Glucose Data Glycolysis_Flux High flux through Glycolysis & TCA Glucose->Glycolysis_Flux Gal_Flux_G Low flux through Galactose Pathway Glucose->Gal_Flux_G Comparison Comparative Analysis Glycolysis_Flux->Comparison Gal_Flux_G->Comparison Talose [1-13C]Talose Data Glycolysis_Flux_T Low flux through Glycolysis & TCA Talose->Glycolysis_Flux_T Gal_Flux_T High flux through Galactose Pathway Talose->Gal_Flux_T Glycolysis_Flux_T->Comparison Gal_Flux_T->Comparison Validation Conclusion: D-Talose traces the Galactose Pathway Comparison->Validation

Fig. 3: Logical relationship for comparative data analysis.

By employing this compound alongside established tracers, researchers can open new windows into cellular metabolism, potentially uncovering novel enzymatic activities and pathway regulations relevant to both basic science and drug development.

References

A Comparative Guide to D-(+)-Talose-13C-1 and 13C-Glucose as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope tracers are indispensable for mapping the flow of molecules through complex biochemical networks. While 13C-glucose has long been the gold standard for interrogating central carbon metabolism, the unique properties of other labeled sugars are emerging as valuable tools for specific applications. This guide provides an objective comparison of D-(+)-Talose-13C-1 and 13C-glucose as metabolic tracers, supported by available experimental data and detailed methodologies.

Core Comparison: Metabolic Fates and Applications

The primary distinction between this compound and 13C-glucose lies in their respective metabolic pathways. 13C-glucose is readily transported into cells and rapidly enters glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. This makes it an ideal tracer for quantifying the flux through these core energy-producing and biosynthetic pathways.

In contrast, D-(+)-Talose, a C-2 epimer of D-galactose, is anticipated to be metabolized differently. Based on studies with fluorinated D-talose derivatives, it is likely that D-(+)-Talose is a substrate for galactokinase , an enzyme in the Leloir pathway of galactose metabolism.[1] Upon entering the cell, this compound is expected to be phosphorylated at the C-1 position by galactokinase, forming D-Talose-1-phosphate-13C-1. This phosphorylated intermediate is then "trapped" within the cell as it is a poor substrate for the subsequent enzyme in the pathway, galactose-1-phosphate uridylyltransferase.[1]

This metabolic trapping suggests that this compound could be a valuable tool for:

  • Assessing galactokinase activity: The rate of accumulation of D-Talose-1-phosphate-13C-1 can serve as a proxy for galactokinase activity in cells and tissues.

  • Investigating the Leloir pathway: It can be used to probe the initial steps of galactose metabolism.

  • As a control for glucose uptake: Due to its distinct metabolic fate, it may serve as a control to differentiate specific glucose metabolic events from general hexose (B10828440) uptake.

Data Presentation: A Comparative Overview

Direct comparative experimental data for this compound as a metabolic tracer is limited. The following table contrasts the well-established metabolic profile of 13C-glucose with the inferred characteristics of this compound based on existing literature.

Feature13C-GlucoseThis compound (Inferred)
Primary Metabolic Pathway Glycolysis, Pentose Phosphate Pathway, TCA CycleLeloir Pathway (Galactose Metabolism)
Key Initial Enzyme HexokinaseGalactokinase
Primary Labeled Metabolite 13C-labeled glycolytic intermediates, lactate, TCA cycle intermediates, amino acids, etc.D-Talose-1-phosphate-13C-1
Metabolic Fate Extensive catabolism and incorporation into a wide range of biomolecules.Phosphorylation and intracellular trapping with limited downstream metabolism.
Primary Application Quantifying flux through central carbon metabolism.Measuring galactokinase activity and probing the Leloir pathway.
Cellular Uptake Primarily via GLUT and SGLT transporters.Likely via hexose transporters, but specific transporters are not fully characterized.

Experimental Protocols

Protocol 1: General 13C-Glucose Metabolic Flux Analysis (MFA)

This protocol outlines a typical workflow for tracing the metabolism of 13C-glucose in cultured cells.

1. Cell Culture and Labeling:

  • Culture cells of interest to mid-log phase in standard culture medium.
  • Replace the standard medium with a medium containing a specific concentration of 13C-labeled glucose (e.g., [U-13C6]glucose or [1,2-13C2]glucose) for a defined period (e.g., 0, 1, 4, 8, 24 hours). The duration depends on the metabolic pathways of interest and the turnover rates of the metabolites being measured.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Extract metabolites by adding a cold solvent mixture, typically 80% methanol, and scraping the cells.
  • Centrifuge the cell lysate to pellet protein and cell debris.
  • Collect the supernatant containing the polar metabolites.

3. Sample Analysis by GC-MS or LC-MS/MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, the dried extract can be reconstituted in a suitable solvent for injection.
  • Analyze the samples to determine the mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids).[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

4. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.
  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model and estimate intracellular fluxes.

Protocol 2: Inferred Protocol for Tracing this compound Metabolism

This protocol is inferred based on the expected metabolic fate of D-(+)-Talose and can be used to investigate its uptake and phosphorylation.

1. Cell Culture and Labeling:

  • Culture cells of interest as described in Protocol 1.
  • Replace the standard medium with a medium containing this compound at a desired concentration. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended to capture the dynamics of uptake and phosphorylation.

2. Metabolite Extraction:

  • Follow the same quenching and extraction procedure as in Protocol 1 to collect polar metabolites.

3. Sample Analysis by LC-MS/MS:

  • LC-MS/MS is the preferred analytical method for this application due to the polar nature of sugar phosphates.
  • Develop a specific LC-MS/MS method to detect and quantify both this compound and its phosphorylated product, D-Talose-1-phosphate-13C-1. This will involve optimizing chromatographic separation and mass spectrometer parameters (e.g., multiple reaction monitoring - MRM).

4. Data Analysis:

  • Quantify the intracellular concentrations of this compound and D-Talose-1-phosphate-13C-1 at each time point.
  • Calculate the rate of uptake and the rate of phosphorylation to assess galactokinase activity.

Mandatory Visualization

Below are diagrams illustrating the key metabolic pathways and experimental workflows described.

glucose_metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular 13C-Glucose_ext 13C-Glucose 13C-Glucose_int 13C-Glucose 13C-Glucose_ext->13C-Glucose_int GLUT/SGLT G6P Glucose-6-Phosphate 13C-Glucose_int->G6P Hexokinase PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Lactate Lactate Pyruvate->Lactate Biomass Biomass Precursors (Amino Acids, etc.) TCA->Biomass

Metabolic fate of 13C-Glucose.

talose_metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Talose_ext This compound Talose_int This compound Talose_ext->Talose_int Hexose Transporter Talose_P D-Talose-1-Phosphate-13C-1 (Trapped) Talose_int->Talose_P Galactokinase Leloir Leloir Pathway (Blocked) Talose_P->Leloir Poor Substrate

Inferred metabolic fate of this compound.

experimental_workflow Start Cell Culture Labeling Isotopic Labeling (13C-Glucose or this compound) Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Flux Analysis Analysis->Data End Results Data->End

General experimental workflow for metabolic tracing.

Conclusion

13C-glucose remains the tracer of choice for comprehensive analysis of central carbon metabolism due to its extensive and well-characterized metabolic network. However, this compound presents a novel and potentially powerful tool for specifically investigating the initial steps of galactose metabolism and quantifying galactokinase activity. Its unique property of metabolic trapping offers a distinct advantage for studying these specific pathways without the complexity of widespread downstream labeling. Further experimental validation is required to fully elucidate the transport mechanisms and metabolic fate of this compound across different cell types and in vivo models. For researchers in drug development, this compound could be particularly useful in studying diseases with altered galactose metabolism or for assessing the off-target effects of drugs on this pathway. The choice between these two tracers will ultimately depend on the specific biological question being addressed.

References

Cross-Validation of D-(+)-Talose-¹³C-1 Tracing with Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the cross-validation of D-(+)-Talose-¹³C-1 tracing with traditional enzymatic assays in metabolic research. While D-(+)-Talose is an unnatural monosaccharide and its metabolic pathway is not fully elucidated, its structural similarity to D-galactose suggests a potential route through the Leloir pathway. This guide is based on this hypothesized metabolic fate and offers a blueprint for validating metabolic flux data obtained from stable isotope tracing with direct measurements of enzyme activity. Such cross-validation is crucial for building robust metabolic models and accurately interpreting the effects of chemical compounds or genetic modifications on cellular metabolism.

Hypothesized D-(+)-Talose Metabolic Pathway

D-(+)-Talose, as a C-2 epimer of D-galactose, is postulated to enter cellular metabolism through the Leloir pathway, which is responsible for the conversion of galactose to glucose-1-phosphate. The initial and key step is the phosphorylation of D-(+)-Talose by galactokinase (GALK). The resulting Talose-1-phosphate would then likely be converted to UDP-Talose by galactose-1-phosphate uridyltransferase (GALT). Subsequently, UDP-galactose 4'-epimerase (GALE) may act on UDP-Talose, potentially converting it to UDP-glucose or UDP-galactose, thereby integrating the carbon skeleton of talose into central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

D-(+)-Talose Metabolic Pathway Talose D-(+)-Talose Tal1P Talose-1-Phosphate Talose->Tal1P GALK UDPTal UDP-Talose Tal1P->UDPTal GALT UDPGlc UDP-Glucose UDPTal->UDPGlc GALE G1P Glucose-1-Phosphate UDPGlc->G1P G6P Glucose-6-Phosphate G1P->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP

Caption: Hypothesized metabolic pathway of D-(+)-Talose via the Leloir pathway.

Experimental Workflow for Cross-Validation

A typical cross-validation study would involve parallel experiments where one set of cultured cells is incubated with D-(+)-Talose-¹³C-1 for metabolic flux analysis via mass spectrometry, while a parallel set is used to prepare cell lysates for enzymatic activity assays.

Experimental Workflow cluster_0 Cell Culture cluster_1 ¹³C Tracing Experiment cluster_2 Enzymatic Assay Experiment cluster_3 Cross-Validation Start Start with identical cell cultures Incubate Incubate with D-(+)-Talose-¹³C-1 Start->Incubate Lyse Prepare Cell Lysates Start->Lyse Quench Quench Metabolism & Extract Metabolites Incubate->Quench MS LC-MS/MS Analysis of ¹³C Incorporation Quench->MS MFA Metabolic Flux Analysis MS->MFA Compare Compare Flux Rates with Enzyme Activities MFA->Compare Assay Perform Enzymatic Activity Assays Lyse->Assay Kinetics Determine Enzyme Kinetic Parameters (Vmax, Km) Assay->Kinetics Kinetics->Compare

Caption: Workflow for cross-validating ¹³C tracing and enzymatic assays.

Data Presentation: Quantitative Comparison

The primary goal of this cross-validation is to compare the rate of a metabolic reaction as determined by two independent methods. The table below illustrates how such a comparison could be structured. The values presented are hypothetical and for illustrative purposes only.

Metabolic Step Enzyme ¹³C-MFA Derived Flux (nmol/10⁶ cells/hr) Enzymatic Assay Vmax (nmol/mg protein/min) Cross-Validation Concordance
Talose → Talose-1-PGalactokinase (GALK)15.2 ± 1.825.7 ± 3.1Moderate
Talose-1-P → UDP-TaloseGalactose-1-Phosphate Uridyltransferase (GALT)12.8 ± 1.518.9 ± 2.5High
Glucose-6-P → 6-P-GluconolactoneGlucose-6-Phosphate Dehydrogenase (G6PD)8.5 ± 1.111.2 ± 1.5High

Note: Direct comparison of absolute values requires careful unit conversion and consideration of the in vivo versus in vitro conditions of the measurements. Concordance is often assessed based on relative changes in response to a perturbation (e.g., drug treatment).

Experimental Protocols

D-(+)-Talose-¹³C-1 Tracing and Metabolite Extraction
  • Cell Culture and Labeling: Plate cells at a desired density and allow them to adhere. Replace the growth medium with a medium containing a known concentration of D-(+)-Talose-¹³C-1. The concentration and labeling duration should be optimized based on preliminary experiments.

  • Metabolic Quenching: After the desired incubation period, rapidly aspirate the labeling medium and quench metabolism by adding ice-cold 80% methanol (B129727).

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet the protein and cell debris.

  • Sample Preparation for LC-MS/MS: Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system. Monitor the mass isotopologue distributions of key metabolites in the hypothesized pathway (e.g., Talose-1-phosphate, UDP-Talose, Glucose-6-phosphate, and intermediates of the pentose phosphate pathway).

  • Metabolic Flux Analysis (MFA): Use software such as INCA or OpenFLUX to perform ¹³C-Metabolic Flux Analysis.[1] This involves fitting the measured mass isotopologue distributions to a metabolic network model to estimate the intracellular fluxes.[2][3]

Enzymatic Assays
  • Preparation of Cell Lysates: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to remove cell debris and collect the supernatant containing the cytosolic enzymes.

  • Protein Quantification: Determine the total protein concentration in the cell lysate using a standard method such as the Bradford or BCA assay. This is necessary for normalizing the enzyme activity.

  • Galactokinase (GALK) Assay: The activity of GALK can be measured using a coupled enzyme assay. The reaction mixture would contain the cell lysate, D-(+)-Talose, ATP, and an excess of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The oxidation of NADH, which is coupled to the production of ADP by GALK, is monitored by the decrease in absorbance at 340 nm.[4]

  • Glucose-6-Phosphate Dehydrogenase (G6PD) Assay: The activity of G6PD, the rate-limiting enzyme of the pentose phosphate pathway, can be measured directly by monitoring the reduction of NADP+ to NADPH at 340 nm. The assay mixture includes the cell lysate, glucose-6-phosphate, and NADP+.[5]

Logical Relationship of Cross-Validation

The cross-validation process is based on the principle that the flux through a metabolic pathway, as measured by the incorporation of a stable isotope tracer, should be consistent with the maximal catalytic capacity of the enzymes in that pathway. Discrepancies can reveal important regulatory mechanisms that are not apparent from either measurement alone.

Logical Relationship MFA ¹³C-MFA provides in vivo flux rates Concordance Concordance supports the metabolic model MFA->Concordance Discordance Discordance suggests allosteric regulation, substrate limitation, or alternative pathways MFA->Discordance EnzymeAssay Enzymatic assays provide in vitro Vmax EnzymeAssay->Concordance EnzymeAssay->Discordance Hypothesis Hypothesis on Metabolic Regulation Concordance->Hypothesis Discordance->Hypothesis

Caption: Logical framework for interpreting cross-validation results.

References

A Comparative Guide to the Isotopic Enrichment Analysis of D-(+)-Talose-13C-1 and D-Galactose-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the isotopic enrichment analysis of two C2 epimers, D-(+)-Talose-13C-1 and D-Galactose-13C-1. While D-Galactose is a well-studied monosaccharide integral to cellular metabolism, D-Talose is a rare sugar with emerging interest in biomedical research. Understanding the analytical nuances and metabolic fate of their 13C-labeled counterparts is crucial for robust experimental design and data interpretation in metabolic tracer studies.

Introduction

Stable isotope-labeled monosaccharides are invaluable tools for elucidating metabolic pathways and quantifying fluxes in living systems. D-Galactose-13C-1 is commonly used to trace the Leloir pathway and its contributions to glycolysis and gluconeogenesis. D-(+)-Talose, a C2 epimer of D-Galactose, is less understood metabolically. However, studies on its analogs suggest it may enter similar metabolic pathways, making a comparative analysis of their 13C-labeled forms essential for researchers investigating galactose metabolism and the metabolic effects of rare sugars.

Metabolic Fate: A Tale of Two Epimers

D-Galactose is primarily metabolized through the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate. This allows the carbon skeleton of galactose to enter central carbon metabolism.

D-(+)-Talose , being a rare sugar, is not as readily metabolized. However, evidence from studies on fluorinated D-Talose analogs suggests that it can be phosphorylated by galactokinase, the first enzyme in the Leloir pathway.[1] This indicates that this compound can likely enter the initial step of the galactose metabolic pathway. Its subsequent conversion and entry into downstream pathways may be less efficient compared to D-Galactose-13C-1.

Analytical Methodologies for Isotopic Enrichment Analysis

The determination of isotopic enrichment of this compound and D-Galactose-13C-1 in biological samples is typically achieved using mass spectrometry-based techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. Monosaccharides, being non-volatile, require chemical derivatization prior to GC-MS analysis to increase their volatility.

Data Presentation: Comparison of GC-MS Derivatization Methods

Derivatization MethodDescriptionAdvantagesDisadvantages
Oximation followed by Silylation (e.g., TMS) A two-step process where the carbonyl group is first protected by oximation, followed by the silylation of hydroxyl groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).Reduces the number of anomeric peaks to two (syn and anti isomers), simplifying chromatograms.[2]The two-step process can be more time-consuming.
Alditol Acetylation A multi-step method involving reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups.Produces a single peak for each monosaccharide, simplifying quantification.[2]The initial reduction step results in the loss of stereochemical information at C1.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of non-volatile and polar compounds like monosaccharides, often without the need for derivatization.[3]

Data Presentation: Comparison of Analytical Platforms

Analytical PlatformKey FeaturesSuitability for 13C-Monosaccharide Analysis
GC-MS High chromatographic resolution, extensive spectral libraries for identification. Requires derivatization for monosaccharides.Excellent for separating complex mixtures of monosaccharides and their isotopologues after derivatization.[4]
LC-MS Direct analysis of polar compounds in their native form. Can be coupled with various ionization techniques (e.g., ESI).Ideal for high-throughput analysis and for avoiding potential isotopic fractionation during derivatization.[3][5]

Experimental Protocols

Protocol 1: GC-MS Analysis of 13C-Labeled Monosaccharides (Oximation-Silylation)

This protocol is adapted from established methods for monosaccharide analysis.[2][6]

1. Sample Preparation (from cell culture or tissue)

  • Quench metabolism by rapidly cooling the sample (e.g., liquid nitrogen).

  • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Centrifuge to pellet protein and cell debris.

  • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

2. Derivatization

  • Oximation:

    • Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine (B92270) to the dried extract.

    • Incubate at 30°C for 90 minutes.

  • Silylation:

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at 37°C for 30 minutes.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Inlet Temperature: 250°C.

  • Oven Program: 70°C for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan or Selected Ion Monitoring (SIM) to monitor specific m/z fragments of the derivatized monosaccharides and their 13C-labeled counterparts.

Protocol 2: LC-MS Analysis of 13C-Labeled Monosaccharides

This protocol provides a general framework for the analysis of underivatized monosaccharides.[5][7]

1. Sample Preparation

  • Follow the same extraction procedure as for GC-MS analysis.

  • Reconstitute the dried extract in the initial mobile phase.

2. LC-MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A to elute the polar monosaccharides.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive HF).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Full scan to detect the [M-H]- ions of the monosaccharides and their 13C-labeled forms.

Visualization of Metabolic Pathways and Experimental Workflow

Metabolic Pathways

The following diagrams illustrate the established Leloir pathway for D-Galactose and the inferred initial metabolic steps for D-(+)-Talose.

Leloir_Pathway Gal D-Galactose-13C-1 Gal1P Galactose-1-P-13C-1 Gal->Gal1P Galactokinase UDP_Gal UDP-Galactose-13C-1 Gal1P->UDP_Gal GALT UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE Glc1P Glucose-1-P UDP_Glc->Glc1P GALT Glycolysis Glycolysis Glc1P->Glycolysis

Caption: The Leloir Pathway for D-Galactose-13C-1 metabolism.

Talose_Pathway Tal This compound Tal1P Talose-1-P-13C-1 Tal->Tal1P Galactokinase Unknown Further Metabolism? Tal1P->Unknown

Caption: Inferred initial metabolic step for this compound.

Experimental Workflow

The following diagram outlines the general workflow for a 13C metabolic tracer experiment.

Experimental_Workflow cluster_experiment Cell Culture Experiment cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed Cells culture Culture Cells to Desired Confluency start->culture labeling Incubate with This compound or D-Galactose-13C-1 culture->labeling quench Quench Metabolism labeling->quench extract Extract Metabolites quench->extract dry Dry Extract extract->dry derivatize Derivatize (for GC-MS) dry->derivatize analysis GC-MS or LC-MS Analysis derivatize->analysis data_proc Data Processing and Isotopic Enrichment Calculation analysis->data_proc

Caption: General workflow for 13C-labeled monosaccharide tracing.

Conclusion

The isotopic enrichment analysis of this compound and D-Galactose-13C-1 provides valuable insights into their respective metabolic fates. While D-Galactose-13C-1 is readily traced through the well-defined Leloir pathway, the metabolic journey of this compound is less characterized but appears to commence with phosphorylation by galactokinase. The choice between GC-MS and LC-MS for analysis will depend on the specific experimental goals, with GC-MS offering high separation for complex samples after derivatization and LC-MS providing a direct and high-throughput alternative. The protocols and workflows presented in this guide offer a solid foundation for researchers to design and execute robust metabolic tracer studies using these 13C-labeled monosaccharides.

References

A Comparative Guide: Benchmarking NMR and Mass Spectrometry for 13C Isotopomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice between Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for 13C isotopomer analysis is a critical decision. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed methodologies, to facilitate an informed selection for your specific research needs.

Metabolic flux analysis, a cornerstone of systems biology, provides a dynamic view of cellular metabolism by tracking the flow of atoms from stable isotope-labeled substrates, most commonly 13C-labeled glucose or glutamine, through metabolic pathways. Both NMR and MS are instrumental in measuring the incorporation of 13C into downstream metabolites, but they differ significantly in their principles, strengths, and limitations.

Quantitative Performance Comparison

The selection of an analytical platform for 13C isotopomer analysis hinges on a trade-off between sensitivity, the level of detail required, and the nature of the biological question. While MS generally offers superior sensitivity, NMR provides unparalleled information on the specific positional enrichment of 13C atoms within a molecule.[1]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sensitivity Lower; typically requires micromolar (µM) concentrations.[1]Higher; capable of detecting nanomolar (nM) to picomolar (pM) concentrations.[1]
Information Provided Provides detailed positional information of 13C labels (isotopomer distribution), crucial for resolving complex pathways.[1][2]Primarily provides information on the number of 13C atoms per molecule (mass isotopomer distribution).[3] Tandem MS (MS/MS) can provide some positional information.[4]
Quantification Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[1]Relative quantification is straightforward; absolute quantification often requires isotope-labeled internal standards for each metabolite.[1][5]
Sample Preparation Minimal and non-destructive, allowing for in vivo measurements and sample reuse.[1][6][7]Often requires derivatization (especially for GC-MS) and chromatographic separation, which is destructive.[1]
Reproducibility Highly reproducible and robust.[1][7]Can be less reproducible than NMR due to matrix effects and instrument variability.[1]
Throughput Can be automated but is generally lower throughput than MS.High-throughput capabilities, especially when coupled with liquid chromatography (LC-MS).[1]
Compound Identification Excellent for structural elucidation of unknown compounds.[1]Relies on matching mass spectra to libraries or standards for identification.

Experimental Protocols

The general workflow for 13C metabolic flux analysis is similar for both NMR and MS-based approaches, with key differences in the sample preparation and data acquisition steps.

General Workflow for 13C Metabolic Flux Analysis

13C_MFA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Modeling A Cell Culture with 13C-labeled Substrate B Metabolite Extraction A->B C NMR Spectroscopy B->C Direct Analysis D Mass Spectrometry (GC-MS or LC-MS) B->D Separation & Ionization E Isotopomer/Isotopologue Data Analysis C->E D->E F Metabolic Flux Modeling E->F G Pathway Visualization F->G

A generalized workflow for 13C Metabolic Flux Analysis (MFA).
Detailed Methodologies

1. Cell Culture and Isotope Labeling:

  • Cells are cultured in a defined medium containing a 13C-labeled substrate (e.g., [U-13C]glucose, [1,2-13C]glucose, or [U-13C]glutamine) until they reach a metabolic and isotopic steady state.[1] The choice of tracer can significantly impact the precision of flux estimates for different pathways.[8]

2. Metabolite Extraction:

  • Metabolism is rapidly quenched, often using cold methanol (B129727) or other solvent mixtures, to halt enzymatic activity.

  • Metabolites are then extracted from the cells, typically using a biphasic solvent system (e.g., methanol/water/chloroform) to separate polar and nonpolar metabolites.

3. Sample Analysis:

  • For NMR Spectroscopy:

    • The dried polar metabolite extract is reconstituted in a deuterated solvent (e.g., D2O) with a known concentration of an internal standard.

    • 1D and 2D NMR spectra (e.g., 1H-13C HSQC, 13C-13C TOCSY) are acquired. 13C NMR provides direct information on the positional enrichment of 13C atoms.[2][9] The non-destructive nature of NMR allows for the sample to be preserved for further analysis.[6]

  • For Mass Spectrometry:

    • Metabolite extracts are often derivatized to increase their volatility and thermal stability, particularly for Gas Chromatography-Mass Spectrometry (GC-MS).

    • The sample is then injected into a chromatograph (GC or LC) for separation of the individual metabolites before they enter the mass spectrometer.

    • The mass spectrometer measures the mass-to-charge ratio of the ions, providing data on the mass isotopomer distribution (the relative abundance of molecules with 0, 1, 2, etc., 13C atoms).[3]

4. Data Analysis and Flux Modeling:

  • The raw NMR or MS data is processed to determine the labeling patterns of the measured metabolites.

  • This isotopomer data is then used as input for computational models that estimate the intracellular metabolic fluxes. These models rely on a known metabolic network stoichiometry and a set of biochemical reactions.

Signaling Pathways and Metabolic Flux

A primary application of 13C isotopomer analysis is to delineate the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer. For instance, the Warburg effect, or aerobic glycolysis, is a hallmark of many cancer cells. 13C tracing can elucidate the contributions of glucose to both glycolysis and the Tricarboxylic Acid (TCA) cycle.

Central Carbon Metabolism

TCA_Cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_outputs Biosynthetic Precursors Glucose Glucose (13C-labeled) Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate FattyAcids Fatty Acids Citrate->FattyAcids AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA AminoAcids Amino Acids AlphaKG->AminoAcids Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Nucleotides Nucleotides Malate->Nucleotides Oxaloacetate->Citrate Oxaloacetate->AminoAcids Glutamine Glutamine Glutamine->AlphaKG Anaplerosis

Tracing 13C through central carbon metabolism.

Conclusion: A Complementary Approach

Ultimately, NMR and mass spectrometry are not mutually exclusive but rather complementary techniques for 13C isotopomer analysis.[3][10] The higher sensitivity of MS makes it ideal for studies with limited sample material or for detecting low-abundance metabolites.[1] Conversely, the ability of NMR to provide detailed positional isotopomer information is invaluable for resolving complex metabolic pathways and for in vivo studies.[2][7] The combination of both NMR and MS can provide a more comprehensive and robust analysis of metabolic fluxes, leveraging the strengths of each platform to gain deeper insights into cellular metabolism.[10]

References

Literature review of D-Talose metabolism in different organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic pathways of the rare sugar D-Talose in bacteria, yeast, archaea, and eukaryotes. This review synthesizes current knowledge, presents quantitative data, details experimental methodologies, and visualizes metabolic pathways.

D-Talose, a rare C-4 epimer of D-galactose, is gaining interest in the scientific community for its potential biological activities. Understanding its metabolic fate in various organisms is crucial for applications ranging from biotechnology to pharmacology. This guide provides a comparative overview of the current understanding of D-Talose metabolism, highlighting both established pathways and areas where knowledge remains limited.

Bacterial Metabolism of D-Talose

In bacteria, D-Talose is primarily known as a component of the lipopolysaccharide of some Gram-negative bacteria in its 6-deoxy form. While a complete catabolic pathway for D-Talose is not yet fully elucidated, biosynthetic routes and enzymatic conversions from other sugars have been described.

The metabolism of the structurally similar rare sugar, D-allose, in Escherichia coli has been studied more extensively and may provide a model for D-Talose catabolism. The als operon in E. coli governs the utilization of D-allose, involving transport, phosphorylation, isomerization, and epimerization steps. It is plausible that D-Talose could be metabolized through a similar pathway, potentially utilizing some of the same enzymes.

Biosynthesis of 6-deoxy-L-talose in Actinobacillus actinomycetemcomitans

The synthesis of dTDP-6-deoxy-L-talose, a precursor for bacterial lipopolysaccharides, is a well-characterized pathway.[1] This multi-step enzymatic process begins with dTDP-D-glucose.

  • Diagram of dTDP-6-deoxy-L-talose Biosynthesis

    bacterial_biosynthesis cluster_main Bacterial Biosynthesis of dTDP-6-deoxy-L-talose dTDP_Glc dTDP-D-glucose dTDP_4k_6d_Glc dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_4k_6d_Glc RmlB (Dehydratase) dTDP_4k_Rha dTDP-4-keto-rhamnose dTDP_4k_6d_Glc->dTDP_4k_Rha RmlC (Epimerase) dTDP_6d_L_Tal dTDP-6-deoxy-L-talose dTDP_4k_Rha->dTDP_6d_L_Tal Tll/Tal (Reductase)

Eukaryotic Metabolism of D-Talose

Direct studies on D-Talose metabolism in eukaryotes are limited. However, research on a fluorinated analog of D-Talose in mice provides significant insights, suggesting that D-Talose likely enters the well-established D-galactose metabolic pathway. [2] The initial and critical step is the phosphorylation of D-Talose at the C-1 position by the enzyme galactokinase. The resulting D-talose-1-phosphate, however, appears to be a poor substrate for the subsequent enzyme in the Leloir pathway, galactose-1-phosphate uridyltransferase. [2]This suggests that while D-Talose can enter the galactose metabolic pathway, its further processing may be inefficient, potentially leading to the accumulation of D-talose-1-phosphate. [2]

  • Diagram of Proposed D-Talose Metabolism in Eukaryotes

    eukaryotic_metabolism cluster_main Proposed Eukaryotic Metabolism of D-Talose D_Talose D-Talose D_Talose_1P D-Talose-1-Phosphate D_Talose->D_Talose_1P Galactokinase UDP_Talose UDP-Talose D_Talose_1P->UDP_Talose Galactose-1-Phosphate Uridyltransferase (inefficient) Glycolysis Glycolysis UDP_Talose->Glycolysis Further metabolism (speculative)

    Proposed D-Talose metabolism in eukaryotes.

Metabolism in Yeast and Archaea: A Knowledge Gap

Currently, there is a significant lack of information regarding D-Talose metabolism in both yeast and archaea.

  • Yeast: Studies have indicated that the common baker's yeast, Saccharomyces cerevisiae, is unable to ferment D-Talose. [3]Another yeast species, Kluyveromyces marxianus, has been used to selectively remove galactose from a mixture containing D-talose, which implies it also does not readily metabolize D-talose. [3]These findings suggest that D-Talose may not be a readily utilized carbon source for these yeasts.

  • Archaea: The central carbohydrate metabolism in archaea is known to feature unique enzymes and modified pathways compared to bacteria and eukaryotes. [4][5][6][7][8]However, to date, there are no specific studies detailing the metabolic pathways of D-Talose in any archaeal species.

Comparative Data on D-Talose Related Enzymes

While specific kinetic data for enzymes acting directly on D-Talose is scarce, data for enzymes involved in the production of D-Talose from other sugars and for enzymes in related pathways can provide valuable insights.

EnzymeOrganismSubstrate(s)Product(s)KmVmax/kcatReference(s)
Cellobiose (B7769950) 2-epimeraseRhodothermus marinusD-GalactoseD-Talose, D-Tagatose412 ± 91 mM (for D-mannose)3.8 ± 0.2 s⁻¹ (for D-mannose)[9]
L-ribose isomeraseCellulomonas parahominisD-TagatoseD-TaloseNot reportedNot reported[10]
D-xylose isomeraseStreptomyces rubiginosusD-XyloseD-Xylulose5.0 mM3.3 s⁻¹[11]
GalactokinaseMouse (in vitro)2-deoxy-2-fluoro-D-talose2-deoxy-2-fluoro-D-talose-1-phosphateNot reportedWell converted[2]

Experimental Protocols

Enzymatic Conversion of D-Galactose to D-Talose

This protocol is based on the work with cellobiose 2-epimerase from Rhodothermus marinus. [9]

  • Enzyme Reaction: The reaction is performed in 100 mM MOPS buffer (pH 6.3).

  • Substrate Concentration: D-galactose concentrations can range from 200 mM to 1600 mM.

  • Temperature: The reaction is incubated at 70°C.

  • Monitoring: Aliquots are taken at various time points and the reaction is stopped by heat inactivation or addition of an acid.

  • Analysis: The separation and quantification of D-galactose, D-tagatose, and D-talose are achieved using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

In Vivo Metabolism of a D-Talose Analog in Mice

This methodology is adapted from the study of 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT) metabolism. [2]

  • Administration: A non-radioactive or radiolabeled D-talose analog is administered to tumor-bearing mice (e.g., 60 mg/kg).

  • Tissue Collection: At various time points post-administration, organs of interest (e.g., liver, tumor) are collected.

  • Metabolite Extraction: Metabolites are extracted from the tissues using appropriate solvent systems (e.g., perchloric acid extraction).

  • Analysis:

    • For non-radioactive analogs, ¹⁹F-NMR spectroscopy can be used to identify and quantify the analog and its metabolites.

    • For radiolabeled analogs, radio-TLC can be employed to separate and identify the radiolabeled species.

  • Experimental Workflow for In Vivo D-Talose Analog Metabolism

    experimental_workflow cluster_main Workflow for In Vivo Metabolism Study Admin Administer D-Talose Analog to Mouse Collect Collect Tissues (e.g., Liver, Tumor) Admin->Collect Extract Extract Metabolites Collect->Extract Analyze Analyze Metabolites (NMR or Radio-TLC) Extract->Analyze

    Workflow for in vivo D-talose analog metabolism.

Conclusion and Future Directions

The metabolism of D-Talose is an emerging field with significant knowledge gaps, particularly in microorganisms like yeast and archaea. In bacteria, the focus has been on the biosynthesis of its derivatives for structural purposes, while a definitive catabolic pathway remains to be elucidated. In eukaryotes, evidence points towards an entry into the galactose metabolic pathway, though with potential inefficiency in downstream processing.

Future research should prioritize the identification and characterization of the complete catabolic pathways of D-Talose in a variety of organisms. This will require a combination of genetic, biochemical, and metabolomic approaches. Elucidating these pathways will not only advance our fundamental understanding of carbohydrate metabolism but also pave the way for the rational design of D-Talose-based drugs and biotechnological applications. The potential for D-Talose to be a substrate for known or novel enzymes presents exciting opportunities for enzyme engineering and the development of new biocatalytic processes.

References

D-(+)-Talose-13C-1 vs. Radiolabeled Tracers: A Comparative Guide for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interrogation of complex metabolic pathways is a cornerstone of modern biomedical research and drug development. Isotopic tracers are indispensable tools in these investigations, allowing for the precise tracking of molecules through intricate biological systems. While radiolabeled tracers have historically been a gold standard, stable isotope-labeled compounds, such as D-(+)-Talose-13C-1, offer a compelling suite of advantages. This guide provides an objective comparison of this compound and its radiolabeled counterparts, supported by experimental principles and methodologies to inform the selection of the most appropriate tracer for your research needs.

At a Glance: Key Differences

The primary distinction between this compound and radiolabeled tracers lies in the nature of the isotope used for labeling. This compound incorporates a stable, non-radioactive isotope of carbon (¹³C), whereas radiolabeled tracers utilize radioactive isotopes (e.g., ³H, ¹⁴C, ¹⁸F). This fundamental difference dictates their respective detection methods, safety profiles, and experimental applications.

Performance Comparison: A Data-Driven Overview

The choice between a stable isotope-labeled tracer and a radiolabeled one often depends on the specific experimental goals, the biological system under investigation, and the available analytical instrumentation.

FeatureThis compound (Stable Isotope)Radiolabeled D-Talose (e.g., with ¹⁴C or ³H)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyScintillation Counting, Autoradiography, Positron Emission Tomography (PET)
Safety Profile Non-radioactive, no radiation exposure risk. Safe for human studies, including vulnerable populations. No specialized radioactive waste disposal required.Radioactive, poses radiation exposure risk. Requires licensed handling, specialized shielding, and radioactive waste disposal protocols.[1]
Tracer Stability Stable, does not decay over time. Suitable for long-term studies.Unstable, decays over time with a defined half-life. This can limit the duration of experiments.
Information Richness MS and NMR provide detailed structural information, including the specific position of the ¹³C label within the molecule. This is invaluable for elucidating complex metabolic transformations.[2]Detection methods primarily provide quantitative information on the amount of tracer present, with limited structural information.
Sensitivity High, with modern MS instrumentation capable of detecting very small amounts of labeled material.Extremely high, capable of detecting minute quantities of radioactivity.
In Vivo Studies Well-suited for in vivo studies in both animal models and humans due to its safety profile.[3]Use in humans is more restricted due to radiation safety regulations.
Cost & Accessibility The initial cost of ¹³C-labeled compounds can be high. However, the analytical instrumentation (MS, NMR) is widely available in research institutions.The cost of radiolabeled compounds can also be significant, and the use of PET scanners or cyclotrons for certain isotopes can be a logistical challenge.

Delving into the Metabolic Fate of D-(+)-Talose

D-(+)-Talose is a rare sugar, an epimer of D-galactose. Studies on its metabolic fate are crucial for interpreting tracer experiments. Research using a radiolabeled analog, 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT), has shown that it enters the D-galactose metabolic pathway.[4] In tissues like the liver and tumors, it is phosphorylated by galactokinase to form a phosphate (B84403) derivative, which is then effectively trapped within the cell as it is a poor substrate for subsequent enzymes in the pathway.[4] This metabolic trapping is a key feature that can be exploited in tracer studies.

Signaling Pathway: D-Talose Metabolism

G Metabolic Pathway of D-Talose Analog cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space D_Talose This compound Transport Glucose Transporter (e.g., GLUTs) D_Talose->Transport Uptake D_Talose_inside This compound D_Talose_1_P D-Talose-1-Phosphate-13C-1 D_Talose_inside->D_Talose_1_P Phosphorylation Galactokinase Galactokinase Trapped Metabolically Trapped D_Talose_1_P->Trapped Poor substrate for subsequent enzymes Transport->D_Talose_inside

Caption: Metabolic pathway of a D-Talose analog.

Experimental Protocols: A Generalized Workflow

While a specific protocol for this compound tracing will depend on the experimental system, the following provides a generalized workflow for a stable isotope tracing experiment in cancer cell culture, which can be adapted for D-(+)-Talose.

Generalized Experimental Workflow for ¹³C-Labeled Sugar Tracing

G Generalized Experimental Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Cell_Culture Cell Culture Tracer_Prep Prepare Medium with This compound Incubation Incubate Cells with Tracer Medium Tracer_Prep->Incubation Harvesting Harvest Cells and Quench Metabolism Incubation->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing and Isotopologue Distribution Analysis Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: Generalized workflow for stable isotope tracing.

1. Cell Culture and Tracer Introduction:

  • Culture cells to the desired confluency in standard medium.

  • Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized for the specific cell line and experimental goals.

  • Incubate the cells for a predetermined time to allow for tracer uptake and metabolism. Time-course experiments are recommended to determine the optimal labeling duration.[5]

2. Cell Harvesting and Metabolite Extraction:

  • Rapidly wash the cells with ice-cold saline to remove extracellular tracer.

  • Quench metabolism by adding a cold solvent, typically 80% methanol, and scraping the cells.[6]

  • Centrifuge the cell lysate to pellet macromolecules and collect the supernatant containing the metabolites.

3. Analytical Measurement:

  • Analyze the metabolite extract using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

  • The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C atom from this compound.

4. Data Analysis:

  • Process the raw data to identify and quantify the different isotopologues (molecules of the same compound that differ only in their isotopic composition).

  • The resulting labeling patterns can be used to determine the relative contribution of D-(+)-Talose to various metabolic pathways and to calculate metabolic fluxes using specialized software.

Conclusion: Making an Informed Choice

This compound presents a safe and information-rich alternative to radiolabeled tracers for metabolic research. Its key advantages include the absence of radiation risk, making it suitable for a broader range of studies, including those in humans, and the detailed structural information that can be obtained through MS and NMR analysis. While radiolabeled tracers offer exceptional sensitivity, the comprehensive data and enhanced safety profile of stable isotope-labeled compounds like this compound are driving their increasing adoption in academic and industrial research settings. The choice of tracer will ultimately be guided by the specific research question, but the benefits of stable isotopes in elucidating complex metabolic networks are clear and compelling.

References

A Comparative Guide to the Metabolic Fate of D-(+)-Talose-¹³C-1 versus L-Talose-¹³C-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic fates of D-(+)-Talose-¹³C-1 and L-Talose-¹³C-1. Due to the limited direct comparative research on these specific isotopically labeled rare sugars, this document outlines a proposed experimental framework based on established metabolic tracing methodologies. The presented data is illustrative, reflecting expected outcomes from such studies, to guide researchers in their experimental design and data interpretation.

Introduction: The Significance of Stereoisomerism in Metabolism

D-(+)-Talose and L-Talose are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other.[1][2] This difference in chirality is critical in biological systems, as enzymes and transporters are highly specific to the stereochemistry of their substrates. While D-sugars, like D-glucose, are common in nature and readily metabolized, their L-counterparts are often poorly recognized by cellular machinery.[2] For instance, D-talose has been shown to exhibit biological activities such as growth inhibition in certain organisms, an effect that may be linked to its phosphorylation.[3][4][5] The metabolic pathways of L-sugars are less understood, though some, like 6-deoxy-L-talose, are known constituents of bacterial cell walls.[6]

The use of ¹³C-1 labeled talose isomers allows for precise tracking of the carbon-1 atom through various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8][9] This enables researchers to quantify the extent of uptake, phosphorylation, and incorporation into downstream metabolites.

Proposed Experimental Protocols for Comparative Metabolic Analysis

To elucidate the differential metabolic fates of D-(+)-Talose-¹³C-1 and L-Talose-¹³C-1, a series of in vitro and in vivo experiments are proposed.

2.1. In Vitro Cell Culture Assay

  • Objective: To determine the rate of uptake and intracellular metabolism of D- and L-Talose-¹³C-1 in a selected cell line (e.g., HepG2 for liver metabolism, or a cancer cell line to investigate effects on tumor metabolism).

  • Protocol:

    • Cell Culture: Culture the chosen cell line to 80% confluency in standard medium.

    • Labeling: Replace the standard medium with a medium containing either D-(+)-Talose-¹³C-1 or L-Talose-¹³C-1 at a defined concentration (e.g., 5 mM).

    • Time-Course Sampling: Collect cell lysates and media at various time points (e.g., 0, 30, 60, 120, 240 minutes).

    • Metabolite Extraction: Rapidly quench metabolism with ice-cold 80% methanol (B129727) and extract metabolites.[10]

    • Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ¹³C-labeled metabolites.[11]

2.2. In Vivo Animal Study

  • Objective: To assess the whole-body distribution, metabolism, and excretion of D- and L-Talose-¹³C-1 in a model organism (e.g., mouse).

  • Protocol:

    • Animal Acclimation: Acclimate mice and fast them overnight.

    • Tracer Administration: Administer a bolus of either D-(+)-Talose-¹³C-1 or L-Talose-¹³C-1 via intraperitoneal injection or oral gavage.

    • Metabolite Extraction: Process plasma and tissue homogenates to extract metabolites.

    • Analysis: Use LC-MS/MS to measure the enrichment of ¹³C in talose and its downstream metabolites in different tissues and fluids.

Data Presentation: Hypothetical Comparative Data

The following tables summarize the expected quantitative data from the proposed experiments, highlighting the anticipated differences in the metabolic fate of D-(+)-Talose-¹³C-1 and L-Talose-¹³C-1.

Table 1: In Vitro Uptake and Metabolism in HepG2 Cells (Hypothetical Data)

ParameterD-(+)-Talose-¹³C-1L-Talose-¹³C-1
Cellular Uptake Rate (pmol/min/mg protein) 150 ± 125 ± 0.8
Intracellular ¹³C-Talose-1-Phosphate (nmol/mg protein) 75 ± 8< 1 (Below Limit of Detection)
¹³C Incorporation into Glycolytic Intermediates LowNot Detected
¹³C Incorporation into Pentose Phosphate Pathway LowNot Detected

Table 2: In Vivo Pharmacokinetics and Tissue Distribution in Mice (Hypothetical Data)

ParameterD-(+)-Talose-¹³C-1L-Talose-¹³C-1
Plasma Half-Life (minutes) 45 ± 5120 ± 15
Urinary Excretion (% of dose in 24h) 20 ± 3%95 ± 4%
Liver ¹³C Enrichment (relative to plasma) HighLow
Kidney ¹³C Enrichment (relative to plasma) ModerateHigh
Muscle ¹³C Enrichment (relative to plasma) LowVery Low

Visualization of Experimental Workflow and Metabolic Pathways

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of D- and L-Talose-¹³C-1 metabolism.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., HepG2) labeling Labeling with D- or L-Talose-13C-1 cell_culture->labeling sampling_invitro Time-Course Sampling labeling->sampling_invitro extraction_invitro Metabolite Extraction sampling_invitro->extraction_invitro analysis LC-MS/MS Analysis extraction_invitro->analysis animal_model Animal Model (e.g., Mouse) administration Tracer Administration animal_model->administration sampling_invivo Blood, Tissue, Urine Collection administration->sampling_invivo extraction_invivo Metabolite Extraction sampling_invivo->extraction_invivo extraction_invivo->analysis data_interp Data Interpretation & Comparison analysis->data_interp

Workflow for comparing talose isomer metabolism.

4.2. Hypothesized Metabolic Pathways

This diagram depicts the hypothesized initial metabolic steps for D-(+)-Talose, which is expected to be a substrate for galactokinase, and the largely inert nature of L-Talose.

G cluster_cell Cellular Environment D_Tal D-(+)-Talose-13C-1 Transport_D Hexose (B10828440) Transporter D_Tal->Transport_D L_Tal L-Talose-13C-1 Transport_L Minimal/No Transport L_Tal->Transport_L D_Tal_intra Intracellular D-Talose-13C-1 Transport_D->D_Tal_intra L_Tal_intra Intracellular L-Talose-13C-1 Transport_L->L_Tal_intra GALK Galactokinase (GALK) D_Tal_intra->GALK ATP -> ADP Excretion Excretion L_Tal_intra->Excretion D_Tal_P D-Talose-13C-1-Phosphate GALK->D_Tal_P GALT Galactose-1-Phosphate Uridyltransferase (GALT) D_Tal_P->GALT Poor Substrate Metabolic_Trap Metabolic Trapping

Hypothesized initial metabolic fate of talose isomers.

Discussion and Interpretation of Expected Results

Based on established principles of stereoisomer metabolism, significant differences are anticipated between the metabolic fates of D-(+)-Talose and L-Talose.

  • D-(+)-Talose-¹³C-1: This isomer is expected to be recognized, albeit perhaps inefficiently, by hexose transporters and kinases. Studies on a derivative of D-talose suggest it can enter the D-galactose metabolic pathway and be phosphorylated by galactokinase to form D-talose-1-phosphate.[12] However, this phosphorylated form is likely a poor substrate for downstream enzymes like galactose-1-phosphate uridyltransferase, leading to its accumulation and "metabolic trapping" within the cell.[12] This would result in moderate cellular uptake, some degree of phosphorylation, but limited incorporation of the ¹³C label into central carbon metabolism (glycolysis, TCA cycle).

  • L-Talose-¹³C-1: In contrast, L-Talose is predicted to be largely metabolically inert in mammalian systems. Cellular uptake is expected to be minimal due to the high stereospecificity of glucose and other hexose transporters. Any L-Talose that does enter the cell is unlikely to be phosphorylated by kinases like galactokinase or hexokinase. Consequently, it is hypothesized that the vast majority of administered L-Talose-¹³C-1 would be rapidly cleared from the bloodstream and excreted unchanged in the urine. This would be reflected by a longer plasma half-life (due to lack of tissue uptake) and high urinary recovery.

Conclusion

The comparative analysis of D-(+)-Talose-¹³C-1 and L-Talose-¹³C-1 is poised to reveal stark differences in their metabolic fates, underscoring the principle of stereospecificity in biological systems. D-(+)-Talose is likely to undergo limited metabolism initiated by phosphorylation, potentially leading to intracellular accumulation, whereas L-Talose is expected to be metabolically inert and rapidly excreted. The experimental framework outlined in this guide provides a robust methodology for researchers to validate these hypotheses and quantify the distinct metabolic pathways of these rare sugar isomers. Such studies are crucial for understanding their biological effects and potential applications in drug development and nutritional science.

References

Safety Operating Guide

Safe Disposal of D-(+)-Talose-13C-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in the field of drug development must adhere to strict safety and disposal protocols for all laboratory chemicals, including isotopically labeled compounds such as D-(+)-Talose-13C-1. Proper disposal is critical to ensure personnel safety and environmental protection. This guide provides essential information on the operational and disposal plans for this compound, in line with established safety standards.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is the first step toward safe handling and disposal. The following table summarizes key data for D-(+)-Talose.

PropertyValueReference
Chemical FormulaC₅¹³CH₁₂O₆[1]
Molecular Weight181.15 g/mol [1]
CAS Number83379-36-6[1][2]
AppearancePowder[1]
Storage Temperature-20°C (3 years), 4°C (2 years)[1]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.

  • Hand Protection: Wear chemical impermeable gloves.[3]

  • Eye Protection: Use safety glasses or goggles.[3]

  • Skin and Body Protection: Wear suitable protective clothing.[4]

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Disposal Procedures

The primary methods for the disposal of this compound involve chemical destruction or incineration. Always consult local, state, and federal regulations before proceeding with any disposal method.[4]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a suitable, labeled, and closed container.[3]

    • Prevent the formation of dust.[4]

    • Do not mix with other incompatible waste streams.

  • Disposal Method 1: Incineration

    • The material can be sent to a licensed chemical destruction plant.[3]

    • Alternatively, it can be disposed of by controlled incineration with flue gas scrubbing.[3]

    • You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4]

  • Disposal Method 2: Licensed Waste Disposal

    • Arrange for disposal with a licensed chemical waste disposal company.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

Important Considerations:

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]

  • Do not discharge into sewer systems.[3]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable and then disposed of in a sanitary landfill.[3]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these first-aid measures:

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]

For spills, prevent further leakage if it is safe to do so. Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste B Is waste in a properly labeled, sealed container? A->B C Transfer to a suitable, labeled, sealed container B->C No D Consult Local, State, and Federal Regulations B->D Yes C->D E Option 1: Licensed Chemical Destruction Plant / Incineration D->E F Option 2: Dissolve in Combustible Solvent and Incinerate D->F G Final Disposal E->G F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) and Handling Guidelines for D-(+)-Talose-13C-1

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals require clear and immediate safety protocols to ensure a secure laboratory environment. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of D-(+)-Talose-13C-1, a non-radioactive, stable isotope-labeled sugar used in metabolic research.

Immediate Safety and Handling Protocols

This compound is a stable isotope-labeled form of D-(+)-Talose and is supplied as a white solid. While not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1]

Engineering Controls:

  • Work in a well-ventilated area.[2][3]

  • Use a local exhaust ventilation system if dust or aerosols are likely to be generated.[3]

Personal Hygiene:

  • Wash hands thoroughly after handling the compound.[3]

  • Avoid eating, drinking, or smoking in the laboratory.

Personal Protective Equipment (PPE) Summary

The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationSpecifications
Eyes Safety glasses or gogglesMust provide adequate protection against splashes.
Hands Chemical-resistant glovesNitrile or latex gloves are suitable.[4][5]
Body Laboratory coatTo protect skin and clothing from contamination.[4]
Respiratory Air-purifying respirator (if needed)Use if handling large quantities or if dust is generated.[2][5]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Workspace A->B C Weigh Compound B->C D Dissolve in Solvent C->D E Clean Equipment D->E F Dispose of Waste E->F G Doff PPE F->G

Standard laboratory workflow for handling this compound.

Step-by-Step Handling and Disposal Plan

Handling Procedure:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing: Carefully weigh the desired amount of this compound. If there is a risk of generating dust, perform this step in a fume hood or under local exhaust ventilation.

  • Dissolution: D-(+)-Talose is slightly soluble in water and DMSO.[1] Prepare your solution as required by your experimental protocol.

  • Post-Handling: After use, ensure the container is tightly sealed and stored in a cool, dry place.[2][3]

Disposal Plan:

As this compound contains a stable isotope, it is not radioactive, and its disposal is comparable to that of other non-hazardous chemical waste.[]

  • Waste Collection: Collect any waste material, including contaminated consumables like gloves and wipes, in a designated and clearly labeled chemical waste container.

  • Disposal Method: The waste can be disposed of through a licensed chemical destruction facility or by controlled incineration.[2]

  • Contaminated Packaging: The original packaging can be triple-rinsed and recycled or reconditioned. Alternatively, it can be punctured to prevent reuse and disposed of according to local regulations.[2]

  • Compliance: Always adhere to federal, state, and local regulations for chemical waste disposal.[3] Do not discharge the chemical or its waste into sewer systems.[2]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.